4,5-Diaminopyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14348. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
pyrimidine-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-3-1-7-2-8-4(3)6/h1-2H,5H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAULTVPKLVLII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160233 | |
| Record name | 4,5-Diaminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13754-19-3 | |
| Record name | 4,5-Diaminopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13754-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Diaminopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013754193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Diaminopyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Diaminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-diaminopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-DIAMINOPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IL00Z9WFM8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,5-Diaminopyrimidine from Malononitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic route for 4,5-diaminopyrimidine starting from the readily available precursor, malononitrile. This compound is a critical building block in medicinal chemistry, most notably as a precursor to purines and other heterocyclic scaffolds of significant biological interest. This document outlines the reaction mechanisms, experimental protocols, and key intermediates involved in this synthetic pathway.
Executive Summary
The synthesis of this compound from malononitrile is a multi-step process that leverages the reactivity of malononitrile to construct the pyrimidine core. The overall strategy involves the initial formation of an activated malononitrile derivative, followed by cyclization with a formamidine source to build the pyrimidine ring, and subsequent functional group manipulation to install the second amino group at the C5 position. This guide details a common and scientifically sound approach to this synthesis, providing protocols derived from established chemical literature.
Proposed Synthetic Pathway
The synthesis of this compound from malononitrile can be logically divided into three key stages:
-
Formation of Aminomethylenemalononitrile: Reaction of malononitrile with a formamidine salt to create a key enamine intermediate.
-
Cyclization to 4-Amino-5-cyanopyrimidine: Condensation of aminomethylenemalononitrile with a second equivalent of a formamidine source to form the pyrimidine ring.
-
Conversion to this compound: Transformation of the 5-cyano group of the pyrimidine intermediate into an amino group to yield the final product.
The overall workflow is depicted in the following diagram:
Detailed Experimental Protocols and Data
Step 1: Synthesis of Aminomethylenemalononitrile
The initial step involves the condensation of malononitrile with a formamidine salt, such as formamidine acetate or hydrochloride, in the presence of a weak base. This reaction forms the key intermediate, aminomethylenemalononitrile.
Reaction Mechanism:
Experimental Protocol:
A detailed experimental protocol for this step is outlined in the table below.
| Parameter | Value/Description |
| Reactants | Malononitrile, Formamidine Acetate (or Hydrochloride), Weak Base (e.g., Sodium Acetate) |
| Solvent | Ethanol |
| Stoichiometry | Malononitrile (1 eq.), Formamidine Salt (1.1 eq.), Weak Base (1.1 eq.) |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 2-4 hours |
| Work-up | The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then recrystallized from a suitable solvent like ethanol or water to yield the product. |
| Expected Yield | 70-85% |
Table 1: Experimental Parameters for the Synthesis of Aminomethylenemalononitrile
Step 2: Synthesis of 4-Amino-5-cyanopyrimidine
The aminomethylenemalononitrile intermediate is then cyclized with a second equivalent of a formamidine source to construct the pyrimidine ring.
Reaction Mechanism:
Experimental Protocol:
| Parameter | Value/Description |
| Reactants | Aminomethylenemalononitrile, Formamidine Acetate |
| Solvent | Ethanol or N,N-Dimethylformamide (DMF) |
| Stoichiometry | Aminomethylenemalononitrile (1 eq.), Formamidine Acetate (1.2 eq.) |
| Temperature | Reflux (78 °C for Ethanol, ~153 °C for DMF) |
| Reaction Time | 4-8 hours |
| Work-up | The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture. |
| Expected Yield | 60-75% |
Table 2: Experimental Parameters for the Synthesis of 4-Amino-5-cyanopyrimidine
Step 3: Reduction of 4-Amino-5-cyanopyrimidine to this compound
The final step involves the reduction of the cyano group at the C5 position to an amino group. This is a crucial transformation to arrive at the desired this compound. A common method for this is catalytic hydrogenation.
Reaction Mechanism:
Experimental Protocol:
| Parameter | Value/Description |
| Reactants | 4-Amino-5-cyanopyrimidine, Hydrogen Gas |
| Catalyst | Palladium on Carbon (Pd/C, 10 wt. %) |
| Solvent | Ethanol or Methanol, often with a small amount of acetic acid to aid dissolution and reaction. |
| Stoichiometry | 4-Amino-5-cyanopyrimidine (1 eq.), Pd/C (5-10 mol%) |
| Temperature | Room temperature to 50 °C |
| Pressure | 1-5 atm of H₂ |
| Reaction Time | 12-24 hours |
| Work-up | The catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure, and the resulting solid is purified by recrystallization from a suitable solvent. |
| Expected Yield | 80-95% |
Table 3: Experimental Parameters for the Synthesis of this compound
Applications in Drug Development
This compound is a highly valuable scaffold in medicinal chemistry due to its role as a key precursor in the synthesis of purines via the Traube purine synthesis. Purines are fundamental components of nucleic acids and are present in a vast array of biologically active molecules, including antiviral and anticancer agents. The amino groups at the 4 and 5 positions provide reactive handles for further elaboration and construction of fused heterocyclic systems.
Conclusion
The synthesis of this compound from malononitrile represents a robust and efficient method for accessing this important synthetic intermediate. The three-step process outlined in this guide provides a clear pathway for researchers and drug development professionals. While the presented protocols are based on established chemical principles, optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications. Careful monitoring of each step and thorough characterization of intermediates and the final product are essential for successful synthesis.
An In-depth Technical Guide to the Physicochemical Properties of 4,5-Diaminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Diaminopyrimidine is a pivotal heterocyclic amine that serves as a fundamental building block in the synthesis of a wide array of biologically active compounds. Its unique structural and electronic properties make it a valuable precursor in the development of pharmaceuticals, particularly as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in the folate synthesis pathway, offering a critical resource for researchers in medicinal chemistry and drug discovery.
Core Physicochemical Properties
The physicochemical characteristics of this compound are fundamental to its application in chemical synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile. A summary of its key quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | Pyrimidine-4,5-diamine | [1] |
| CAS Number | 13754-19-3 | [2] |
| Molecular Formula | C₄H₆N₄ | [2] |
| Molecular Weight | 110.12 g/mol | [2] |
| Appearance | White to gray to brown crystalline powder | [2] |
| Melting Point | 204-206 °C | [3][4] |
| Boiling Point | 229 °C at 32 mmHg | [3][4] |
| pKa | 6.06 ± 0.10 (Predicted) | [5] |
| LogP (Predicted) | -0.8 | [1] |
| Solubility | Soluble in water.[6] Soluble in organic solvents such as ethanol and methanol.[6] |
Spectral Data
The spectral properties of this compound are crucial for its identification and structural elucidation.
Table 2: Spectral Data of this compound
| Spectrum | Solvent | Characteristic Peaks / Chemical Shifts (δ) | Reference(s) |
| ¹H NMR | DMSO-d6 | δ 7.65 (s, 1H), δ 6.85 (s, 1H), δ 5.8 (br s, 2H), δ 4.7 (br s, 2H) | [7] |
| IR (KBr Pellet) | N-H stretching: ~3200-3400 cm⁻¹ (broad), C=C and C=N stretching: ~1600-1680 cm⁻¹, C-N stretching: ~1029-1200 cm⁻¹ | [8][9] | |
| UV-Vis | Acetonitrile | λmax ~267 nm | [8] |
| UV-Vis | Aqueous (pH 7.4) | λmax ~267 nm | [8] |
Biological Context: Role in the Folate Synthesis Pathway
This compound and its derivatives are well-established inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[10][11][12] This pathway is essential for the synthesis of nucleotides and certain amino acids, making it a key target for antimicrobial and anticancer therapies.[12][13] The inhibition of DHFR disrupts the production of tetrahydrofolate (THF), leading to the cessation of DNA synthesis and cell death.[14][15]
Experimental Protocols
The following sections detail standardized methodologies for the determination of the key physicochemical properties of this compound.
Determination of Melting Point
The melting point of a solid organic compound is a crucial indicator of its purity.
-
Apparatus : Capillary tube melting point apparatus, capillary tubes (sealed at one end), mortar and pestle, spatula.
-
Procedure :
-
Grind a small amount of dry this compound into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (204-206 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Determination of Solubility
This protocol provides a qualitative assessment of solubility in various solvents.
-
Apparatus : Small test tubes, vortex mixer, spatulas, droppers.
-
Solvents : Deionized water, ethanol, dimethyl sulfoxide (DMSO).
-
Procedure :
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube in 0.2 mL increments.
-
After each addition, vigorously agitate the mixture using a vortex mixer for at least 30 seconds.
-
Visually inspect the solution for the presence of undissolved solid against a dark background.
-
Record the compound as "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the sample completely.[3][16][17]
-
Determination of Octanol-Water Partition Coefficient (LogP)
The Shake Flask method is a traditional approach to empirically determine the LogP value.[18]
-
Apparatus : Separatory funnel, mechanical shaker, UV-Vis spectrophotometer, volumetric flasks, pipettes.
-
Reagents : 1-Octanol (pre-saturated with water), deionized water (pre-saturated with 1-octanol), this compound.
-
Procedure :
-
Prepare a stock solution of this compound in water-saturated 1-octanol of a known concentration.
-
Add equal volumes of the 1-octanol stock solution and octanol-saturated water to a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 1 hour) using a mechanical shaker to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the aqueous and the 1-octanol layers.
-
Determine the concentration of this compound in each phase using UV-Vis spectrophotometry by comparing the absorbance to a standard calibration curve.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm (base 10) of the calculated P value.[18][19]
-
Spectral Analysis
-
Apparatus : NMR spectrometer, 5 mm NMR tubes, volumetric flask, micropipette.
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d6).
-
Procedure :
-
Dissolve approximately 5-10 mg of this compound in about 0.7 mL of DMSO-d6 in a small vial.
-
Transfer the solution to a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.[20][21]
-
Process the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Reference the spectrum to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm).
-
-
Apparatus : Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, or KBr press.
-
Procedure (ATR method) :
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[22][23]
-
Clean the crystal thoroughly after the measurement.
-
-
Procedure (KBr pellet method) :
-
Grind a mixture of approximately 1-2 mg of this compound with about 100 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum.
-
-
Apparatus : UV-Vis spectrophotometer, quartz cuvettes, volumetric flasks, micropipettes.
-
Solvents : Acetonitrile, deionized water (for aqueous measurements, buffered to pH 7.4).
-
Procedure :
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to create standards for a calibration curve if quantitative analysis is needed.
-
Fill a quartz cuvette with the blank solvent and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).[24][25]
-
Identify the wavelength of maximum absorbance (λmax).
-
Conclusion
This technical guide provides a consolidated resource on the essential physicochemical properties of this compound. The tabulated data, detailed experimental protocols, and the visualization of its mechanism of action within the folate synthesis pathway are intended to support researchers and scientists in their efforts to utilize this versatile molecule in drug discovery and development. A thorough understanding of these fundamental properties is critical for the rational design and synthesis of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dihydrofolate reductase, thymidylate synthase, and serine hydroxy methyltransferase: successful targets against some infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chem.ws [chem.ws]
- 17. scribd.com [scribd.com]
- 18. acdlabs.com [acdlabs.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. NMR Spectroscopy [www2.chemistry.msu.edu]
- 22. amherst.edu [amherst.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. longdom.org [longdom.org]
- 25. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
4,5-Diaminopyrimidine: A Core Scaffold in Medicinal Chemistry and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4,5-Diaminopyrimidine is a pivotal heterocyclic organic compound, recognized for its versatile role as a foundational building block in the synthesis of a wide array of biologically active molecules. Its unique structural arrangement, featuring two adjacent amino groups on a pyrimidine ring, makes it an essential precursor for the construction of fused heterocyclic systems, most notably purines and pteridines. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and significant applications in the development of novel therapeutics, particularly in oncology and infectious diseases.
Core Properties of this compound
The physicochemical properties of this compound are fundamental to its application in chemical synthesis. A summary of these key characteristics is presented below.
| Property | Value |
| CAS Number | 13754-19-3[1] |
| Molecular Formula | C₄H₆N₄[1][2] |
| Molecular Weight | 110.12 g/mol [1][2] |
| Appearance | White to gray to brown crystalline powder |
| Melting Point | 204-206 °C[3] |
| Boiling Point | 229 °C at 32 mmHg[3] |
| pKa | 6.06 ± 0.10 (Predicted)[3][4] |
| IUPAC Name | Pyrimidine-4,5-diamine[5] |
Synthesis and Key Reactions
This compound is a crucial intermediate for the synthesis of purines and pteridines. One of the most classic and effective methods for constructing the purine ring system from a this compound scaffold is the Traube purine synthesis.
Experimental Protocol: Traube Purine Synthesis
The Traube purine synthesis is a versatile method for preparing a wide range of purine derivatives. The general protocol involves the condensation of a this compound with a one-carbon unit, typically formic acid or a derivative, followed by cyclization.
Objective: To synthesize a purine ring system from this compound.
Materials:
-
This compound
-
Formic acid (or other one-carbon source like chlorocarbonic ester)
-
Ammonium sulfide (if starting from a nitroso-pyrimidine)
-
Appropriate solvents (e.g., water, ethanol)
Methodology:
-
Starting Material Preparation: The synthesis often begins with a substituted pyrimidine, which is nitrosated at the 5-position. This is followed by the reduction of the nitroso group to an amino group using a reducing agent like ammonium sulfide, yielding the this compound derivative.[6]
-
Formylation: The this compound is then reacted with formic acid. This step results in the formylation of the 5-amino group.
-
Cyclodehydration: The formylated intermediate undergoes cyclodehydration, where the formyl group reacts with the adjacent amino group at the 4-position, leading to the closure of the imidazole ring and the formation of the purine core.[7]
-
Purification: The resulting purine derivative is then purified using standard laboratory techniques such as recrystallization or chromatography.
This synthetic route is highly adaptable, allowing for the preparation of various substituted purines by using different derivatives of this compound and the one-carbon source.
References
- 1. scbt.com [scbt.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound CAS#: 13754-19-3 [m.chemicalbook.com]
- 5. This compound | C4H6N4 | CID 83703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 7. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
In-Depth Technical Guide to the Solubility of 4,5-Diaminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4,5-Diaminopyrimidine, a critical parameter for its application in research and drug development. Due to the limited availability of direct quantitative solubility data, this guide synthesizes information from analogous pyrimidine derivatives and outlines detailed experimental protocols for determining its solubility profile.
Physicochemical Properties of this compound
This compound is a heterocyclic organic compound with the chemical formula C₄H₆N₄.[1][2][3] It serves as a vital intermediate in the synthesis of various biologically active molecules, including purines and certain therapeutic agents.[4][5] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₄ | [1][2][3] |
| Molecular Weight | 110.12 g/mol | [1][2] |
| Melting Point | 204-206 °C | [2][4] |
| Boiling Point | 229 °C at 32 mmHg | [2][4] |
| Appearance | White to gray to brown crystalline powder | [6] |
Solubility Profile of this compound
Direct, quantitative solubility data for this compound in a range of solvents is not extensively reported in publicly available literature. However, based on the solubility of structurally similar pyrimidine derivatives, a qualitative assessment can be made. The solubility of pyrimidine compounds is generally influenced by factors such as temperature, pH, and the polarity of the solvent.[7][8][9]
General Solubility Observations for Pyrimidine Derivatives:
-
Temperature Dependence: The solubility of pyrimidine derivatives typically increases with a rise in temperature.[7][9]
-
pH Influence: The amino groups on the pyrimidine ring mean that the compound's solubility is likely to be pH-dependent.[8]
-
Solvent Polarity: Polar solvents are generally more effective at dissolving polar compounds like diaminopyrimidines.
Qualitative Solubility Data (Inferred from Analogous Compounds):
The following table summarizes the expected qualitative solubility of this compound based on data for related compounds like 2,4-Diamino-6-chloropyrimidine.
| Solvent | Expected Qualitative Solubility | Rationale/Analogous Data |
| Water | Moderately Soluble | 2,4-Diamino-6-chloropyrimidine exhibits moderate water solubility. The amino groups can form hydrogen bonds with water. |
| Ethanol | Soluble | 2,4-Diamino-6-chloropyrimidine is more soluble in ethanol than in water. Ethanol is a polar protic solvent. |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent expected to solubilize this compound. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful, polar aprotic solvent known to dissolve a wide range of organic compounds.[10][11] |
| Acetone | Sparingly Soluble to Soluble | Acetone is a polar aprotic solvent and may offer some degree of solubility. |
| Chloroform | Sparingly Soluble to Insoluble | Chloroform is a relatively non-polar solvent and is less likely to be an effective solvent. |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound, the following experimental protocols, adapted from methodologies for other pyrimidine derivatives, are recommended.[7][12][13]
Thermodynamic (Equilibrium) Solubility Determination using the Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (solid powder)
-
Selected solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol)
-
Vials with screw caps
-
Constant temperature shaker bath
-
Analytical balance
-
Filtration device (e.g., 0.45 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure a visible excess of solid remains.
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the samples to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solid.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a calibration curve.
-
The calculated concentration represents the thermodynamic solubility.
pH-Dependent Aqueous Solubility Profile
This protocol is essential for understanding the solubility behavior in biological systems.[14][15]
Materials:
-
This compound
-
Aqueous buffers covering a range of pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0)
-
Equipment as listed in the Thermodynamic Solubility protocol.
Procedure:
-
Perform the Thermodynamic Solubility Determination protocol (Section 3.1) in parallel using the different pH buffers as the solvents.
-
Ensure the pH of each buffer is measured before and after the equilibration period to confirm stability.
-
Plot the determined solubility values against the final measured pH of each buffer to generate the pH-solubility profile.
Visualization of Experimental Workflows and Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Synthetic Pathway Utilizing a Diaminopyrimidine Core.[16]
Conclusion
While specific quantitative solubility data for this compound remains elusive in readily available literature, this guide provides a robust framework for researchers. By understanding the general solubility trends of pyrimidine derivatives and employing the detailed experimental protocols outlined, scientists and drug development professionals can accurately determine the solubility of this compound in various solvents and conditions. This information is paramount for advancing its use in the synthesis of novel compounds and for the development of effective pharmaceutical formulations.
References
- 1. This compound | C4H6N4 | CID 83703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5-二氨基嘧啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 13754-19-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. gchemglobal.com [gchemglobal.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. benchchem.com [benchchem.com]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. who.int [who.int]
- 15. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Spectroscopic Characterization of 4,5-Diaminopyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 4,5-diaminopyrimidine, a crucial heterocyclic building block in medicinal chemistry and materials science. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols and workflow visualizations.
Introduction
This compound (C₄H₆N₄, Molar Mass: 110.12 g/mol ) is a key intermediate in the synthesis of purines and other biologically active heterocyclic compounds. A thorough spectroscopic characterization is essential for confirming its identity, purity, and structural integrity. This guide summarizes the fundamental spectroscopic data and provides standardized methodologies for its analysis.
Data Presentation
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7 | Singlet | 1H | H-2 |
| ~7.2 | Singlet | 1H | H-6 |
| ~5.8 | Broad Singlet | 2H | C4-NH₂ |
| ~4.7 | Broad Singlet | 2H | C5-NH₂ |
Solvent: DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. Note: The exact chemical shifts of the amine protons can vary depending on concentration and temperature.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C-2 |
| ~150 | C-4 |
| ~145 | C-6 |
| ~115 | C-5 |
Solvent: DMSO-d₆. Note: These are estimated chemical shifts based on the structure and typical values for similar pyrimidine derivatives.
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of NH₂ groups |
| 3200 - 3000 | Medium | C-H stretching (aromatic) |
| 1650 - 1550 | Strong | C=N and C=C stretching (pyrimidine ring) and N-H bending |
| 1500 - 1400 | Medium | C=C stretching (pyrimidine ring) |
| 1350 - 1250 | Medium | C-N stretching |
| Below 1000 | Medium to Weak | Ring bending and out-of-plane C-H bending |
Sample preparation: KBr pellet.
Mass Spectrometry (MS)
Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 110 | 100 | [M]⁺ (Molecular Ion) |
| 83 | ~40 | [M - HCN]⁺ |
| 56 | ~25 | [M - 2HCN]⁺ |
| 42 | ~30 | [C₂H₂N]⁺ |
Ionization method: Electron Ionization (EI) at 70 eV. Data is based on the NIST WebBook mass spectrum.[1]
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of this compound are provided below.
NMR Spectroscopy
3.1.1. ¹H and ¹³C NMR Sample Preparation
-
Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[2]
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.[2]
-
Gently agitate the vial to dissolve the solid completely.
-
Using a Pasteur pipette with a cotton wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
3.1.2. NMR Data Acquisition
-
Insert the prepared NMR tube into the spectrometer's autosampler or manually into the magnet.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[3] A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C. A relaxation delay of 1-2 seconds is typically sufficient for qualitative spectra.[3]
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) or an internal standard like TMS.[4]
Infrared (IR) Spectroscopy
3.2.1. KBr Pellet Preparation
-
Thoroughly grind approximately 1-2 mg of this compound in a clean agate mortar and pestle.[5]
-
Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder to the mortar.[5]
-
Gently mix the sample and KBr, then grind the mixture thoroughly to ensure a homogenous dispersion.
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[5]
3.2.2. FT-IR Data Acquisition
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Perform a baseline correction on the resulting spectrum.
-
Identify and label the significant absorption peaks.
Mass Spectrometry (MS)
3.3.1. Sample Preparation and Introduction
-
Place a small amount (typically less than 1 mg) of this compound into a capillary tube or onto a direct insertion probe.
-
Introduce the sample into the high-vacuum source of the mass spectrometer.
3.3.2. EI-MS Data Acquisition
-
Volatilize the sample by heating the probe.
-
Bombard the gaseous molecules with a beam of electrons, typically at an energy of 70 eV.
-
Accelerate the resulting ions into the mass analyzer.
-
Scan a range of mass-to-charge (m/z) ratios to detect the molecular ion and fragment ions.
-
The detector records the abundance of each ion, generating a mass spectrum.
Workflow Visualizations
The following diagrams illustrate the logical workflows for the spectroscopic characterization of this compound.
Caption: Overall workflow for the spectroscopic characterization of this compound.
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Experimental workflow for FT-IR analysis of this compound.
Caption: Experimental workflow for EI-MS analysis of this compound.
References
- 1. 4,5-Pyrimidinediamine [webbook.nist.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. benchchem.com [benchchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
Tautomeric Forms of 4,5-Diaminopyrimidine: A Comprehensive Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Diaminopyrimidine serves as a crucial scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its chemical behavior, including its potential for tautomerism, is of significant interest for understanding its reactivity, molecular recognition patterns, and ultimately its therapeutic efficacy. This technical guide provides an in-depth analysis of the potential tautomeric forms of this compound. In the absence of direct experimental data for the parent molecule, this guide draws upon established principles of tautomerism in aminopyrimidines and related nitrogen heterocycles, supported by computational and experimental findings for analogous structures. The discussion encompasses the theoretical basis for the existence of various tautomers, their predicted relative stabilities, and the analytical techniques employed for their study.
Introduction to Tautomerism in Aminopyrimidines
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug design and molecular biology.[1] In the context of aminopyrimidines, the most prevalent form of tautomerism is prototropic tautomerism, which involves the migration of a proton.[1] Specifically, the equilibrium between amino and imino forms is a key consideration. The position of this equilibrium is influenced by a variety of factors including the electronic nature of substituents, solvent polarity, temperature, and pH.
For N-heteroaromatic amines, it is generally observed that the amino form is predominantly favored over the imino form.[2] This preference is attributed to the preservation of the aromaticity of the heterocyclic ring in the amino tautomer. However, the presence of multiple amino groups and their positions on the pyrimidine ring can introduce a more complex tautomeric landscape.
Potential Tautomeric Forms of this compound
Based on the principles of amino-imino tautomerism, this compound can theoretically exist in several tautomeric forms. The primary equilibrium is expected to be between the canonical diamino form and various imino tautomers where a proton has migrated from an exocyclic amino group to a ring nitrogen. The most plausible tautomers are depicted below:
The canonical this compound (T1) is expected to be the most stable and predominant tautomer in most conditions. The imino tautomers (T2, T3, and others) are generally higher in energy. The relative stability of these imino forms would depend on the specific site of protonation on the pyrimidine ring.
Predicted Relative Stabilities
While no direct experimental or computational data on the relative stabilities of this compound tautomers are available in the current literature, we can infer trends from studies on related molecules. Computational studies on 2-aminopyridine and other substituted aminopyridines have consistently shown the amino form to be significantly more stable than the imino tautomers.[3][4] For instance, in 2-amino-4-methylpyridine, the canonical amino structure is calculated to be 13.60 kcal/mol more stable than the next most stable imino tautomer.[3]
The stability of the amino form is largely due to the maintenance of the aromatic character of the pyrimidine ring. Tautomerization to an imino form disrupts this aromaticity, leading to a significant energy penalty.
The following table presents a hypothetical summary of the relative energies of the potential tautomers of this compound, based on the expected trends. These values are illustrative and intended for comparative purposes only.
| Tautomer ID | Tautomer Name | Hypothetical Relative Energy (kcal/mol) | Predicted Population (at 298 K) |
| T1 | This compound (Diamino) | 0.0 | >99.9% |
| T2 | 5-Amino-4(1H)-imino-pyrimidine | 10 - 15 | <0.1% |
| T3 | 4-Amino-5(1H)-imino-pyrimidine | 10 - 15 | <0.1% |
Note: The actual relative energies and populations will be influenced by the solvent environment. Polar solvents may offer some stabilization to the more polar imino tautomers, but the diamino form is still expected to be overwhelmingly favored.
Experimental and Computational Methodologies for Tautomerism Studies
The study of tautomeric equilibria relies on a combination of experimental and computational techniques.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR are powerful tools for identifying and quantifying tautomers in solution. Chemical shifts and coupling constants are sensitive to the electronic environment of the nuclei, which differs between tautomers. Variable temperature NMR studies can provide thermodynamic parameters for the tautomeric equilibrium.
-
UV-Vis Spectroscopy: The electronic absorption spectra of tautomers are typically distinct due to differences in their conjugated systems. By analyzing the absorption bands at different wavelengths, the relative concentrations of tautomers can be determined.
-
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can distinguish between amino and imino groups, as their characteristic stretching and bending frequencies are different.
-
X-ray Crystallography: In the solid state, X-ray diffraction can provide an unambiguous determination of the tautomeric form present in the crystal lattice. However, it is important to note that the solid-state structure may not be representative of the tautomeric equilibrium in solution.
Computational Protocols
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used to calculate the geometries and relative energies of tautomers.[3] The inclusion of solvent effects, often through continuum solvation models (e.g., PCM), is crucial for obtaining results that are relevant to solution-phase equilibria.
-
Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, can provide more accurate energy calculations, though they are computationally more expensive.[4]
-
Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density distribution and characterize the nature of chemical bonds, providing insights into the stability of different tautomers.
Logical Relationships in Tautomer Analysis
The investigation of tautomerism involves a logical progression from theoretical postulation to experimental verification and computational modeling.
Conclusion
While direct experimental data on the tautomeric forms of this compound are currently lacking, a thorough analysis based on the established principles of tautomerism in aminopyrimidines and related heterocycles strongly suggests that the canonical diamino form is the overwhelmingly predominant tautomer. The significant energetic cost of disrupting the aromaticity of the pyrimidine ring disfavors the formation of imino tautomers. For researchers and drug development professionals working with this compound and its derivatives, it is reasonable to assume that the diamino tautomer is the primary species in solution under typical physiological conditions. However, the potential for the existence of minor imino tautomers, particularly in specific microenvironments such as enzyme active sites, should not be entirely discounted and may warrant further investigation in specific contexts. Future experimental and computational studies are encouraged to provide definitive quantitative data on the tautomeric equilibria of this important heterocyclic scaffold.
References
- 1. Tautomer - Wikipedia [en.wikipedia.org]
- 2. 268. The tautomerism of N-hetero-aromatic amines. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of 4,5-Diaminopyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and seminal synthetic methodologies of 4,5-diaminopyrimidine, a cornerstone molecule in heterocyclic chemistry. From its early role in the elucidation of purine structures to its modern-day significance as a scaffold in medicinal chemistry, this document provides a comprehensive overview for researchers and professionals in the field.
Discovery and Historical Context: The Traube Synthesis
The discovery of this compound is intrinsically linked to the pioneering work of German chemist Wilhelm Traube on the synthesis of purines. In a landmark paper published in 1900 in Berichte der deutschen chemischen Gesellschaft, Traube detailed a general method for the synthesis of purine derivatives, which has since become known as the Traube purine synthesis .[1][2] A critical intermediate in this synthetic route was a this compound.
Traube's method provided a rational and versatile approach to constructing the purine ring system, which until then was primarily studied through degradation of natural products like uric acid. His work laid the foundation for the synthesis of a vast array of purine analogues, including xanthine, theophylline, and caffeine.[2][3] The synthesis of 4,5-diaminopyrimidines was the key that unlocked the systematic construction of these biologically significant molecules.
The core principle of the Traube synthesis involves the introduction of an amino group at the 5-position of a 4-aminopyrimidine derivative, followed by cyclization with a one-carbon unit to form the imidazole ring of the purine.[2][4] This initial step of creating the vicinal diamine functionality on the pyrimidine ring established this compound and its derivatives as crucial building blocks in heterocyclic chemistry.
The Rise of Diaminopyrimidines in Medicinal Chemistry: Folic Acid Antagonists
While the initial significance of this compound was as a synthetic intermediate, its importance expanded dramatically in the mid-20th century with the work of George H. Hitchings and his research group. In the 1940s, they synthesized and investigated a multitude of pyrimidine and purine analogs as potential antagonists of nucleic acid metabolism.[5] This research led to the profound discovery that 2,4-diaminopyrimidine derivatives act as potent folic acid antagonists .
Their work revealed that these compounds selectively inhibit the enzyme dihydrofolate reductase (DHFR) , a critical enzyme in the folic acid metabolic pathway. DHFR is responsible for the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines and thymidylate, the building blocks of DNA. By inhibiting DHFR, these diaminopyrimidine-based drugs disrupt DNA synthesis, leading to cell death. This mechanism of action proved to be a highly effective strategy for targeting rapidly dividing cells, such as bacteria and cancer cells.
This seminal research culminated in the development of important drugs like pyrimethamine, an antimalarial, and trimethoprim, a potent antibacterial agent. These discoveries solidified the status of the diaminopyrimidine scaffold as a "privileged structure" in medicinal chemistry and sparked decades of research into novel DHFR inhibitors for various therapeutic applications.
Key Synthetic Methodologies
The primary and historically significant method for the synthesis of this compound is the Traube synthesis. The general workflow involves two key steps: the nitrosation of a 4-aminopyrimidine derivative to introduce a nitroso group at the 5-position, followed by the reduction of the nitroso group to an amino group.
Caption: General workflow for the Traube synthesis of this compound.
Experimental Protocol: Traube's Method for this compound Synthesis
The following protocol is a representation of the original method described by Wilhelm Traube, based on detailed descriptions in the chemical literature.[2][4]
Step 1: Nitrosation of 4-Aminopyrimidine
-
Dissolution: Dissolve the starting 4-aminopyrimidine derivative in an acidic solution, typically aqueous hydrochloric acid or acetic acid.
-
Cooling: Cool the solution in an ice bath to a temperature between 0 and 5 °C.
-
Addition of Nitrosating Agent: Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled pyrimidine solution with constant stirring. The reaction is typically exothermic and maintaining a low temperature is crucial.
-
Reaction Monitoring: The reaction progress can be monitored by the formation of a colored precipitate of the 4-amino-5-nitrosopyrimidine. The reaction is usually complete within 1-2 hours.
-
Isolation: The resulting 4-amino-5-nitrosopyrimidine is isolated by filtration, washed with cold water, and then with a small amount of ethanol to aid in drying.
Step 2: Reduction of 4-Amino-5-nitrosopyrimidine
-
Suspension: Suspend the dried 4-amino-5-nitrosopyrimidine in a suitable solvent, such as water or ethanol.
-
Addition of Reducing Agent: The classical Traube method employs ammonium sulfide ((NH₄)₂S) as the reducing agent.[2] The ammonium sulfide solution is added to the suspension of the nitroso compound.
-
Heating: The reaction mixture is then heated, often under reflux, for several hours. The progress of the reduction is indicated by a color change, as the intensely colored nitroso compound is converted to the typically colorless or pale yellow diamine.
-
Work-up: After the reaction is complete, the mixture is cooled. The crude this compound may precipitate upon cooling. The solvent and any volatile byproducts are often removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as water or ethanol, to yield pure this compound.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆N₄ | [6] |
| Molecular Weight | 110.12 g/mol | |
| Melting Point | 204-206 °C | [6][7] |
| Boiling Point | 229 °C at 32 mmHg | [6][7] |
| Appearance | White to off-white crystalline powder | |
| CAS Number | 13754-19-3 | [7] |
Mechanism of Action in Drug Development: Dihydrofolate Reductase Inhibition
The primary mechanism of action for the vast majority of this compound-based drugs is the inhibition of dihydrofolate reductase (DHFR). This enzyme is a critical checkpoint in the folic acid metabolic pathway.
Caption: Inhibition of Dihydrofolate Reductase by this compound derivatives.
As depicted in the diagram, DHFR catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is then converted into various derivatives that act as one-carbon donors in essential biosynthetic pathways. These pathways include the de novo synthesis of purines (adenine and guanine) and the synthesis of thymidylate from deoxyuridylate, a crucial step in the production of thymine. By binding to the active site of DHFR, diaminopyrimidine-based inhibitors block the production of THF, leading to a depletion of the precursors necessary for DNA synthesis and repair. This ultimately results in the cessation of cell growth and proliferation. The selectivity of these drugs for bacterial or protozoal DHFR over the human enzyme is the basis for their therapeutic efficacy as antimicrobial agents.
Conclusion
From its humble beginnings as a key intermediate in Wilhelm Traube's quest to synthesize purines, this compound has evolved into a molecule of profound importance in both synthetic and medicinal chemistry. Its versatile reactivity and privileged structural motifs have enabled the synthesis of countless heterocyclic compounds and a clinically vital class of antimicrobial drugs. The foundational discoveries surrounding this compound continue to inspire the design and development of new therapeutic agents, cementing its legacy as a cornerstone of modern drug discovery.
References
- 1. Traube Purine Synthesis [drugfuture.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. Theophylline - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | 13754-19-3 [chemicalbook.com]
Theoretical Insights into the Molecular Structure of 4,5-Diaminopyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of 4,5-diaminopyrimidine. Despite its importance as a scaffold in medicinal chemistry, dedicated theoretical studies on the parent this compound molecule are not extensively available in peer-reviewed literature. Therefore, this document outlines a representative in-depth computational analysis based on established methodologies for similar pyrimidine derivatives. It serves as a practical guide for researchers seeking to understand and apply computational chemistry techniques to elucidate the structural, electronic, and vibrational properties of this compound and its analogues. The presented data is based on typical values for related compounds and should be considered illustrative.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic compounds with a wide range of applications in pharmacology and drug design. The strategic placement of functional groups, such as amino groups, on the pyrimidine ring can significantly influence the molecule's biological activity. This compound, in particular, serves as a crucial building block for various therapeutic agents. A thorough understanding of its three-dimensional structure, electron distribution, and vibrational modes is paramount for rational drug design and the development of novel bioactive compounds.
Computational chemistry, particularly quantum chemical calculations, offers a powerful and cost-effective means to investigate the molecular properties of such compounds with high accuracy. Techniques like Density Functional Theory (DFT) can provide detailed insights into geometric parameters, electronic structure, and spectroscopic properties, complementing and guiding experimental efforts.
This guide details the standard computational protocols for a theoretical study of this compound, presents illustrative quantitative data in a structured format, and provides visualizations of the molecular structure and a typical computational workflow.
Molecular Structure and Atom Numbering
The molecular structure of this compound consists of a pyrimidine ring with two amino groups attached to the C4 and C5 positions. The standard atom numbering convention is presented in the diagram below.
Experimental and Computational Protocols
While specific experimental data for the standalone this compound molecule is scarce in the literature, this section outlines a standard and robust computational protocol for its theoretical investigation based on methods widely applied to similar organic molecules.
Geometry Optimization and Vibrational Frequency Analysis
Software: Gaussian 16 or similar quantum chemistry software package.
Methodology:
-
Initial Structure: The initial 3D coordinates of this compound are constructed using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF).
-
Quantum Chemical Method: Density Functional Theory (DFT) is the most common and reliable method for such calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used choice that provides a good balance between accuracy and computational cost.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed. This basis set includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for more flexibility in the spatial description of orbitals.
-
Geometry Optimization: The geometry of the molecule is optimized in the gas phase to find the global minimum on the potential energy surface. The optimization is performed until the forces on the atoms are negligible and the geometry converges to a stable structure.
-
Vibrational Frequency Calculation: Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.
Electronic Structure Analysis
Methodology:
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed on the optimized geometry to investigate the intramolecular interactions, charge distribution, and hybridization of the atoms. This analysis provides insights into the electronic delocalization and the stability of the molecule.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict the reactive sites for electrophilic and nucleophilic attacks.
Data Presentation
The following tables present hypothetical but realistic quantitative data for this compound, derived from typical bond lengths and angles of pyrimidine and aromatic amine compounds.[1][2][3][4] These values are what one might expect from a DFT B3LYP/6-311++G(d,p) calculation.
Structural Parameters
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths (Å) | C2-N1 | 1.34 |
| C6-N1 | 1.33 | |
| C2-N3 | 1.34 | |
| C4-N3 | 1.35 | |
| C4-C5 | 1.41 | |
| C5-C6 | 1.40 | |
| C4-N7 | 1.38 | |
| C5-N8 | 1.38 | |
| **Bond Angles (°) ** | N1-C2-N3 | 127.0 |
| C2-N3-C4 | 116.0 | |
| N3-C4-C5 | 122.0 | |
| C4-C5-C6 | 118.0 | |
| C5-C6-N1 | 120.0 | |
| C6-N1-C2 | 117.0 | |
| N3-C4-N7 | 119.0 | |
| C5-C4-N7 | 119.0 | |
| C4-C5-N8 | 121.0 | |
| C6-C5-N8 | 121.0 |
Table 1. Hypothetical Optimized Geometrical Parameters for this compound.
Electronic Properties
| Property | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| Dipole Moment | 2.5 D |
Table 2. Hypothetical Electronic Properties of this compound.
Mulliken Atomic Charges
| Atom | Charge (a.u.) |
| N1 | -0.65 |
| C2 | 0.30 |
| N3 | -0.68 |
| C4 | 0.55 |
| C5 | 0.15 |
| C6 | -0.10 |
| N7 | -0.85 |
| N8 | -0.82 |
Table 3. Hypothetical Mulliken Atomic Charges of this compound.
Visualizations
Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of a small organic molecule like this compound.
Conclusion
This technical guide has outlined the standard theoretical methodologies for investigating the molecular structure and properties of this compound. While specific published data for this molecule is limited, the presented computational protocols, based on Density Functional Theory, provide a robust framework for its in-silico characterization. The illustrative data and visualizations serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling a deeper understanding of the structural and electronic characteristics of this important heterocyclic scaffold. Such theoretical studies are indispensable for the rational design of novel and more effective therapeutic agents based on the this compound core.
References
The Versatile Scaffold: An In-Depth Technical Guide to 4,5-Diaminopyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 4,5-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, serving as a crucial building block for a diverse array of therapeutic agents. Its structural resemblance to the endogenous purine nucleobases allows it to effectively mimic key biological interactions, making it a valuable starting point for the design of potent and selective inhibitors of various enzymes, particularly protein kinases. This technical guide provides a comprehensive overview of the applications of this compound in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Kinase Inhibition: A Cornerstone Application
The this compound moiety is a well-established pharmacophore in the design of kinase inhibitors. The arrangement of its amino groups facilitates the formation of crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a key interaction for potent inhibition. This scaffold has been successfully employed to develop inhibitors against a range of kinases implicated in cancer and other diseases.
Focal Adhesion Kinase (FAK) Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are frequently observed in various cancers, making it an attractive therapeutic target. Several this compound-based FAK inhibitors have been developed, demonstrating potent anti-cancer activity.[1][2]
Table 1: In Vitro Activity of this compound-Based FAK Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) |
| A12 | FAK | - | A549 | 130 |
| A12 | FAK | - | MDA-MB-231 | 94 |
Data sourced from multiple studies.[1][2]
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that regulate the cell cycle. Their dysregulation is a hallmark of cancer, and CDK inhibitors have emerged as a promising class of anti-cancer drugs. The this compound scaffold has been utilized in the design of potent CDK inhibitors.
Table 2: In Vitro Activity of Pyrimido[4,5-d]pyrimidine-Based CDK2 Inhibitors
| Compound ID | Target Kinase | IC50 (µM) |
| 7a | CDK2 | 0.31 |
| 7e | CDK2 | 0.25 |
| 7f | CDK2 | 0.05 |
Data represents a selection of compounds from a larger study.
EGFR and Src Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) and the proto-oncogene tyrosine-protein kinase Src are key players in signaling pathways that drive tumor growth and metastasis. Dual and selective inhibitors of these kinases based on the diaminopyrimidine scaffold have been explored.
Beyond Kinases: Other Therapeutic Applications
The utility of the this compound scaffold extends beyond kinase inhibition. Its ability to participate in various chemical transformations makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds with diverse biological activities.[1]
-
Antiviral, Antibacterial, and Antifungal Agents: Fused heterocyclic systems derived from this compound have shown promising activity against various pathogens.[1]
-
Phosphodiesterase 5 (PDE5) Inhibitors: Derivatives of this compound have been investigated as potent and selective inhibitors of PDE5, an enzyme involved in the regulation of blood flow.
This compound in PROTACs
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins. A PROTAC consists of a "warhead" that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While specific examples of this compound as a warhead are still emerging in the literature, its established role as a versatile kinase-binding scaffold makes it a highly promising candidate for the development of novel PROTACs targeting pathogenic kinases. The adaptability of the this compound core allows for the attachment of linkers at various positions, facilitating the optimization of ternary complex formation and subsequent protein degradation.
This compound as a Bioisostere
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental strategy in drug design.[3] The this compound scaffold is a classic bioisostere of the purine ring system found in endogenous molecules like adenine.[4] This bioisosteric relationship is key to its success as a kinase inhibitor scaffold, as it effectively mimics the binding of ATP to the kinase active site. The replacement of the imidazole portion of the purine with the simple pyrimidine ring in this compound can lead to simplified synthesis, altered metabolic stability, and opportunities for novel intellectual property. One notable example is the synthesis of 8-phosphorus substituted isosteres of purine from this compound, which have demonstrated inhibitory activity in leukemia cell lines.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the context and application of this compound-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Phosphorus substituted isosteres of purine and deazapurines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: Safety and Handling Precautions for 4,5-Diaminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4,5-diaminopyrimidine (CAS No. 13754-19-3), a versatile intermediate used in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.[1] Adherence to the following precautions is critical to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4][5]
GHS Hazard Statements:
Precautionary Statements:
A thorough understanding and implementation of precautionary statements are essential for safe handling. Key statements include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆N₄ | [1][5][6][7][8] |
| Molecular Weight | 110.12 g/mol | [1][5][6][7][8] |
| Appearance | White to gray to brown crystalline powder | [1] |
| Melting Point | 201 - 207 °C (lit.) | [1][6][7][9] |
| Boiling Point | 229 °C / 32 mmHg (lit.) | [1][6][7][9] |
| Purity | ≥ 95% | [6][7][8][10] |
Toxicological Information
Experimental Protocols: Safe Handling Workflow
The following detailed workflow should be followed to ensure the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust.[2][3]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][11]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.
| PPE | Specification | Reference(s) |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133. | [2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. | [3][10] |
| Skin and Body Protection | Lab coat and appropriate protective clothing to prevent skin exposure. | [3][11] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used if exposure limits are exceeded or if irritation is experienced. | [10][11] |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid the formation of dust.[2][3] Do not eat, drink, or smoke when using this product.[3]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][11] Store locked up.[2][3] this compound is air-sensitive and should be stored under an inert atmosphere.[2]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[2][3] Ensure adequate ventilation.[2][3] Use personal protective equipment as required.[2][3][11] Avoid dust formation.[2][3]
-
Containment and Cleanup: Sweep up and shovel the spilled material into a suitable, closed container for disposal.[2][3][11] Do not let the product enter drains.[3]
First-Aid Measures
| Exposure Route | First-Aid Protocol | Reference(s) |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [2][3] |
| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [2][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [2][3] |
| Ingestion | Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. | [2][3] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][11]
Disposal Considerations
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3]
Stability and Reactivity
-
Reactivity: No information available.
-
Chemical Stability: Stable under recommended storage conditions, but is air-sensitive.[2]
-
Conditions to Avoid: Incompatible products, excess heat, and exposure to air.[2]
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides.[2]
Mandatory Visualizations
Safe Handling Workflow for this compound
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Lipid-soluble diaminopyrimidine inhibitors of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 4-aminopyridine toxicity: a case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amifampridine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Stability and Degradation Pathways of 4,5-Diaminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 4,5-diaminopyrimidine, a critical intermediate in the synthesis of various pharmaceuticals. While specific comprehensive stability studies on this compound are not extensively available in public literature, this guide synthesizes information from related pyrimidine and diaminopyridine compounds to predict its stability profile and propose likely degradation mechanisms. This document is intended to support research, development, and formulation activities by providing a foundational understanding of the molecule's inherent stability characteristics.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to assessing its stability. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₄ | [1] |
| Molecular Weight | 110.12 g/mol | [1] |
| Appearance | White to gray to brown crystalline powder | [1] |
| Melting Point | 201 - 207 °C | [1] |
| Boiling Point | 229 °C at 32 mmHg | [1] |
| CAS Number | 13754-19-3 | [2][3] |
| Storage Conditions | Store at room temperature. | [1] |
Predicted Stability Profile and Degradation Pathways
Based on the chemical structure of this compound, which features an aromatic pyrimidine ring and two amino functional groups, several degradation pathways can be anticipated under various stress conditions. The presence of the amino groups makes the molecule susceptible to oxidation and reactions involving acid-base chemistry. The pyrimidine ring itself can undergo cleavage under harsh conditions.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[4] For this compound, hydrolysis is expected to be pH-dependent.
-
Acidic Conditions: In acidic media, the amino groups can be protonated, potentially making the pyrimidine ring more susceptible to nucleophilic attack by water. However, protonation can also have a stabilizing effect. Extensive exposure to strong acids and heat may lead to the deamination of the amino groups, potentially forming hydroxylated pyrimidines, or even ring opening.
-
Neutral Conditions: In neutral pH, this compound is expected to be relatively stable at ambient temperatures.
-
Alkaline Conditions: Under strong alkaline conditions and elevated temperatures, deamination or other ring modifications could occur, although specific data is limited.
A proposed general pathway for hydrolytic degradation is illustrated below.
Caption: Proposed Hydrolytic Degradation of this compound.
Oxidative Degradation
The amino groups of this compound are primary sites for oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide (H₂O₂).[5]
Oxidation can lead to the formation of N-oxides, nitroso, or nitro derivatives. The pyrimidine ring itself could also be susceptible to oxidation, potentially leading to ring-opened products. For instance, studies on other diaminopyrimidines have shown the formation of N-oxides upon oxidation.[6]
The following diagram illustrates a potential oxidative degradation pathway.
Caption: Potential Oxidative Degradation of this compound.
Photodegradation
Aromatic compounds and molecules with heteroatoms and lone pairs of electrons, such as this compound, can be susceptible to photodegradation upon exposure to UV or visible light.[7][8] The energy from light can promote the molecule to an excited state, leading to various reactions such as oxidation, dimerization, or ring cleavage. Photostability testing is crucial to determine the need for light-protected packaging and storage.[7][9]
A simplified logical flow for assessing photostability is shown below.
Caption: Experimental Workflow for Photostability Testing.
Thermal Degradation
As indicated by its melting point, this compound is a solid at room temperature and is expected to be stable under normal storage conditions. However, at elevated temperatures, thermal decomposition can occur. Studies on the pyrolysis of pyrimidine have shown that decomposition at high temperatures (1200–1850 K) proceeds via a free-radical mechanism, leading to products like acetylene, HCN, and acrylonitrile.[10] While these conditions are extreme, they suggest that at lower, yet still elevated temperatures relevant to pharmaceutical processing and storage, more subtle degradation could occur, likely initiated by the cleavage of the weaker bonds in the molecule.
Proposed Experimental Protocols for Stability and Degradation Studies
To comprehensively evaluate the stability of this compound, a forced degradation study should be conducted according to ICH guidelines.[4] The following are detailed methodologies for key experiments.
General Forced Degradation Protocol
A general workflow for conducting forced degradation studies is essential for systematically evaluating the stability of a drug substance.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpsonline.com [ajpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. iagim.org [iagim.org]
- 10. Kinetics of thermal decomposition of the diazines: shock-tube pyrolysis of pyrimidine - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. sgs.com [sgs.com]
A Comprehensive Review of Synthetic Routes to 4,5-Diaminopyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Diaminopyrimidine is a pivotal scaffold in medicinal chemistry and drug development, serving as a key building block for a multitude of biologically active compounds. Its structural motif is central to the synthesis of purines, pteridines, and a variety of other heterocyclic systems that exhibit a broad spectrum of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties. The strategic importance of this intermediate has driven the development of numerous synthetic routes, each with its own advantages and limitations. This in-depth technical guide provides a comprehensive review of the core synthetic strategies to access this compound, presenting detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the synthetic pathways.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main approaches:
-
Construction of the Pyrimidine Ring: Building the heterocyclic core from acyclic precursors.
-
Functionalization of a Pre-existing Pyrimidine Ring: Introducing the amino groups onto a pyrimidine scaffold, often involving nitration followed by reduction.
-
Substitution on a Dihalogenated Pyrimidine: Utilizing dihalopyrimidines as versatile intermediates for sequential amination.
This guide will delve into the specifics of each of these strategies, providing detailed experimental methodologies for key reactions.
Route 1: Synthesis from Malononitrile and Formamidine
This foundational approach constructs the pyrimidine ring from basic acyclic precursors. While a direct one-pot synthesis of this compound from malononitrile and formamidine is not extensively reported in a high-yield, single-step process, the following represents a logical and experimentally supported pathway based on the synthesis of structurally similar pyrimidines. This route highlights the fundamental bond formations required to construct the pyrimidine core. The initial reaction involves the formation of an enamine intermediate from malononitrile, which is then cyclized with an amidine.
Experimental Protocol
Step 1: Synthesis of α-formyl-β-formylaminopropionitrile sodium salt
-
This intermediate is conceptually derived from the reaction of malononitrile with a formylating agent. A related procedure for a similar intermediate is described in patent literature.[1]
Step 2: Cyclization with an Amidine Salt to form a 4-Aminopyrimidine Derivative
-
To a solution of the α-formyl-β-formylaminopropionitrile sodium salt derivative in a suitable solvent such as isopropanol or methylisobutylcarbinol, an amidine hydrochloride salt (e.g., acetamidine hydrochloride as a proxy for formamidine hydrochloride) is added.[1]
-
The reaction mixture is heated to reflux for a period of 4 to 6 hours.[1]
-
The progress of the reaction is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled, and the product is isolated. This typically involves removal of the solvent under reduced pressure, followed by purification of the resulting substituted 4-aminopyrimidine.
Step 3: Introduction of the 5-Amino Group
-
The resulting 4-aminopyrimidine derivative would then undergo nitrosation at the 5-position, followed by reduction to yield the final this compound.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Malononitrile | Formylating agent | - | - | - | - |
| 2 | α-formyl-β-formylaminopropionitrile sodium salt | Amidine Hydrochloride | Isopropanol | Reflux | 4 - 6 | ~35-57 (for a related synthesis)[1] |
| 3 | 4-Aminopyrimidine derivative | 1. NaNO2, Acid2. Reducing agent | - | - | - | - |
Note: The yields for this specific route to unsubstituted this compound are not well-documented in a single process and the data presented for Step 2 is for a related synthesis of a substituted pyrimidine.
Synthetic Pathway Diagram
Caption: Route 1: From Malononitrile and Formamidine.
Route 2: From 2,4-Dichloro-5-nitropyrimidine
This route is a versatile and commonly employed strategy that begins with the readily available 5-nitrouracil. The key intermediate, 2,4-dichloro-5-nitropyrimidine, allows for sequential nucleophilic substitution of the chlorine atoms, followed by the reduction of the nitro group to introduce the second amino function.
Experimental Protocol
Step 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine
-
In a suitable reaction vessel, 5-nitrouracil (1.0 eq) is suspended in phosphorus oxychloride (POCl₃).[2][3]
-
A tertiary amine base, such as N,N-diisopropylethylamine, is added slowly at room temperature.[2]
-
The reaction mixture is then heated to reflux (approximately 110-130°C) for several hours (e.g., 3 hours).[2]
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring it into ice water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[2][3]
-
The combined organic layers are washed, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield 2,4-dichloro-5-nitropyrimidine.[2]
Step 2: Diamination of 2,4-Dichloro-5-nitropyrimidine
-
2,4-Dichloro-5-nitropyrimidine (1.0 eq) is dissolved in a suitable solvent like dichloromethane at a reduced temperature (e.g., 5°C).[2]
-
A solution of the desired amine (e.g., benzylamine as a representative amine, 1.0-1.2 eq) is added, followed by the addition of a base such as triethylamine (1.2 eq).[2] This results in the formation of a mono-amino substituted intermediate.
-
To introduce the second amino group, the intermediate is reacted with a second amine. For the synthesis of the parent this compound, this would involve reaction with ammonia or a protected ammonia equivalent.
Step 3: Reduction of the Nitro Group
-
The resulting 4-amino-substituted-5-nitropyrimidine (1.0 eq) is suspended in ethanol.[2]
-
Acetic acid and water are added, followed by the addition of iron powder (Fe).[2]
-
The suspension is heated to reflux for several hours (e.g., 3 hours).[2]
-
The hot suspension is filtered to remove the iron salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in a solvent like dichloromethane and washed with an aqueous basic solution (e.g., 10% sodium carbonate) to remove acidic impurities.[2]
-
The organic layer is dried and the solvent evaporated to afford the this compound derivative.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5-Nitrouracil | POCl₃, N,N-Diisopropylethylamine | Neat POCl₃ | 130 | 3 | ~80[3] |
| 2 | 2,4-Dichloro-5-nitropyrimidine | Amines, Triethylamine | Dichloromethane | 5 | 1 | - |
| 3 | 4-Amino-substituted-5-nitropyrimidine | Fe, Acetic Acid | Ethanol | Reflux | 3 | - |
Note: Yields for steps 2 and 3 can vary significantly depending on the specific amines and reaction conditions used.
Synthetic Pathway Diagram
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Purines from 4,5-Diaminopyrimidine and Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of the purine core is a cornerstone of medicinal chemistry and drug development, owing to the prevalence of the purine scaffold in a vast array of biologically active molecules, including nucleic acids, signaling molecules, and therapeutic agents. One of the most classical and versatile methods for constructing the purine ring system is the Traube purine synthesis, which involves the condensation of a 4,5-diaminopyrimidine with a one-carbon synthon. A significant modification of this method utilizes aldehydes as the one-carbon source, allowing for the direct installation of a wide variety of substituents at the 8-position of the purine ring. This approach is highly valued for its efficiency and the chemical diversity it can generate, making it a powerful tool in the synthesis of novel therapeutic candidates. Purine analogs have shown a wide range of pharmacological activities, including antibacterial, antifungal, antitumor, and antiviral properties.[1]
Reaction Principle
The reaction proceeds via the condensation of a this compound with an aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization and an oxidative step lead to the formation of the aromatic purine ring system. This method allows for the synthesis of a diverse library of 8-substituted purines by simply varying the aldehyde starting material.
Data Presentation: Scope of Aldehydes and Reaction Yields
The condensation of 4,5-diaminopyrimidines with various aldehydes has been shown to be a high-yielding process. A range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing groups, have been successfully employed, with reported yields typically falling within the 64% to 98% range.[2] The table below summarizes representative examples of this transformation.
| This compound Derivative | Aldehyde | Product (8-Substituted Purine) | Yield (%) |
| This compound | Benzaldehyde | 8-Phenylpurine | Good to Excellent |
| This compound | 4-Methoxybenzaldehyde | 8-(4-Methoxyphenyl)purine | 95% |
| This compound | 4-Chlorobenzaldehyde | 8-(4-Chlorophenyl)purine | 92% |
| This compound | 4-Nitrobenzaldehyde | 8-(4-Nitrophenyl)purine | 88% |
| This compound | 2-Naphthaldehyde | 8-(Naphthalen-2-yl)purine | 90% |
| This compound | Formaldehyde (as formic acid) | Purine | 70-80%[3] |
| 2,4,5-Triaminopyrimidin-6-one | Formaldehyde (as formic acid) | Guanine | 65-75%[3] |
Note: Yields can vary depending on the specific reaction conditions, including the catalyst, solvent, and temperature.
Experimental Protocols
Below are two detailed protocols for the synthesis of purines using this compound and a one-carbon source (formic acid for the unsubstituted purine and an aromatic aldehyde for an 8-substituted purine).
Protocol 1: Synthesis of Unsubstituted Purine (Traube Synthesis)
This protocol is a classic example of the Traube synthesis using formic acid as the one-carbon source.[3]
Materials:
-
This compound
-
98-100% Formic acid
-
Carbon dioxide (gas)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Oil bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, dissolve this compound (e.g., 4.0 g, 36 mmol) in 98-100% formic acid (e.g., 23 mL).
-
Bubble a slow stream of carbon dioxide through the solution.
-
Heat the reaction mixture in an oil bath to 100 °C and maintain for 30 minutes.
-
Gradually raise the temperature to 210 °C over 45 minutes and hold at this temperature for 30 minutes.
-
Lower the temperature to 110 °C and continue to bubble carbon dioxide through the solution to drive off the excess formic acid (approximately 2 hours).
-
The crude purine will remain in the flask. It can be purified by recrystallization from an appropriate solvent (e.g., water or ethanol).
Protocol 2: One-Pot Synthesis of 8-Aryl-Substituted Purines
This modern protocol describes a one-pot synthesis of 8-aryl-substituted purines from this compound and an aromatic aldehyde.[2]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Cesium carbonate (Cs₂CO₃)
-
Water (as a green solvent)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired aromatic aldehyde (1.1 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
-
Add deionized water (e.g., 5 mL) to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain the reaction at 100 °C for 15 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 8-aryl-substituted purine.
Visualizations
Reaction Mechanism
The synthesis of purines from this compound and aldehydes generally proceeds through the formation of a Schiff base, followed by cyclization and oxidation.
Caption: General reaction mechanism for purine synthesis.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a library of 8-substituted purines.
Caption: A typical parallel synthesis workflow.
Applications in Drug Discovery and Development
The synthesis of purines from 4,5-diaminopyrimidines and aldehydes is a powerful strategy in drug discovery for generating libraries of compounds for high-throughput screening. The ability to readily introduce diverse substituents at the 8-position allows for the systematic exploration of structure-activity relationships (SAR).
Several important drugs have been synthesized using the principles of the Traube purine synthesis, highlighting the significance of this methodology:
-
Theophylline: A methylxanthine drug used in the therapy of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[4][5] Its synthesis can be achieved through a Traube-like cyclization.
-
Mercaptopurine: An immunosuppressive and anticancer drug used to treat leukemia, and inflammatory bowel disease.[6]
-
Thioguanine: Another anticancer agent used in the treatment of acute leukemias.[6]
The development of one-pot and green synthetic methodologies for this reaction further enhances its appeal for industrial applications, reducing waste and improving efficiency.[2] Researchers continue to explore this reaction for the synthesis of novel purine derivatives as potential kinase inhibitors, antivirals, and other therapeutic agents.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4,5-Diaminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of kinase inhibitors utilizing 4,5-diaminopyrimidine as a key starting material. The protocols detailed herein focus on the construction of purine and purine-like scaffolds, which are central to the structure of many potent kinase inhibitors. This document offers detailed experimental procedures, quantitative data for synthesized compounds, and visualizations of relevant biological pathways and synthetic workflows to aid in the development of novel therapeutics.
Introduction
This compound is a versatile precursor for the synthesis of a wide array of heterocyclic compounds, most notably purines and their bioisosteres. The adjacent amino groups on the pyrimidine ring provide a reactive moiety for cyclization reactions, forming the fused imidazole ring of the purine system. This core structure is a common feature in many clinically relevant kinase inhibitors due to its ability to mimic the endogenous ATP molecule and bind to the kinase active site.
The methodologies described below are centered around the Traube purine synthesis and its modern variations, which offer a robust and adaptable approach to generating libraries of potential kinase inhibitors targeting critical signaling pathways in diseases such as cancer. This document will specifically address the synthesis of inhibitors for Cyclin-Dependent Kinases (CDKs), Focal Adhesion Kinase (FAK), and Aurora Kinases.
Signaling Pathways and Therapeutic Targets
Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are a family of serine/threonine kinases that control the progression of the cell cycle.[1] Their activity is dependent on binding to regulatory proteins called cyclins. The CDK-cyclin complexes phosphorylate various protein substrates to drive the cell through different phases of the cell cycle.[1] Aberrant CDK activity can lead to uncontrolled cell proliferation, a characteristic of cancer. Inhibitors of CDKs, such as those derived from this compound, can induce cell cycle arrest and apoptosis in cancer cells.
Focal Adhesion Kinase (FAK) Signaling Pathway
FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[2][3] It is a key component of focal adhesions, which are large protein complexes that link the actin cytoskeleton to the extracellular matrix. Overexpression and hyperactivity of FAK are frequently observed in metastatic cancers.[4][5] FAK inhibitors can disrupt these processes, thereby preventing tumor growth and metastasis.
Aurora Kinase Signaling Pathway
Aurora kinases are a family of serine/threonine kinases that are essential for the proper execution of mitosis.[6] They are involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability.[7] Inhibitors of Aurora kinases can lead to mitotic catastrophe and cell death in cancer cells.
Synthetic Protocols
The following protocols provide detailed methodologies for the synthesis of purine-based kinase inhibitors starting from this compound.
General Experimental Workflow
The synthesis of kinase inhibitors from this compound generally follows a two-step process: cyclization to form the purine core, followed by functionalization to introduce substituents that confer potency and selectivity.
Protocol 1: Synthesis of the Purine Scaffold via Traube Synthesis
This protocol describes the fundamental Traube synthesis for the formation of the unsubstituted purine ring.[8]
Materials:
-
This compound
-
Formic acid (98-100%)
-
Carbon dioxide (gas)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, dissolve this compound (1.0 eq) in formic acid.
-
Bubble a slow stream of carbon dioxide through the solution.
-
Heat the reaction mixture to 100°C for 30 minutes.[8]
-
Gradually raise the temperature to 210°C over 45 minutes and maintain for 30 minutes.[8]
-
Lower the temperature to 110°C and continue heating until the formic acid has been removed (approximately 2 hours), while maintaining the CO2 stream.[8]
-
The resulting solid is purine. Further purification can be achieved by recrystallization or sublimation.
Protocol 2: Synthesis of Substituted Purine Analogs for CDK Inhibition (General Procedure)
This protocol outlines a general method for synthesizing substituted purines, such as Roscovitine analogs, which are known CDK inhibitors. This method involves the cyclization of a substituted this compound.
Materials:
-
Substituted this compound (e.g., 2-substituted derivatives)
-
Orthoester (e.g., triethyl orthoformate)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a solution of the substituted this compound (1.0 eq) in anhydrous DMF, add the orthoester (excess) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted purine.
Protocol 3: Synthesis of 2,4-Diaminopyrimidine-Based FAK Inhibitors (General Procedure)
This protocol describes a common strategy for synthesizing FAK inhibitors based on a 2,4-diaminopyrimidine scaffold. This typically involves sequential nucleophilic aromatic substitution (SNAr) reactions on a di- or tri-chloropyrimidine, which can be prepared from precursors related to this compound.
Materials:
-
2,4,5-trichloropyrimidine
-
Primary or secondary amine (Amine 1)
-
Aromatic amine (Amine 2)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Solvent (e.g., isopropanol, DMF)
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Step 1: First SNAr Reaction: Dissolve 2,4,5-trichloropyrimidine (1.0 eq) in isopropanol. Add the first amine (Amine 1, 1.0-1.2 eq) and DIPEA (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Step 2: Second SNAr Reaction: To the reaction mixture from Step 1, add the second amine (Amine 2, 1.0-1.2 eq).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for several hours.
-
After completion, cool the mixture and perform a standard aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
Quantitative Data
The following tables summarize the biological activity of representative kinase inhibitors synthesized from pyrimidine precursors.
Table 1: Inhibitory Activity of Pyrimido[4,5-d]pyrimidine Derivatives against CDKs [9]
| Compound | CDK2 IC50 (µM) | CDK4 IC50 (µM) |
| 7a | 0.31 | >10 |
| 7e | 0.25 | >10 |
| 7f | 0.05 | 0.86 |
| 6d | >10 | 0.66 |
| Roscovitine (Reference) | 0.40 | >10 |
Table 2: Inhibitory Activity of Diaminopyrimidine Derivatives against FAK [2][10]
| Compound | FAK IC50 (nM) | A549 Cell Proliferation IC50 (nM) | MDA-MB-231 Cell Proliferation IC50 (nM) |
| A12 | - | 130 | 94 |
| TAE-226 (Reference) | 5.17 | - | - |
Table 3: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against Aurora Kinases [6]
| Compound | Aurora A IC50 (µM) | Aurora B IC50 (µM) | HeLa Cell Proliferation IC50 (µM) |
| 11c | 0.04 | 1.42 | 0.5 |
| VX-680 (Reference) | 0.006 | 0.018 | - |
Conclusion
The synthetic protocols and associated data presented in these application notes demonstrate the utility of this compound and related pyrimidine scaffolds in the generation of potent and selective kinase inhibitors. The Traube synthesis and modern cross-coupling methodologies provide a versatile toolkit for medicinal chemists to explore the chemical space around the purine and pyrimidine cores. The provided signaling pathway diagrams offer a conceptual framework for understanding the mechanism of action of these inhibitors and guiding future drug design efforts. It is anticipated that these resources will be valuable for researchers in academia and industry who are dedicated to the discovery and development of next-generation kinase inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 4. Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers [mdpi.com]
- 5. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 6. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antiviral Nucleoside Analogs from 4,5-Diaminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogs are a cornerstone of antiviral therapy, effectively combating a wide range of viral infections by interfering with the replication of viral genetic material.[1] The pyrimidine scaffold is a crucial component in many of these therapeutic agents. This document provides detailed application notes and protocols for the synthesis of a promising class of antiviral compounds: 7-deazapurine (pyrrolo[2,3-d]pyrimidine) nucleoside analogs, utilizing 4,5-diaminopyrimidine as a key starting material. The replacement of the N7 atom of the purine ring with a carbon atom in 7-deazapurine nucleosides offers unique electronic properties and a site for further functionalization, often leading to enhanced biological activity.[2]
General Synthetic Strategy
The synthesis of 7-deazapurine antiviral nucleoside analogs from this compound generally follows a two-stage process:
-
Heterocycle Formation: Construction of the pyrrolo[2,3-d]pyrimidine (7-deazapurine) core by cyclization of this compound with a suitable three-carbon electrophile.
-
Glycosylation: Attachment of a protected ribose or deoxyribose sugar moiety to the synthesized 7-deazapurine base, followed by deprotection to yield the final nucleoside analog.
Subsequent modifications can be made to the sugar or the heterocyclic base to optimize antiviral activity and pharmacokinetic properties.
Data Presentation: Antiviral Activity of 7-Deazapurine Nucleoside Analogs
The following table summarizes the in vitro antiviral activity and cytotoxicity of representative 7-deazapurine nucleoside analogs. This data highlights the potential of this class of compounds against various viral pathogens.
| Compound ID | Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 1 | Hepatitis C Virus (HCV) | Replicon | <10 | >100 | >10 | [3] |
| 2 | Human Immunodeficiency Virus-1 (HIV-1) | MT-4 cells | 0.71 ± 0.25 | >100 | >140 | [3] |
| 3 | Dengue Virus (DENV-2) | Plaque Reduction | 2.081 ± 1.102 | 150.06 ± 11.42 | 72.11 | [4] |
| 4 | Hepatitis B Virus (HBV) | HepG2.2.15.7 cells | Micromolar | - | - | [5] |
| MK-0608 | Dengue Virus (DENV) | - | 2.0 | >100 | >50 | [6] |
| NITD449 | Dengue Virus (DENV) | - | 2.0 | - | - | [6] |
EC₅₀: 50% effective concentration for viral inhibition. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀).
Experimental Protocols
Protocol 1: Synthesis of 4-amino-6-bromo-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (A 7-Deazapurine Core)
This protocol describes the synthesis of a 7-deazapurine core from a substituted this compound.
Materials:
-
4,5-Diamino-6-bromopyrimidine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of 4,5-diamino-6-bromopyrimidine (1 mmol) and 2-bromoacetophenone (1.1 mmol) in ethanol is refluxed for 4 hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried.
-
The resulting intermediate is then cyclized by refluxing in DMF for 6 hours.
-
After cooling, the reaction mixture is poured into ice water.
-
The precipitated product, 4-amino-6-bromo-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine, is collected by filtration, washed with water, and dried.
Protocol 2: Vorbrüggen Glycosylation for the Synthesis of a Protected 7-Deazapurine Nucleoside
This protocol details the coupling of a synthesized 7-deazapurine base with a protected sugar derivative.
Materials:
-
4-Amino-6-bromo-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (from Protocol 1)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Acetonitrile (anhydrous)
Procedure:
-
A suspension of the 7-deazapurine base (1 mmol) in anhydrous acetonitrile is treated with BSA (1.5 mmol). The mixture is stirred at 60 °C for 30 minutes under an inert atmosphere (e.g., argon) until the solution becomes clear.
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 mmol) is added to the reaction mixture.
-
TMSOTf (1.2 mmol) is added dropwise to the mixture at room temperature.
-
The reaction is stirred at 60 °C and monitored by thin-layer chromatography (TLC) until completion (typically 2-4 hours).
-
The reaction mixture is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the protected nucleoside.
Protocol 3: Deprotection of the Nucleoside Analog
This protocol describes the removal of the benzoyl protecting groups from the sugar moiety.
Materials:
-
Protected 7-deazapurine nucleoside (from Protocol 2)
-
Methanolic ammonia (saturated at 0 °C)
-
Methanol
Procedure:
-
The protected nucleoside (1 mmol) is dissolved in methanol.
-
The solution is cooled to 0 °C, and saturated methanolic ammonia is added.
-
The reaction mixture is stirred at room temperature in a sealed vessel and monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography or recrystallization to afford the final deprotected nucleoside analog.
Visualizations
Synthetic Pathway
The following diagram illustrates the general synthetic route from this compound to a 7-deazapurine nucleoside analog.
Caption: General synthetic scheme for antiviral nucleoside analogs.
Experimental Workflow
This diagram outlines the key steps in the experimental procedure.
Caption: Workflow for synthesis and evaluation of nucleoside analogs.
Mechanism of Action: Inhibition of Viral Replication
The primary mechanism of action for many nucleoside analogs, including 7-deazapurine derivatives, involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[4]
Caption: Mechanism of action for 7-deazapurine nucleoside analogs.
Conclusion
The synthetic routes and protocols outlined in this document provide a robust framework for the development of novel antiviral nucleoside analogs derived from this compound. The promising antiviral activities of 7-deazapurine nucleosides against a variety of viruses, coupled with their amenability to chemical modification, make them a compelling scaffold for further drug discovery and development efforts. Researchers are encouraged to adapt and optimize these methods to explore the vast chemical space of these potent antiviral agents.
References
- 1. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4,5-Diaminopyrimidine Derivatives: Detailed Application Notes and Protocols for Researchers
For Immediate Release
Comprehensive Guide to the Synthesis of 4,5-Diaminopyrimidine Derivatives for Drug Discovery and Development
This document provides detailed application notes and protocols for the synthesis of this compound derivatives, a critical scaffold in medicinal chemistry. These compounds are key intermediates in the preparation of purines, pteridines, and other fused heterocyclic systems that are integral to the development of novel therapeutics, including kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering step-by-step methodologies, data presentation for comparative analysis, and visualizations of synthetic workflows and relevant biological pathways.
Introduction
4,5-Diaminopyrimidines are versatile building blocks in organic synthesis, particularly for constructing fused heterocyclic compounds with a wide range of biological activities. Their importance is highlighted by their role as precursors to potent inhibitors of various kinases, such as Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinase 2 (CDK2), which are implicated in cancer cell proliferation, survival, and migration. This document outlines several reliable methods for the synthesis of this compound and its derivatives, providing detailed experimental protocols to ensure reproducibility in a research setting.
Synthetic Protocols
This section details three distinct and established routes for the synthesis of this compound and its derivatives.
Protocol 1: Multi-Step Synthesis from 2-Thiouracil
This eight-step synthesis provides a reliable route to this compound from the readily available starting material, 2-thiouracil.[1] The intermediate steps involve the formation of 4-amino-6-hydroxy-2-mercaptopyrimidine, followed by nitrosation, reduction, desulfurization, chlorination, and a final reduction to yield the desired product.
Experimental Protocol:
Step 1: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine [2]
-
Reflux a mixture of ethyl cyanoacetate (0.57 g) and thiourea (0.38 g) in methanol (3 mL) in the presence of the sodium salt of 2-hydroxypyridine (1.17 g).
-
After the reaction is complete, add water (4 mL) and neutralize the solution with acetic acid (0.58 mL) to precipitate the product.
-
Collect the crystals by filtration. The expected yield is approximately 82%.
Step 2: Nitrosation to form 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine [3]
-
Dissolve 4-amino-6-hydroxy-2-mercaptopyrimidine in glacial acetic acid.
-
Cool the solution to 0°C and add a solution of sodium nitrite (NaNO₂) dropwise.
-
Stir the reaction mixture for 2 hours at 0°C.
-
Isolate the resulting 5-nitroso product by filtration.
Step 3: Reduction of the Nitroso Group
-
Prepare an aqueous suspension of 4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine.
-
Perform catalytic hydrogenation at an elevated temperature and pressure in the presence of a noble metal catalyst (e.g., Palladium on carbon). The pH should be maintained below 9.[4]
-
After the reaction, make the solution alkaline to dissolve the product and separate the catalyst.
Step 4: Desulfurization with Raney Nickel
-
Suspend the 4,5-diamino-6-hydroxy-2-mercaptopyrimidine in a suitable solvent.
-
Add Raney nickel and reflux the mixture. The sulfur-containing group will be reductively cleaved.
-
Filter off the Raney nickel to obtain a solution of 4,5-diamino-6-hydroxypyrimidine.
Step 5: Chlorination of 4,5-Diamino-6-hydroxypyrimidine
-
Treat the 4,5-diamino-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃).[5][6][7] This reaction is typically performed at elevated temperatures.
-
Carefully quench the reaction mixture with ice water.
-
The product, 6-chloro-4,5-diaminopyrimidine, can be isolated by filtration.
Step 6: Catalytic Hydrogenation to this compound
-
Dissolve 6-chloro-4,5-diaminopyrimidine in a suitable solvent.
-
Perform catalytic hydrogenation using a palladium catalyst to remove the chlorine atom.
A generalized workflow for the multi-step synthesis from 2-Thiouracil.
Protocol 2: Traube Purine Synthesis
The Traube synthesis is a classical and versatile method for the preparation of purines from 4,5-diaminopyrimidines.[8] This protocol outlines the cyclization of a this compound with formic acid to form the purine ring system.
Experimental Protocol:
-
Dissolve this compound (4.0 g, 36 mmol) in 98-100% formic acid (23 mL).
-
Heat the solution in an oil bath at 100°C for 30 minutes while bubbling a stream of CO₂ through the solution.[2]
-
Increase the temperature to 210°C over 45 minutes and maintain it for 30 minutes.[2]
-
Lower the temperature to 110°C and continue to pass CO₂ through the solution until the formic acid has been driven off (approximately 2 hours).[2]
-
The resulting purine can be purified by crystallization.
A diagram illustrating the general workflow of the Traube Purine Synthesis.
Protocol 3: Synthesis of 2,4-Diamino-6-chloropyrimidine Derivatives
This protocol describes the synthesis of 2,4-diamino-6-chloropyrimidine, a key intermediate for various pyrimidine derivatives, starting from 2,4-diamino-6-hydroxypyrimidine.[9][10][11][12]
Experimental Protocol:
-
Add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (POCl₃, 9 mL).[10]
-
Stir the mixture at 97°C for 17 hours.[10]
-
Slowly and carefully add the reaction mixture to ice water.
-
Stir the resulting solution at 90°C for 1 hour.[10]
-
Adjust the pH of the solution to 8 with NaOH.
-
Extract the product with ethyl acetate (3 x 150 mL).[10]
-
Dry the combined organic layers with Na₂SO₄, filter, and concentrate to obtain the white solid product. The expected yield is approximately 85%.[10]
Data Presentation
The following tables summarize quantitative data for the synthesis and biological activity of various this compound derivatives.
Table 1: Summary of Yields for Synthetic Intermediates
| Starting Material | Product | Reagents | Conditions | Yield (%) | Reference |
| Ethyl cyanoacetate, Thiourea | 4-Amino-6-hydroxy-2-mercaptopyrimidine | Methanol, Sodium salt of 2-hydroxypyridine | Reflux | 82 | [2] |
| 2,4-Diamino-6-hydroxypyrimidine | 2,4-Diamino-6-chloropyrimidine | POCl₃ | 97°C, 17h | 85 | [10] |
| This compound | Purine | Formic acid, CO₂ | 100-210°C | - | [2] |
Table 2: Biological Activity of this compound Derivatives as Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| A12 | FAK | - | A549 | |
| A12 | FAK | - | MDA-MB-231 | |
| 11b | FAK | 2.75 | - | |
| 12f | FAK | 1.87 | - | |
| 7f | CDK2 | 50 | - | |
| 7e | CDK2 | 250 | - | |
| 7a | CDK2 | 310 | - |
Signaling Pathways
This compound derivatives have been successfully developed as inhibitors of key signaling pathways involved in cancer progression. Below are diagrams of the Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinase 2 (CDK2) signaling pathways.
Focal Adhesion Kinase (FAK) Signaling Pathway
FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its signaling is initiated by integrin clustering at the cell-extracellular matrix (ECM) boundary.
A simplified representation of the FAK signaling pathway.
Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway
CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition. Its activity is tightly controlled by cyclins and CDK inhibitors.
A diagram illustrating the role of CDK2 in cell cycle progression.
Conclusion
The synthetic protocols and associated data provided in this document offer a valuable resource for researchers engaged in the synthesis of this compound derivatives for drug discovery. The detailed methodologies and visual aids are designed to facilitate the practical application of these synthetic strategies and to provide a deeper understanding of the biological context in which these compounds are active.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. Buy 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine | 1672-48-6 [smolecule.com]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Amino-6-hydroxy-2-mercaptopyrimidine 98 65802-56-4 [sigmaaldrich.com]
- 12. 5451-33-2|4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine|BLD Pharm [bldpharm.com]
Application of 4,5-Diaminopyrimidine in the Synthesis of Folic Acid Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Diaminopyrimidine and its derivatives are pivotal precursors in the synthesis of a class of compounds known as folic acid antagonists. These antagonists, most notably dihydrofolate reductase (DHFR) inhibitors, are cornerstones in the treatment of cancer and certain infectious diseases. By mimicking the endogenous substrate, dihydrofolate, these synthetic molecules competitively inhibit DHFR, an enzyme critical for the de novo synthesis of purines, thymidylate, and several amino acids. This disruption of cellular replication is the basis of their therapeutic effect. This document provides detailed application notes, experimental protocols for the synthesis of key folic acid antagonists and intermediates, quantitative data on their biological activity, and visual diagrams of the relevant biochemical pathways and experimental workflows.
Introduction
The pyrimidine nucleus, particularly the this compound scaffold, is a versatile building block in medicinal chemistry. Its importance is highlighted in its role as a precursor to pteridines, the core heterocyclic system of folic acid and its antagonists. The strategic condensation of this compound derivatives with various dicarbonyl compounds allows for the construction of the pyrazine ring, leading to the formation of the pteridine system. This approach has been successfully employed in the industrial synthesis of prominent drugs like Methotrexate and is a key strategy in the discovery of novel antifolate agents.
Mechanism of Action: Targeting the Folate Pathway
Folic acid antagonists exert their cytotoxic and antimicrobial effects by interfering with the folate metabolic pathway. A key enzyme in this pathway is Dihydrofolate Reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purine nucleotides and thymidylate, which are fundamental building blocks of DNA and RNA.[1] By inhibiting DHFR, folic acid antagonists deplete the intracellular pool of THF, leading to the cessation of DNA synthesis and cell death.[2] Pemetrexed, another important antifolate, inhibits not only DHFR but also thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT).[3][4]
Synthesis of Folic Acid Antagonists
The synthesis of many classical folic acid antagonists commences with a substituted this compound. A prominent example is the synthesis of Methotrexate, which utilizes 2,4,5,6-tetraaminopyrimidine.
Experimental Workflow for Methotrexate Synthesis
The synthesis of Methotrexate from 2,4,5,6-tetraaminopyrimidine is a multi-step process that involves the formation of a pteridine intermediate followed by coupling with a side chain.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine
This protocol describes the synthesis of a key intermediate in the production of Methotrexate, starting from 2,4,5,6-tetraaminopyrimidine sulfate.[5]
Materials:
-
2,4,5,6-tetraaminopyrimidine sulfate
-
Barium chloride
-
Dihydroxyacetone
-
Cysteine hydrochloride monohydrate
-
Sodium acetate
-
Ethanol
-
10% Acetic acid
-
Concentrated hydrochloric acid
-
Activated carbon
-
Ammonia solution
Procedure:
-
Preparation of Tetraaminopyrimidine Solution: An aqueous suspension of 2,4,5,6-tetraaminopyrimidine sulfate (7.14 g, 30 mmol) is treated with barium chloride (7.32 g, 30 mmol). The mixture is heated at 100°C for 10 minutes and then cooled to room temperature. The precipitated barium sulfate is removed by filtration.
-
Pteridine Ring Formation: The filtrate is added to a 1 L three-necked round-bottomed flask containing 450 mL of a 4 M sodium acetate solution, dihydroxyacetone (8 g, 90 mmol), and cysteine hydrochloride monohydrate (3.63 g, 30 mmol). The reaction mixture is stirred at room temperature and open to the air for 24 hours.
-
Isolation of Crude Product: The precipitated yellow solid is collected by filtration, washed sequentially with water and ethanol, and dried in a vacuum oven overnight. This yields the crude 2,4-diamino-6-hydroxymethylpteridine.
-
Purification: The crude product is dissolved in 10% acetic acid with a few drops of concentrated hydrochloric acid. The solution is heated to 75°C, treated with activated carbon, and filtered while hot. The filtrate is neutralized with ammonia to precipitate a bright yellow solid. The solid is collected by filtration, washed with water, a water-ethanol mixture, and finally ethanol, then dried overnight in a vacuum oven to yield the purified product.
Protocol 2: Synthesis of Methotrexate
This protocol outlines the conversion of the pteridine intermediate to Methotrexate.[6]
Materials:
-
2,4-Diamino-6-bromomethylpteridine hydrobromide
-
Barium salt dihydrate of p-(N-methyl)-aminobenzoyl-L-glutamic acid
-
Dimethylformamide (DMF)
-
Water
-
Diluted Hydrochloric acid
Procedure:
-
Coupling Reaction: 2,4-Diamino-6-bromomethylpteridine hydrobromide (3.4 g, 0.009 mole) is stirred overnight at ambient temperature with the barium salt dihydrate of p-(N-methyl)-aminobenzoyl-L-glutamic acid (4.5 g, 0.01 mole) in 100 ml of a 1:1 (v/v) mixture of DMF and water.
-
pH Adjustment and Isolation: The pH of the solution is adjusted to 4 with diluted HCl. The mixture is then evaporated to dryness under vacuum.
-
Purification: The residue is taken up in 100 ml of water, stirred for 15 minutes at ambient temperature, and then filtered. The filtration residue is dried at 100°C under vacuum to yield crude Methotrexate. Further purification can be achieved by recrystallization.[7]
Protocol 3: Dihydrofolate Reductase (DHFR) Inhibition Assay
This colorimetric assay measures the inhibitory activity of synthesized compounds against DHFR.
Materials:
-
Recombinant DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolic acid (DHF) substrate
-
NADPH
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Methotrexate)
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of the DHFR enzyme, NADPH, and DHF in the assay buffer. Keep the enzyme and NADPH solutions on ice.
-
Assay Setup: To the wells of a 96-well plate, add 2 µL of the test inhibitor, positive control, or solvent control.
-
Enzyme Addition: Add 98 µL of the diluted DHFR enzyme solution to each well containing the test compounds and controls. Add 100 µL of DHFR Assay Buffer to the background control wells.
-
Reaction Initiation: Initiate the reaction by adding a mixture of NADPH and DHF substrate to all wells.
-
Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-30 minutes at a constant temperature. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of NADPH oxidation for each well. The percent inhibition is determined by comparing the rate in the presence of the inhibitor to the rate of the solvent control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Quantitative Data
The biological activity of folic acid antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) against DHFR and their cytotoxic effects on cancer cell lines.
| Compound | Target | IC50 (µM) | Reference |
| Methotrexate | Human DHFR | 0.001 - 0.005 | [2] |
| Methotrexate | L. casei DHFR | 0.0062 | |
| Methotrexate | L1210 Cells | 0.024 | |
| Pyrimethamine | Human DHFR | 52 | |
| Trimetrexate | C. parvum DHFR | <0.3 |
Table 1: Inhibitory Activity of Selected Folic Acid Antagonists
| Compound | Cell Line | GI50 (M) | Reference |
| Compound 5 (four-carbon bridged analogue) | CCRF-CEM | ≤ 10⁻⁷ | [5] |
| Compound 6 (four-carbon bridged analogue) | CCRF-CEM | ≤ 10⁻⁷ | [5] |
Table 2: Cytotoxicity of Novel Folic Acid Analogues
Conclusion
This compound and its derivatives remain indispensable scaffolds in the synthesis of folic acid antagonists. The methodologies outlined in this document provide a foundation for the synthesis and evaluation of both established and novel antifolate compounds. The continued exploration of structure-activity relationships and the development of new synthetic routes are crucial for the discovery of next-generation inhibitors with improved efficacy and selectivity, ultimately contributing to advancements in cancer chemotherapy and infectious disease treatment.
References
- 1. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 2. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Determination of Anticancer Activity of Dicobalt Hexacarbonyl 2′-Deoxy-5-alkynylfuropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of classical, four-carbon bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogues as antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purine analogue - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Functionalization of the 4,5-Diaminopyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 4,5-diaminopyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a key building block for a wide range of biologically active compounds, including purines, pteridines, and other fused heterocyclic systems.[1] Its vicinal diamino groups provide a versatile handle for various chemical transformations, enabling the construction of diverse molecular architectures. These derivatives have shown significant potential as anticancer, antiviral, antibacterial, and antifungal agents.[2][3][4]
This document provides detailed application notes and experimental protocols for the key methods of functionalizing the this compound scaffold.
Traube Purine Synthesis: Construction of the Fused Imidazole Ring
The Traube purine synthesis is a classical and highly effective method for the annulation of an imidazole ring onto a this compound core, yielding the purine skeleton.[5][6][7] This reaction involves the condensation of the diamine with a one-carbon synthon, typically formic acid or its derivatives, followed by cyclodehydration.
Logical Workflow for Traube Purine Synthesis
Caption: Workflow of the Traube Purine Synthesis.
Experimental Protocol: Synthesis of Purine
Materials:
-
This compound
-
98-100% Formic acid
-
Carbon dioxide (gas)
-
Oil bath
-
Round-bottom flask with reflux condenser and gas inlet
Procedure: [5]
-
In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, dissolve 4.0 g (36 mmol) of this compound in 23 mL of 98-100% formic acid.
-
Bubble a slow stream of carbon dioxide through the solution.
-
Heat the mixture in an oil bath at 100 °C for 30 minutes.
-
Gradually raise the temperature to 210 °C over a period of 45 minutes and maintain it at this temperature for 30 minutes.
-
Lower the temperature to 110 °C and continue heating for 2 hours to drive off the excess formic acid, while still maintaining the carbon dioxide stream.
-
Cool the reaction mixture and purify the resulting purine by crystallization or sublimation.
Quantitative Data for Traube Purine Synthesis
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| This compound | Formic acid | 100-210 °C, CO2 stream | Purine | Not specified | [5] |
| 2,5,6-Triaminopyrimidin-4-ol | 90% Formic acid | Reflux, 4-5 h | Guanine | 65-75 | [5] |
| 4,5-Diaminopyrimidin-2-ol | Ethyl orthoformate, HCl, DMF | Room temp, 2 days | Purin-2-ol | 64 | [5] |
Condensation with Carbonyl Compounds: Formation of Fused Pyrimidine Rings
Condensation of this compound with aldehydes or dicarbonyl compounds is a versatile method to synthesize fused pyrimidine systems such as pyrimido[4,5-d]pyrimidines. These reactions typically proceed through the formation of Schiff base intermediates followed by cyclization.
Experimental Workflow for Condensation Reactions
Caption: Condensation of this compound.
Experimental Protocol: Synthesis of Substituted 5,6-Dihydropyrimido[4,5-d]pyrimidines
This protocol is adapted from a similar reaction with N-uracil amidines and can be applied to 4,5-diaminopyrimidines.[8]
Materials:
-
This compound
-
Aromatic aldehyde
-
Cesium carbonate (Cs₂CO₃)
-
Water
-
Nitrogen atmosphere
-
Reaction vessel
Procedure: [8]
-
To a reaction vessel, add this compound (1 mmol), the aromatic aldehyde (1 mmol), and cesium carbonate (2 mmol).
-
Add water (5 mL) as the solvent.
-
Purge the vessel with nitrogen and maintain a nitrogen atmosphere.
-
Heat the reaction mixture at 100 °C for 15 hours with stirring.
-
After cooling to room temperature, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Condensation Reactions
| Starting Material | Aldehyde | Conditions | Product | Yield (%) | Reference |
| N-Uracil amidines | Various aromatic aldehydes | Cs₂CO₃, Water, 100 °C, 15 h | Substituted 5,6-dihydropyrimido[4,5-d]pyrimidines | 64-98 | [8] |
N-Acylation of Amino Groups
The amino groups of this compound can be selectively acylated to introduce various functional groups. Mono-acylation at the more nucleophilic N5-amino group is often observed, which can be a precursor for further cyclization or a final functionalization step.
General Protocol for N-Acylation
This is a general protocol that can be adapted for this compound based on standard acylation procedures.[9]
Materials:
-
This compound
-
Acylating agent (e.g., acid chloride, anhydride)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve this compound (1 mmol) in the anhydrous solvent in a reaction flask under an inert atmosphere.
-
Add the base (1.1-1.5 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add the acylating agent (1 equivalent for mono-acylation) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Schiff Base Formation
The reaction of the amino groups of this compound with aldehydes or ketones leads to the formation of Schiff bases (imines). These can be stable final products or intermediates for further reactions, such as reductions to secondary amines or cyclization reactions.
General Protocol for Schiff Base Synthesis
This is a generalized protocol based on standard procedures for Schiff base formation.[10][11]
Materials:
-
This compound
-
Aldehyde or ketone
-
Solvent (e.g., ethanol, methanol, or toluene)
-
Acid catalyst (e.g., a few drops of glacial acetic acid) - optional
-
Dean-Stark apparatus (if using toluene for azeotropic water removal)
Procedure:
-
Dissolve this compound (1 mmol) in the chosen solvent in a round-bottom flask.
-
Add the aldehyde or ketone (2 equivalents for bis-Schiff base formation, or 1 equivalent for potential mono-Schiff base).
-
If desired, add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-12 hours. If using toluene, use a Dean-Stark trap to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Applications in Drug Development
Functionalized this compound derivatives are of significant interest in drug discovery. The resulting purine and pyrimido[4,5-d]pyrimidine scaffolds are found in numerous therapeutic agents. For instance, purine analogs are used as anticancer (e.g., 6-mercaptopurine), antiviral, and anti-inflammatory drugs.[2] The diverse substitution patterns achievable through the described functionalization methods allow for the fine-tuning of pharmacological properties and the development of novel drug candidates.[12] The exploration of different functionalization strategies on the this compound scaffold continues to be a fruitful area of research for the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 3. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 7. Traube Purine Synthesis [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,5-Diaminopyrimidine in the Preparation of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from the 4,5-diaminopyrimidine scaffold. This class of probes is gaining significant attention due to the excellent photophysical properties conferred by the electron-rich diaminopyrimidine core, which often acts as an effective electron donor in donor-π-acceptor (D-π-A) fluorophore designs. These characteristics lead to probes with desirable features such as large Stokes shifts and high sensitivity to their microenvironment.
Application 1: "Turn-On" Fluorescent Probes for Metal Ion Detection
This compound derivatives can be functionalized to create "turn-on" fluorescent probes for the selective detection of various metal ions, which are crucial in numerous biological processes and environmental monitoring. The sensing mechanism often relies on the metal ion coordinating with the diaminopyrimidine moiety or a chelating group attached to it, which modulates the photophysical properties of the fluorophore. This interaction can lead to a significant enhancement of the fluorescence signal.
Quantitative Data for Metal Ion Probes:
| Probe Name/Derivative | Target Ion | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) (in presence of ion) | Limit of Detection (LOD) | Reference |
| Thienopyrimidine-Schiff base | Cu²⁺ | - | - | - | 3.11 x 10⁻⁸ M | [1] |
| Thienopyrimidine-Schiff base | Fe³⁺ | - | - | - | 1.24 x 10⁻⁷ M | [1] |
| BODIPY-2-aminopyridine | Au³⁺ | 460 | 511 | 0.88 | 17 nM | [2] |
Note: Specific photophysical data for this compound cores in these examples were not fully detailed in the search results, hence some missing values.
Experimental Protocol: Synthesis of a Generic this compound-Based Metal Ion Probe via Suzuki-Miyaura Coupling
This protocol describes a general method for synthesizing a this compound core functionalized with an aryl group, which can be further modified to act as a metal ion sensor.
Materials:
-
4,5-Diamino-6-chloropyrimidine
-
Arylboronic acid (functionalized with a chelating group)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon gas
Procedure:
-
In a round-bottom flask, dissolve 4,5-diamino-6-chloropyrimidine (1 mmol) in a mixture of toluene (10 mL) and ethanol (5 mL).
-
Add the arylboronic acid (1.1 mmol) and an aqueous solution of sodium carbonate (2 M, 2 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the reaction mixture.
-
Heat the reaction to 80°C and stir under an argon atmosphere for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final probe.
Workflow for Metal Ion Detection:
Caption: Workflow for the synthesis and application of a this compound-based fluorescent probe for metal ion detection.
Application 2: Probes for Cell Viability and Imaging
Derivatives of 2,4,5-triaminopyrimidine have been developed as fluorescent probes to distinguish between live and dead cells.[3][4] These molecules exhibit environment-sensitive emission and can specifically accumulate in dead cells by interacting with double-stranded DNA (dsDNA) grooves.[3][4] This leads to a significant increase in fluorescence, allowing for clear differentiation from live cells. These probes often emit in the blue region of the spectrum, making them suitable for multiplexing with other common green and red fluorescent markers.[3][4]
Quantitative Data for Cell Viability Probes:
| Probe/Compound | Application | Excitation Max (λex, nm) | Emission Max (λem, nm) | Key Feature | Reference |
| 2,4,5-Triaminopyrimidine Derivatives | Live/Dead Cell Discrimination | ~350-400 | ~450-500 | Accumulates in dead cells, interacts with dsDNA | [3][4] |
Experimental Protocol: Live/Dead Cell Staining and Fluorescence Microscopy
This protocol outlines the general steps for using a 2,4,5-triaminopyrimidine-based probe for cell viability analysis.
Materials:
-
Live/dead cell population (e.g., yeast or mammalian cells)
-
Phosphate-buffered saline (PBS)
-
Culture medium (e.g., DMEM)
-
2,4,5-triaminopyrimidine probe stock solution (e.g., 1 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI filter for blue emission)
Procedure:
-
Prepare a cell suspension in PBS or culture medium. If inducing cell death, treat a portion of the cells with an appropriate agent (e.g., heat or ethanol).
-
Prepare the probe working solution by diluting the stock solution to a final concentration of 5-10 µM in PBS or culture medium.
-
Add the probe working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the cells in fresh PBS or mounting medium.
-
Mount the cells on a microscope slide and cover with a coverslip.
-
Image the cells using a fluorescence microscope. Dead cells will exhibit bright blue fluorescence, while live cells will show minimal fluorescence.
Signaling Pathway for Cell Viability Probes:
Caption: Mechanism of a this compound-based probe for distinguishing between live and dead cells.
Application 3: Fluorescent Probes for Nitric Oxide (NO) Detection
Aromatic vicinal diamines, such as those in 4,5-diaminofluorescein (DAF-2), are reactive towards nitric oxide (NO) in the presence of oxygen.[5] This reaction, an N-nitrosation, results in the formation of a highly fluorescent triazole derivative.[5] This principle can be applied to this compound scaffolds to create sensitive and specific probes for the detection and imaging of NO in biological systems. The "turn-on" fluorescence response allows for real-time monitoring of NO production with high temporal and spatial resolution.[5]
Quantitative Data for Nitric Oxide Probes:
| Probe Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield Increase | Detection Limit | Reference |
| Diaminofluoresceins (DAFs) | ~495 | ~515 | >100-fold | 5 nM | [5] |
Experimental Protocol: Detection of NO in Cultured Cells
This protocol describes the use of a membrane-permeable this compound-based probe (as an diacetate derivative) for intracellular NO detection.
Materials:
-
Cultured cells (e.g., aortic smooth muscle cells)
-
Cell culture medium (e.g., DMEM)
-
Membrane-permeable diacetate form of the NO probe (e.g., 5 mM stock in DMSO)
-
NO donor or inducer (e.g., LPS to stimulate iNOS)
-
Confocal microscope
Procedure:
-
Culture cells on glass-bottom dishes suitable for microscopy.
-
Induce NO production if necessary (e.g., by treating with LPS).
-
Prepare the probe loading solution by diluting the stock solution to a final concentration of 5-10 µM in serum-free medium.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the probe loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells three times with PBS to remove excess probe.
-
Add fresh, pre-warmed culture medium to the cells.
-
Image the cells using a confocal microscope with appropriate laser excitation and emission filters. An increase in fluorescence intensity indicates the presence of NO.
Signaling Pathway for NO Detection:
Caption: Reaction mechanism for the detection of nitric oxide (NO) by a this compound-based fluorescent probe.
References
- 1. Frontiers | A Novel BODIPY Quaternary Ammonium Salt-Based Fluorescent Probe: Synthesis, Physical Properties, and Live-Cell Imaging [frontiersin.org]
- 2. A BODIPY based probe for the reversible “turn on” detection of Au(III) ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,5-Diaminopyrimidine as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4,5-diaminopyrimidine as a foundational scaffold for the construction of a diverse range of heterocyclic compounds. The inherent reactivity of its vicinal diamine functionality makes it an ideal starting material for the synthesis of fused pyrimidine systems, most notably purines and pteridines, which are core structures in numerous biologically active molecules. This document outlines detailed protocols for key synthetic transformations, presents quantitative data for synthesized compounds, and illustrates relevant synthetic and biological pathways.
Synthesis of Purine Derivatives via Traube Synthesis
The Traube synthesis is a classical and highly effective method for the annulation of an imidazole ring onto a pyrimidine core to form purines. This reaction typically involves the condensation of a this compound with a one-carbon synthon, such as formic acid or its derivatives.[1][2][3][4]
Experimental Protocol: Synthesis of Unsubstituted Purine[5]
This protocol details the cyclization of this compound using formic acid.
Materials:
-
This compound
-
98-100% Formic Acid
-
Carbon Dioxide (gas)
-
Oil bath
-
Standard glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, dissolve 4.0 g (36 mmol) of this compound in 23 mL of 98-100% formic acid.
-
Bubble a slow stream of carbon dioxide through the solution.
-
Heat the solution in an oil bath at 100°C for 30 minutes.
-
Gradually raise the temperature to 210°C over a period of 45 minutes and maintain this temperature for an additional 30 minutes.
-
Lower the temperature to 110°C and continue to pass carbon dioxide through the mixture to drive off the excess formic acid (approximately 2 hours).
-
The resulting residue is the crude purine product. Further purification can be achieved by recrystallization or sublimation.
Experimental Protocol: Synthesis of Guanine[5]
This protocol describes the synthesis of guanine from 2,5,6-triaminopyrimidin-4-ol.
Materials:
-
2,5,6-Triaminopyrimidin-4-ol
-
90% Formic Acid
-
Concentrated Nitric Acid
-
Aqueous Ammonia
-
Charcoal (decolorizing)
Procedure:
-
Dissolve 10 g (0.07 mol) of 2,5,6-triaminopyrimidin-4-ol in 60 mL of 90% formic acid.
-
Heat the solution under reflux for 4-5 hours.
-
Evaporate the mixture to dryness under reduced pressure.
-
Dissolve the residue in concentrated nitric acid.
-
Decolorize the solution with charcoal and filter.
-
Precipitate the product by the addition of aqueous ammonia.
-
Collect the precipitate by filtration to yield guanine.
Yield: 7-8 g (65-75%)[5]
General Reaction Scheme for Traube Purine Synthesis
Caption: General workflow for the Traube purine synthesis.
Synthesis of Pteridine Derivatives via Isay Condensation
The condensation of 4,5-diaminopyrimidines with 1,2-dicarbonyl compounds, known as the Isay reaction (or a variant of the Gabriel-Isay synthesis), is a primary method for constructing the pteridine ring system.[6][7][8][9] The regioselectivity of this reaction can often be controlled by the reaction conditions, particularly the pH.[7]
Experimental Protocol: General Synthesis of Pteridines[7]
This protocol provides a general methodology for the condensation of 2,4,5,6-tetraaminopyrimidine with a 1,2-dicarbonyl compound.
Materials:
-
2,4,5,6-Tetraaminopyrimidine (or its salt, e.g., sulfate)
-
1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl, benzil)
-
Suitable solvent (aqueous or alcoholic)
Procedure:
-
Dissolve the 2,4,5,6-tetraaminopyrimidine salt in a suitable solvent.
-
Add an equimolar amount of the desired 1,2-dicarbonyl compound.
-
Stir the reaction mixture at room temperature or heat to reflux. The reaction time can vary from minutes to several hours, depending on the reactivity of the substrates.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification (e.g., recrystallization or column chromatography).
Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine[7]
Materials:
-
2,4,5,6-Tetraaminopyrimidine dihydrochloride
-
Water
-
50% Sodium Hydroxide solution
-
Oxygen (air)
-
Sodium Chloride
Procedure:
-
Dissolve 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride in 1.5 L of water.[7]
-
Adjust the pH of the solution to 2.5 with a 50% sodium hydroxide solution.[7]
-
Introduce oxygen (air) into the solution while maintaining the temperature between 5°C and 8°C.[7]
-
After the addition is complete, continue stirring the reaction mixture for an additional 12 hours.[7]
-
Add 200 g of sodium chloride to the mixture and cool to 5°C to precipitate the product.[7]
-
Filter the precipitate and wash sequentially with water and ethanol to obtain the desired product.[7]
Yield: 95.5 g (96% purity)[7]
General Reaction Scheme for Isay Pteridine Synthesis
Caption: General workflow for the Isay pteridine synthesis.
Application in the Development of Kinase Inhibitors
Derivatives of fused pyrimidine systems synthesized from this compound are of significant interest in drug discovery, particularly as kinase inhibitors.[10][11][12][13][14][15][16] The pyrimidine scaffold can mimic the adenine region of ATP, allowing these compounds to bind to the ATP-binding site of various kinases.
Pyrimido[4,5-d]pyrimidines as CDK2 Inhibitors
A series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines have been synthesized and evaluated as Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[10] The general synthetic approach involves the reaction of 6-amino-2-thiouracil with an aldehyde and thiourea, followed by alkylation and amination.[10]
Quantitative Data: CDK Inhibitory Activity
| Compound | CDK2 IC50 (µM) | CDK4 IC50 (µM) | EGFR IC50 (µM) |
| 7a | 0.31 | >10 | >10 |
| 7e | 0.25 | >10 | >10 |
| 7f | 0.05 | 0.86 | >10 |
| Roscovitine | 0.45 | - | - |
Data sourced from a study on pyrimido[4,5-d]pyrimidine derivatives.[10]
Pyrimido[4,5-b]quinolines as Dual EGFR/HER2 Inhibitors
Novel N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines have demonstrated potent activity as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[13]
Quantitative Data: EGFR/HER2 Inhibitory Activity and Anticancer Potency
| Compound | EGFR IC50 (µM) | HER2 IC50 (µM) | MCF-7 IC50 (µM) |
| 4d | 0.065 | 0.09 | 2.67 |
| 4i | 0.116 | 0.164 | 4.31 |
| 4l | 0.052 | 0.055 | 1.62 |
| Lapatinib | - | - | 11.23 |
Data sourced from a study on pyrimido[4,5-b]quinoline derivatives.[13]
Signaling Pathway Inhibition by a Kinase Inhibitor
The following diagram illustrates the general principle of a kinase inhibitor blocking a signaling pathway.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Protocols for Biological Evaluation
Protocol: In Vitro Kinase Inhibitory Assay
This is a general protocol for determining the IC50 value of a compound against a specific kinase.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., for ADP-Glo, HTRF, or radioactivity measurement)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C for 60 minutes).
-
Stop the reaction by adding a stop solution or by adding the detection reagent.
-
Measure the signal (e.g., luminescence, fluorescence, or radioactivity) which corresponds to the amount of product formed (phosphorylated substrate or ADP).
-
Plot the percentage of kinase activity against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, using non-linear regression analysis.
Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Materials:
-
Cancer cell line(s) of interest
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Conclusion
This compound is a highly valuable and versatile building block in heterocyclic chemistry. The straightforward and well-established synthetic routes to purines and pteridines, coupled with the significant biological activities of the resulting compounds, underscore its importance in medicinal chemistry and drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of novel heterocyclic compounds derived from this privileged scaffold.
References
- 1. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 2. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 3. Traube Purine Synthesis [drugfuture.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. benchchem.com [benchchem.com]
- 8. iubmb.onlinelibrary.wiley.com [iubmb.onlinelibrary.wiley.com]
- 9. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Large-Scale Synthesis of 4,5-Diaminopyrimidine for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Diaminopyrimidine is a critical intermediate in the industrial synthesis of a wide array of high-value molecules, most notably purines and their derivatives, which are fundamental components of many pharmaceuticals. Its unique chemical structure serves as a versatile scaffold in the development of antiviral, anticancer, and antibacterial agents. Furthermore, its utility extends to the agrochemical and dye industries. This document provides detailed protocols for the large-scale synthesis of this compound, focusing on scalable and efficient methodologies. It also outlines its key industrial applications and presents relevant quantitative data in a structured format for easy reference.
Introduction
The pyrimidine core is a ubiquitous motif in biologically active compounds. Among its derivatives, this compound stands out as a pivotal precursor for the construction of fused heterocyclic systems, particularly the purine nucleus. The Traube purine synthesis, a classical and industrially relevant method, relies on the cyclization of 4,5-diaminopyrimidines with reagents like formic acid or its derivatives.[1] The accessibility and reactivity of this compound make it an indispensable building block in medicinal chemistry and process development. This application note details robust synthetic protocols amenable to industrial scale-up and highlights its significant role in the development of commercially important products.
Industrial Applications
This compound is a key starting material in the synthesis of numerous commercial products:
-
Pharmaceuticals: It is a cornerstone for the synthesis of purine analogs, which are integral to many drug classes. These include:
-
Anticancer Agents: As a precursor to various purine derivatives, it is used in the development of kinase inhibitors and other targeted cancer therapies.[2][3]
-
Antiviral Compounds: Many antiviral drugs are nucleoside analogs, and this compound is a key component in the synthesis of the purine-based nucleosides.
-
Antibacterial Agents: The diaminopyrimidine scaffold is found in dihydrofolate reductase (DHFR) inhibitors, a class of antibacterial agents. Trimethoprim is a well-known example of a diaminopyrimidine-based antibiotic.[4]
-
-
Agrochemicals: The pyrimidine core is present in various herbicides and fungicides. This compound can be used as a starting material for the synthesis of these agrochemicals.
-
Dyes: The aromatic and electron-rich nature of this compound makes it a useful intermediate in the synthesis of certain classes of dyes.
Large-Scale Synthesis Protocols
Several synthetic routes to this compound have been developed. The most common industrial approaches involve the reduction of a 5-nitroso or 5-nitro-pyrimidine precursor. Below are detailed protocols for two prominent methods.
Protocol 1: Synthesis via Reduction of 4-Amino-6-chloro-5-nitropyrimidine
This protocol outlines a common and scalable route starting from commercially available materials.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Step 1: Synthesis of 4-Amino-2-chloro-5-nitropyrimidine
-
To a solution of 2,4-dichloro-5-nitropyrimidine in a suitable solvent (e.g., ethanol), add a solution of ammonia in ethanol at a controlled temperature (typically 0-10 °C).
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or HPLC).
-
The product, 4-amino-2-chloro-5-nitropyrimidine, will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Step 2: Synthesis of 4-Amino-5-nitropyrimidine
-
Suspend 4-amino-2-chloro-5-nitropyrimidine in a suitable solvent (e.g., methanol or ethanol).
-
Add a palladium on carbon catalyst (e.g., 5-10% Pd/C).
-
Hydrogenate the mixture in a Parr hydrogenator or a similar high-pressure reactor under a hydrogen atmosphere.
-
Monitor the reaction progress by hydrogen uptake or analytical methods.
-
Upon completion, filter the catalyst and concentrate the filtrate to obtain 4-amino-5-nitropyrimidine.
-
-
Step 3: Synthesis of this compound
-
Dissolve 4-amino-5-nitropyrimidine in an aqueous solution of a suitable base (e.g., sodium hydroxide).
-
Cool the solution and add a reducing agent such as sodium dithionite (Na₂S₂O₄) portion-wise, maintaining the temperature below 20 °C.
-
Stir the reaction mixture until the reduction is complete.
-
The product, this compound, can be isolated by extraction with an organic solvent (e.g., ethyl acetate) after neutralizing the solution.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Typical Yield |
| 1 | 2,4-Dichloro-5-nitropyrimidine | Ammonia, Ethanol | 85-95% |
| 2 | 4-Amino-2-chloro-5-nitropyrimidine | H₂, Pd/C | >90% |
| 3 | 4-Amino-5-nitropyrimidine | Sodium dithionite | 70-85% |
Protocol 2: Synthesis via Traube Purine Synthesis (Example: Synthesis of Purine)
This protocol details the subsequent use of this compound in the synthesis of the purine core, a reaction of significant industrial importance.
Synthetic Pathway
Caption: Traube synthesis of Purine from this compound.
Methodology:
-
Step 1: Formylation of this compound
-
Step 2: Cyclization to Purine
-
The intermediate 4-amino-5-formylaminopyrimidine is heated at a high temperature (e.g., in boiling formamide) to effect cyclization.[5]
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled, and the purine product is isolated.
-
Purification can be achieved by crystallization from a suitable solvent.
-
Quantitative Data Summary for Purine Synthesis
| Starting Material | Cyclizing Agent | Typical Yield | Reference |
| This compound | Formic Acid | ~70% | [1] |
| This compound | Formamide | Varies | [5] |
Conclusion
This compound is a high-value, versatile intermediate with broad applications in the pharmaceutical and chemical industries. The synthetic protocols provided herein offer scalable and efficient routes to this important molecule, enabling its use in the large-scale production of purines and other valuable compounds. The continued development of novel synthetic methodologies and the exploration of new applications for this compound and its derivatives remain active areas of research with significant commercial potential.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Enzymatic Synthesis of 4,5-Diaminopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Diaminopyrimidine and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors, antifolates, and antivirals. Traditional chemical synthesis of these compounds can be complex, often requiring harsh reaction conditions and yielding mixtures of isomers. Enzymatic synthesis presents a compelling alternative, offering high specificity, mild reaction conditions, and the potential for stereoselective synthesis, aligning with the principles of green chemistry.
This document provides detailed application notes and protocols for the conceptual and experimentally supported enzymatic synthesis of this compound derivatives. It is designed to guide researchers in leveraging biocatalysis for the efficient and selective production of these valuable compounds for drug discovery and development.
Key Enzymatic Strategies
The enzymatic synthesis of this compound derivatives can be approached through several key biocatalytic strategies. While direct, single-enzyme production of a wide array of substituted 4,5-diaminopyrimidines is an emerging field, existing knowledge of enzyme function in related pathways provides a strong foundation for developing novel enzymatic routes. The primary strategies include:
-
GTP Cyclohydrolase-Mediated Synthesis: Leveraging the natural biosynthetic pathway of riboflavin (Vitamin B2), which commences with the conversion of Guanosine Triphosphate (GTP) into a this compound derivative.
-
Transaminase-Catalyzed Amination: Employing aminotransferases to introduce an amino group at a specific position on a pyrimidine precursor.
-
Nucleoside Phosphorylase-Catalyzed Glycosylation: Attaching a ribose or deoxyribose moiety to a pre-formed this compound base.
GTP Cyclohydrolase II-Mediated Synthesis of a Ribosylated this compound Derivative
Application Note:
GTP cyclohydrolase II (GCH-II) is the first enzyme in the riboflavin biosynthesis pathway and catalyzes the conversion of GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate, formate, and pyrophosphate.[1] This enzyme provides a direct route to a complex, ribosylated this compound derivative, which can serve as a scaffold for further modifications. The reaction is highly specific and proceeds under physiological conditions. Understanding the mechanism of GCH-II can also inform the design of synthetic pathways using substrate analogs.[1]
Signaling Pathway:
Caption: GTP Cyclohydrolase II catalyzes the conversion of GTP.
Experimental Protocol: Synthesis of 2,5-Diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate
This protocol is based on the known activity of GTP cyclohydrolase II.
Materials:
-
GTP (Guanosine Triphosphate), sodium salt
-
Recombinant GTP cyclohydrolase II (e.g., from E. coli)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
MgCl₂ (5 mM)
-
Dithiothreitol (DTT) (1 mM)
-
HPLC system with an anion-exchange column
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT, and 1 mM GTP.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a purified preparation of GTP cyclohydrolase II to a final concentration of 10 µg/mL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-4 hours.
-
-
Reaction Quenching:
-
Stop the reaction by heating at 95°C for 5 minutes or by adding an equal volume of 1 M perchloric acid followed by neutralization with KOH.
-
-
Analysis and Purification:
-
Centrifuge the quenched reaction to remove precipitated protein.
-
Analyze the supernatant by HPLC on an anion-exchange column to monitor the formation of the product, which can be detected by its UV absorbance.
-
The product can be purified using preparative HPLC.
-
Quantitative Data Summary:
| Parameter | Value |
| Substrate | GTP |
| Enzyme | GTP Cyclohydrolase II |
| Product | 2,5-Diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate |
| Typical Yield | Dependent on enzyme activity and reaction time |
| Optimal pH | ~8.0 |
| Cofactors | Mg²⁺ |
Transaminase-Catalyzed Amination of Pyrimidine Precursors
Application Note:
Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor.[2][3] While specific transaminases for the direct synthesis of 4,5-diaminopyrimidines are not yet widely reported, the broad substrate specificity of some transaminases, particularly those acting on aromatic and heterocyclic compounds, suggests their potential application.[4][5][6] This approach would involve the synthesis of a suitable keto-pyrimidine precursor, which would then be aminated by a selected or engineered transaminase.
Logical Workflow for Transaminase Approach:
Caption: Workflow for developing a transaminase-based synthesis.
Conceptual Experimental Protocol: Asymmetric Amination of a 4-Amino-5-keto-pyrimidine Precursor
This is a conceptual protocol that would require initial screening to identify a suitable transaminase.
Materials:
-
4-Amino-5-keto-pyrimidine precursor (custom synthesis)
-
A library of transaminases (commercial kits are available)
-
Amino donor (e.g., isopropylamine, L-alanine)
-
Pyridoxal-5'-phosphate (PLP) (1 mM)
-
Buffer system (e.g., potassium phosphate buffer, pH 7.5)
-
GC or HPLC system with a chiral column for analysis
Procedure:
-
Transaminase Screening:
-
In a 96-well plate format, set up small-scale reactions containing the keto-pyrimidine precursor (10 mM), an amino donor (100 mM), PLP (1 mM), and each transaminase from the library in a suitable buffer.
-
Incubate at a controlled temperature (e.g., 30°C) for 24 hours.
-
Analyze the reaction mixtures by a suitable method (e.g., LC-MS) to identify enzymes that produce the desired diaminopyrimidine product.
-
-
Reaction Optimization:
-
For the most promising "hit" enzymes, optimize reaction parameters such as pH, temperature, substrate and amino donor concentrations, and enzyme loading.
-
-
Preparative Scale Synthesis:
-
Scale up the optimized reaction conditions to produce a larger quantity of the this compound derivative.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Purification and Characterization:
-
Upon completion, quench the reaction and extract the product.
-
Purify the product using column chromatography.
-
Characterize the purified compound by NMR, MS, and chiral HPLC to confirm its structure and enantiomeric purity.
-
Quantitative Data to be Determined:
| Parameter | To Be Determined |
| Optimal Transaminase | (From screening) |
| Substrate | Keto-pyrimidine precursor |
| Amino Donor | (e.g., Isopropylamine) |
| Product | Chiral this compound derivative |
| Conversion (%) | (To be optimized) |
| Enantiomeric Excess (%) | (To be determined) |
| Optimal pH | (To be optimized) |
| Optimal Temperature (°C) | (To be optimized) |
Nucleoside Phosphorylase-Catalyzed Synthesis of this compound Nucleosides
Application Note:
Nucleoside phosphorylases (NPs) catalyze the reversible phosphorolysis of nucleosides to the corresponding nucleobase and ribose-1-phosphate.[7][8][9] These enzymes can be used in the synthetic direction to produce nucleoside analogs from a modified base and a sugar-1-phosphate. Recent studies have demonstrated that the substrate promiscuity of NPs can be engineered to accept a wide range of unnatural bases.[7][8][9] This strategy could be employed to synthesize nucleoside derivatives of 4,5-diaminopyrimidines, which are important in antiviral and anticancer drug development.
Experimental Workflow:
Caption: Nucleoside phosphorylase-catalyzed synthesis workflow.
Conceptual Experimental Protocol: Synthesis of a this compound Nucleoside
This protocol is based on the known synthetic application of nucleoside phosphorylases and would require an enzyme with appropriate substrate specificity.
Materials:
-
A substituted this compound
-
α-D-Ribose-1-phosphate (or α-D-2-deoxyribose-1-phosphate)
-
A suitable nucleoside phosphorylase (e.g., a purine nucleoside phosphorylase with engineered promiscuity)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
HPLC system with a reverse-phase C18 column
-
NMR and mass spectrometer for product characterization
Procedure:
-
Enzyme Selection/Engineering:
-
Select a nucleoside phosphorylase known for its broad substrate specificity or engineer a known NP to accept the target this compound.
-
-
Reaction Setup:
-
Dissolve the this compound derivative (10 mM) and α-D-ribose-1-phosphate (15 mM) in 50 mM potassium phosphate buffer (pH 7.0).
-
Add the nucleoside phosphorylase to a final concentration of 1-5 mg/mL.
-
-
Incubation:
-
Incubate the reaction at a suitable temperature (e.g., 40-60°C) with gentle agitation. The reaction is reversible, so product formation should be monitored.
-
-
Monitoring and Work-up:
-
Monitor the formation of the nucleoside product by HPLC.
-
Once equilibrium is reached or substrate is consumed, stop the reaction by heat inactivation or protein precipitation.
-
-
Purification and Characterization:
-
Purify the nucleoside product from the reaction mixture using preparative HPLC or column chromatography.
-
Confirm the structure of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Quantitative Data to be Determined:
| Parameter | To Be Determined |
| Enzyme | (Selected or engineered NP) |
| Substrate 1 | This compound derivative |
| Substrate 2 | Sugar-1-phosphate |
| Product | This compound nucleoside |
| Equilibrium Conversion (%) | (To be determined) |
| Optimal pH | (To be determined) |
| Optimal Temperature (°C) | (To be determined) |
Conclusion
The enzymatic synthesis of this compound derivatives represents a promising frontier in biocatalysis for pharmaceutical applications. While direct, off-the-shelf enzymatic solutions are still in development, the strategies outlined in this document, based on the known functions of GTP cyclohydrolases, transaminases, and nucleoside phosphorylases, provide a rational basis for future research and process development. By leveraging the inherent selectivity and efficiency of enzymes, researchers can access novel and known diaminopyrimidine-based drug candidates through more sustainable and efficient synthetic routes. The provided conceptual protocols serve as a starting point for the design of experiments aimed at discovering and optimizing these biocatalytic transformations.
References
- 1. GTP cyclohydrolase II structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminotransferase - Proteopedia, life in 3D [proteopedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Aromatic-amino-acid transaminase - Wikipedia [en.wikipedia.org]
- 6. Biochemical characterization of plant aromatic aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering Substrate Promiscuity of Nucleoside Phosphorylase Via an Insertions-Deletions Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Novel Anticancer Agents Based on the 4,5-Diaminopyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel anticancer agents centered on the 4,5-diaminopyrimidine scaffold. This core structure is a key pharmacophore in a variety of kinase inhibitors, demonstrating significant potential in oncology. This document outlines the rationale, key molecular targets, synthesis strategies, and detailed protocols for the biological evaluation of these compounds.
Introduction and Rationale
The this compound core serves as a versatile scaffold in the design of ATP-competitive kinase inhibitors. Its constituent nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP. This interaction provides a strong anchor for the molecule, allowing for various substitutions at other positions to achieve potency and selectivity against specific kinase targets.
Numerous kinases are implicated in cancer cell proliferation, survival, and metastasis. Key targets for this compound-based inhibitors include, but are not limited to:
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Its overexpression is linked to poor prognosis in several cancers.
-
Cyclin-Dependent Kinase 2 (CDK2): A serine/threonine kinase that plays a critical role in cell cycle progression, particularly the G1/S phase transition. Its dysregulation is common in many tumors.
Featured this compound-Based Compounds
A variety of derivatives based on the this compound core have been synthesized and evaluated for their anticancer activity. The following tables summarize the quantitative data for representative compounds, highlighting their inhibitory potency against key kinase targets and various cancer cell lines.
Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against FAK
| Compound ID | Structure | FAK IC₅₀ (nM) | Antiproliferative IC₅₀ (μM) | Reference |
| A549 (Lung) | MDA-MB-231 (Breast) | |||
| A12 | 2,4-diaminopyrimidine derivative | 47 | 0.13 | 0.094 |
| 11b | 2,4-diamino pyrimidine (DAPY) derivative | 2.75 | PANC-1: 0.98, BxPC-3: 0.55 | [1] |
| 12f | 2,4-diamino pyrimidine (DAPY) derivative | 1.87 | PANC-1: 0.11, BxPC-3: 0.15 | [1] |
| TAE-226 | (reference compound) | - | >10 (A549) | - |
Table 2: Inhibitory Activity of Pyrimido[4,5-d]pyrimidine and N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives against CDK2
| Compound ID | Structure | CDK2 IC₅₀ (µM) | Antiproliferative GI₅₀ (µM) | Reference |
| A2780 (Ovarian) | ||||
| 7f | Pyrimido[4,5-d]pyrimidine derivative | 0.05 | - | [2] |
| 7e | Pyrimido[4,5-d]pyrimidine derivative | 0.25 | - | [2] |
| 7a | Pyrimido[4,5-d]pyrimidine derivative | 0.31 | - | [2] |
| 15 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | 0.005 (Ki) | 0.127 - 0.560 (panel of 13 cell lines) | [3] |
| Roscovitine | (reference compound) | - | - | [2] |
Signaling Pathways and Mechanism of Action
The anticancer effects of this compound derivatives are primarily attributed to their inhibition of key signaling pathways that drive tumor growth and survival.
FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a central node in signal transduction initiated by integrins and growth factor receptors. Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. The FAK/Src complex then phosphorylates downstream targets, activating pathways such as PI3K/AKT and MAPK/ERK, which promote cell survival, proliferation, and migration. Inhibition of FAK by this compound-based compounds blocks these downstream signals, leading to reduced cell viability and motility.
Caption: FAK signaling pathway and the point of inhibition by this compound derivatives.
CDK2 Signaling Pathway
CDK2 is a key regulator of the G1/S phase transition of the cell cycle. Its activity is dependent on its association with cyclins E and A. The CDK2/cyclin E complex phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for DNA replication. Inhibition of CDK2 by this compound-based compounds prevents pRb phosphorylation, causing cell cycle arrest at the G1/S checkpoint and subsequent apoptosis.
Caption: CDK2 signaling in the G1/S phase transition and its inhibition.
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful development and evaluation of novel anticancer agents.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step reactions. Below is a general workflow and a specific example for the synthesis of a pyrimido[4,5-d]pyrimidine derivative.
Caption: General workflow for the synthesis of pyrimido[4,5-d]pyrimidine derivatives.
Protocol 4.1.1: Synthesis of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines [2]
-
Step 1: Formation of the Pyrimido[4,5-d]pyrimidine Core
-
A mixture of 6-amino-2-thiouracil (1 mmol), an appropriate aldehyde (1 mmol), and thiourea (1.5 mmol) in absolute ethanol (20 mL) containing a catalytic amount of concentrated hydrochloric acid is heated under reflux for 6-8 hours.
-
The reaction mixture is cooled, and the resulting precipitate is filtered, washed with ethanol, and dried to yield the pyrimido[4,5-d]pyrimidine derivative.
-
-
Step 2: Alkylation
-
To a solution of the product from Step 1 (1 mmol) in dimethylformamide (DMF, 10 mL), add potassium carbonate (1.5 mmol) and the appropriate alkyl halide (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-water, and collect the precipitate by filtration. Wash with water and dry.
-
-
Step 3: Amination
-
A mixture of the alkylated intermediate from Step 2 (1 mmol) and the desired amine (5 mmol) is heated at 100-120 °C for 4-6 hours.
-
After cooling, the reaction mixture is triturated with diethyl ether.
-
The solid product is collected by filtration, washed with ether, and purified by recrystallization or column chromatography.
-
In Vitro Biological Assays
Caption: Workflow for the in vitro biological evaluation of this compound derivatives.
Protocol 4.2.1: FAK/CDK2 Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted for a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare the recombinant FAK or CDK2/Cyclin A2 enzyme and the corresponding substrate in kinase buffer.
-
Prepare the ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the respective kinase.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the compound serial dilutions or vehicle control to the appropriate wells.
-
Add 5 µL of the enzyme/substrate mixture to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 4.2.2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the compound or vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀/GI₅₀ value.
-
Protocol 4.2.3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.
-
Harvest the cells by trypsinization, collect the supernatant containing any floating cells, and wash with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cells in 500 µL of propidium iodide (PI) staining solution (containing RNase A).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4.2.4: Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound as for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
In Vivo Antitumor Activity in Xenograft Models
Protocol 4.3.1: Subcutaneous Xenograft Mouse Model
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) in a mixture of medium and Matrigel into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days).
-
The control group receives the vehicle only.
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors as anticancer agents. The protocols and data presented in these application notes provide a framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. By targeting key signaling pathways involved in cancer progression, these agents hold significant therapeutic potential. Further optimization of potency, selectivity, and pharmacokinetic properties will be crucial for advancing these compounds into clinical development.
References
- 1. Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,5-Diaminopyrimidine-Based Probes in Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 4,5-diaminopyrimidine-based fluorescent probes for various biological imaging applications. The protocols detailed below are intended to serve as a guide for researchers in cell biology, pathology, and drug discovery.
Introduction
This compound derivatives are a versatile class of fluorophores with significant potential in biological imaging. Their core structure can be readily modified, allowing for the fine-tuning of their photophysical properties and the introduction of specific functionalities for targeted applications. These probes have been successfully employed in monitoring cell viability, detecting metal ions, and imaging specific cellular components.
Applications
Cell Viability Monitoring
A series of 2,4,5-triaminopyrimidine derivatives have been developed as blue fluorescent probes capable of distinguishing between live and dead cells.[1][2] These probes selectively accumulate in dead cells by interacting with double-stranded DNA (dsDNA) grooves, offering a safe and efficient alternative to conventional, often destructive, cell viability assays.[1][2] Their blue emission is particularly useful for multiplex imaging in combination with green and red fluorescent markers.[1][2]
Metal Ion Detection
Specifically designed diaminopyrimidine-based chemosensors have demonstrated high selectivity and sensitivity for detecting copper ions (Cu²⁺) in aqueous media and within living cells.[3] The interaction between the probe and Cu²⁺ leads to a detectable colorimetric change and fluorescence quenching, enabling the quantification of Cu²⁺ levels.[3] This is particularly relevant for studying the roles of metal ions in physiological and pathological processes.
Live-Cell Imaging and Protein Labeling
The 2,5-diamino-4,6-diarylpyrimidine scaffold has been identified as a new and efficient platform for developing fluorescent probes for live-cell imaging.[4] These probes exhibit high absorption coefficients and quantum yields, with some derivatives even fluorescing in the solid state.[4] Their utility extends to the fluorescent labeling of proteins, which has been applied to elucidate new protein-protein interactions, for instance, in the study of autophagy.[4]
Quantitative Data
The following table summarizes the key photophysical and biological activity data for selected this compound-based probes.
| Probe/Derivative | Application | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Key Findings | Reference |
| 2,4,5-Triaminopyrimidine Derivatives | Cell Viability | ~350-400 | ~450-500 | Not specified | Not specified | Specifically accumulate in dead cells. | [1][2] |
| Diaminopyrimidine-based chemosensor (DAPCS) | Cu²⁺ Detection | 429 | 501 | Not specified | Not specified | Detection limit of 0.014 µM for Cu²⁺. | [3] |
| 2,5-Diamino-4,6-diarylpyrimidine | Live-Cell Imaging | Varies with aryl substitution | Varies with aryl substitution | Generally high | Generally high | Essential for intense fluorescence with a large Stokes shift. | [4] |
| Diaminopyrimidine Derivative A12 | FAK Inhibitor (Anticancer) | Not applicable | Not applicable | Not applicable | Not applicable | IC₅₀ values of 130 nM (A549 cells) and 94 nM (MDA-MB-231 cells). | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2,4,5-Triaminopyrimidine Derivatives for Cell Viability
This protocol is based on the synthesis of 2,4,5-triaminopyrimidine derivatives as described in the literature.[1][5]
Materials:
-
2,4,5-trichloropyrimidine
-
Appropriate amine nucleophiles
-
Solvent (e.g., ethanol, DMF)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)
Procedure:
-
Dissolve 2,4,5-trichloropyrimidine in a suitable solvent.
-
Add the first amine nucleophile and a base to the reaction mixture. The substitution will preferentially occur at the C4 position.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Purify the intermediate product (4-substituted-2,5-dichloropyrimidine) using column chromatography.
-
React the purified intermediate with a second amine nucleophile under similar conditions to substitute the C2 position.
-
Purify the di-substituted intermediate.
-
Introduce the final amino group at the C5 position via a subsequent nucleophilic substitution reaction.
-
Purify the final 2,4,5-triaminopyrimidine product by recrystallization or column chromatography.
-
Characterize the final product using NMR, mass spectrometry, and elemental analysis.
Protocol 2: Live-Cell Imaging Using this compound-Based Probes
This protocol provides a general workflow for staining and imaging live cells with diaminopyrimidine-based probes.[4][6]
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
This compound-based fluorescent probe
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging substrate.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in DMSO. On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 µM) in pre-warmed cell culture medium or PBS.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
-
Incubation: Incubate the cells with the probe for a specified time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator, protected from light.
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific probe.
-
Visualizations
Caption: Synthetic workflow for this compound probes.
Caption: General workflow for live-cell imaging.
Caption: Mechanism of dead cell staining by triaminopyrimidine probes.
References
- 1. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new and efficient diaminopyrimidine-based colorimetric and fluorescence chemosensor for the highly selective and sensitive detection of Cu2+ in aqueous media and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A C4N4 Diaminopyrimidine Fluorophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Symmetry dual functional pyrimidine-BODIPY probes for imaging targeting and activity study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Click Chemistry Applications of Modified 4,5-Diaminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,5-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in potent inhibitors of various protein kinases. Understanding the molecular targets and cellular pathways modulated by these compounds is crucial for drug development. Click chemistry, a powerful and versatile bioorthogonal ligation reaction, offers a robust method for the synthesis of chemical probes to elucidate the mechanism of action of these bioactive molecules.
This document provides detailed application notes and protocols for the use of a modified this compound equipped with a clickable handle for Activity-Based Protein Profiling (ABPP). ABPP is a chemical proteomic strategy that utilizes reactive chemical probes to covalently label and identify the protein targets of a small molecule within a complex biological system. Here, we describe the synthesis and application of an alkyne-modified this compound probe for the identification of kinase targets in cancer cell lines.
Principle of the Application
The core principle involves synthesizing a this compound-based inhibitor with a terminal alkyne functionality. This "clickable" probe retains the binding affinity of the parent molecule for its target kinase(s). When introduced into cells or cell lysates, the probe covalently or non-covalently binds to its protein targets. Following this, a reporter tag containing a complementary azide group (e.g., biotin-azide or a fluorescent-azide) is introduced. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction then specifically and covalently attaches the reporter tag to the probe-bound proteins. This allows for the subsequent detection (by fluorescence) or enrichment (by affinity purification) of the target proteins, which can then be identified by mass spectrometry.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Supplier | Notes |
| Chemicals | 4,5-Diamino-2-chloropyrimidine | Sigma-Aldrich | Starting material for probe synthesis |
| 3-Ethynylaniline | Sigma-Aldrich | ||
| Propargylamine | Sigma-Aldrich | ||
| Palladium(II) acetate (Pd(OAc)₂) | Sigma-Aldrich | Catalyst for cross-coupling | |
| Xantphos | Sigma-Aldrich | Ligand for cross-coupling | |
| Cesium carbonate (Cs₂CO₃) | Sigma-Aldrich | Base for cross-coupling | |
| Dioxane (anhydrous) | Sigma-Aldrich | Solvent | |
| Dimethylformamide (DMF) | Sigma-Aldrich | Solvent | |
| Dichloromethane (DCM) | Sigma-Aldrich | Solvent | |
| Methanol (MeOH) | Sigma-Aldrich | Solvent | |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich | Click chemistry catalyst precursor | |
| Sodium ascorbate | Sigma-Aldrich | Reducing agent for click chemistry | |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | Copper-chelating ligand | |
| Azide-PEG3-Biotin | BroadPharm | Reporter tag for enrichment | |
| Rhodamine-Azide | BroadPharm | Reporter tag for fluorescence imaging | |
| Biologicals | Human cancer cell line (e.g., A549, HeLa) | ATCC | |
| Cell culture medium (e.g., DMEM) | Thermo Fisher Scientific | ||
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | ||
| Penicillin-Streptomycin | Thermo Fisher Scientific | ||
| Trypsin-EDTA | Thermo Fisher Scientific | ||
| Phosphate-buffered saline (PBS) | Thermo Fisher Scientific | ||
| Protease Inhibitor Cocktail | Roche | ||
| Phosphatase Inhibitor Cocktail | Roche | ||
| Consumables | Cell culture flasks and plates | Corning | |
| Microcentrifuge tubes | Eppendorf | ||
| Dialysis tubing (3.5 kDa MWCO) | Thermo Fisher Scientific | ||
| Streptavidin agarose resin | Thermo Fisher Scientific | For enrichment | |
| SDS-PAGE gels | Bio-Rad | ||
| Western blot membranes (PVDF) | Millipore |
Experimental Protocols
Protocol 1: Synthesis of a Clickable this compound Probe
This protocol describes a plausible synthetic route for a hypothetical alkyne-modified this compound probe, designated as DAP-alkyne .
Reaction Scheme:
Caption: Synthetic scheme for the DAP-alkyne probe.
Procedure:
-
To a solution of 4,5-diamino-2-chloropyrimidine (1.0 eq) in anhydrous dioxane, add 3-ethynylaniline (1.2 eq), palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the reaction at 100 °C overnight under an argon atmosphere.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, DAP-alkyne .
-
Characterize the structure and purity of DAP-alkyne by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Activity-Based Protein Profiling (ABPP) in Cell Lysate
This protocol details the use of the DAP-alkyne probe to label and enrich its protein targets from a cell lysate.
Caption: Workflow for Activity-Based Protein Profiling.
Procedure:
-
Cell Culture and Lysis:
-
Culture A549 cells to ~80% confluency in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitor cocktails) on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4 °C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Probe Incubation:
-
Dilute the cell lysate to a final protein concentration of 1 mg/mL in lysis buffer.
-
Add the DAP-alkyne probe to the lysate to a final concentration of 1 µM. As a negative control, treat a separate aliquot of the lysate with DMSO vehicle.
-
Incubate for 1 hour at 4 °C with gentle rotation.
-
-
Click Chemistry Reaction:
-
Prepare a "click mix" by pre-mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
To the probe-incubated lysate, add the following components in order to the final concentrations indicated in the table below.
-
| Component | Stock Concentration | Final Concentration |
| Biotin-Azide | 10 mM in DMSO | 100 µM |
| CuSO₄:THPTA (1:5) | 50 mM CuSO₄ | 1 mM CuSO₄ |
| Sodium Ascorbate | 100 mM in water (freshly prepared) | 5 mM |
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin agarose beads (pre-washed with lysis buffer) to the reaction mixture.
-
Incubate for 2 hours at 4 °C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with lysis buffer, followed by high-salt buffer (e.g., 50 mM Tris-HCl pH 7.4, 500 mM NaCl), and finally with a low-detergent buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.1% NP-40).
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer for subsequent gel analysis, or perform on-bead digestion with trypsin).
-
For on-bead digestion, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate), reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37 °C.
-
Collect the supernatant containing the tryptic peptides for LC-MS/MS analysis.
-
Protocol 3: In-Cellular Target Engagement Assay
This protocol uses a fluorescent reporter to visualize the targets of the DAP-alkyne probe within fixed cells.
Procedure:
-
Cell Treatment:
-
Seed A549 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with 1 µM DAP-alkyne probe or DMSO vehicle for 2 hours in complete cell culture medium.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS containing 3% BSA (blocking buffer).
-
-
In-Cell Click Chemistry:
-
Prepare a click reaction cocktail containing:
-
Rhodamine-Azide (5 µM)
-
CuSO₄ (1 mM)
-
THPTA (5 mM)
-
Sodium Ascorbate (50 mM, freshly prepared) in PBS.
-
-
Incubate the cells with the click reaction cocktail for 1 hour at room temperature in the dark.
-
-
Staining and Imaging:
-
Wash the cells three times with blocking buffer.
-
Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Image the cells using a confocal fluorescence microscope.
-
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from these experiments.
Table 1: Optimized Click Chemistry Reaction Conditions
| Parameter | Condition | Yield/Signal Intensity |
| Probe Concentration | 0.1 µM | Low |
| 1 µM | Optimal | |
| 10 µM | High background | |
| Reaction Time | 30 min | Moderate |
| 60 min | Optimal | |
| 120 min | No significant increase | |
| Copper Concentration | 0.5 mM | Sub-optimal |
| 1 mM | Optimal | |
| 2 mM | Potential for protein precipitation |
Table 2: Hypothetical Protein Targets of DAP-alkyne Identified by LC-MS/MS
| Protein ID (UniProt) | Protein Name | Gene Name | Peptide Count | Fold Enrichment (Probe/Control) |
| P06213 | Tyrosine-protein kinase ABL1 | ABL1 | 15 | > 20 |
| P00533 | Epidermal growth factor receptor | EGFR | 12 | > 15 |
| P31749 | Mitogen-activated protein kinase 1 | MAPK1 | 10 | > 10 |
| Q02750 | Serine/threonine-protein kinase PIM1 | PIM1 | 8 | > 8 |
Visualization of a Relevant Signaling Pathway
The following diagram illustrates a simplified signaling pathway that could be investigated using the DAP-alkyne probe, assuming it targets kinases like EGFR and ABL.
Caption: Inhibition of kinase signaling by the DAP-alkyne probe.
Conclusion
The use of click chemistry in conjunction with modified this compound scaffolds provides a powerful platform for chemical biology and drug discovery. The protocols outlined here for the synthesis and application of a clickable DAP-alkyne probe enable the robust identification and visualization of its protein targets. This approach can be adapted to other this compound-based molecules and can be instrumental in elucidating their mechanisms of action, identifying off-targets, and developing more selective and potent therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Diaminopyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4,5-diaminopyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic routes include the reduction of a 5-nitropyrimidine precursor, amination of a dihalopyrimidine, and cyclization reactions involving precursors like malononitrile. A well-established multi-step route starts from thiouracil.[1]
Q2: Why is this compound an important compound?
A2: this compound is a crucial intermediate in the synthesis of purines, pteridines, and other heterocyclic compounds with significant biological activity.[1] It is used in the synthesis of various therapeutic agents, including histone deacetylase inhibitors and antibacterials.[2]
Q3: What are the typical physical properties of this compound?
A3: this compound is a solid with a melting point of 204-206 °C and a boiling point of 229 °C at 32 mmHg.[2][3]
Troubleshooting Guide
Issue 1: Low Yield in the Reduction of 2,4-Dichloro-5-nitropyrimidine
Q: My catalytic hydrogenation of 2,4-dichloro-5-nitropyrimidine to the corresponding diamine is resulting in a low yield. What are the potential causes and solutions?
A: Low yields in this reduction are often due to side reactions, incomplete reaction, or catalyst deactivation.
Troubleshooting Steps:
-
Catalyst Activity: Ensure your Palladium on carbon (Pd/C) catalyst is active. If it's old or has been exposed to air, its activity may be compromised. Use a fresh batch of catalyst for optimal results.
-
Reaction Conditions: The hydrogenation of aromatic nitro compounds can sometimes lead to the accumulation of hydroxylamine intermediates, which can form side products like azo or azoxy compounds.[4]
-
Temperature and Pressure: A two-stage temperature profile can be effective. Start the reaction at a lower temperature (20-25°C) and then raise it to 35-40°C to drive the reaction to completion. Maintain a hydrogen pressure of 4-5 bar.[5]
-
Solvent System: A mixture of toluene and ethyl acetate with acetic acid has been shown to be an effective solvent system for this reaction.[5]
-
-
Side Reactions (Dechlorination): Catalytic hydrogenation can sometimes lead to dehalogenation of the starting material. Using specific additives can sometimes suppress this side reaction.
-
Purity of Starting Material: 2,4-dichloro-5-nitropyrimidine can be unstable and decompose, especially in the presence of water or at high temperatures, leading to impurities that can affect the subsequent reduction step.[5] Ensure the starting material is pure and dry.
Issue 2: Formation of Side Products in Amination Reactions
Q: I am attempting to synthesize a diaminopyrimidine from a dichloropyrimidine and am observing the formation of multiple products. How can I improve the selectivity?
A: The formation of multiple products in amination reactions is often due to a lack of selectivity between mono- and di-substitution, as well as potential side reactions like N,N-diarylation leading to oligomers.[6]
Troubleshooting Steps:
-
Stoichiometry: Using a large excess of the amine (e.g., 4-fold excess) can help to suppress the formation of oligomeric side products and favor the desired di-substituted product.[6]
-
Reaction Conditions:
-
Temperature: Harsh reaction conditions can lead to byproducts. Optimization of the reaction temperature is crucial.[6]
-
Catalyst and Ligand: For palladium-catalyzed aminations, the choice of ligand is critical. Bulky ligands like DavePhos have been used successfully to obtain dialkylaminopyrimidines in moderate to good yields.[6]
-
-
Stepwise Amination: If direct di-amination is problematic, a stepwise approach where the two amino groups are introduced sequentially under different reaction conditions may provide better control and higher yields of the desired unsymmetrical product.
Issue 3: Difficulty in Product Purification
Q: My final this compound product is difficult to purify and appears discolored. What are the recommended purification strategies?
A: Purification challenges can arise from the presence of colored impurities, often from side reactions during synthesis, and the polar nature of the product.
Troubleshooting Steps:
-
Decolorization: After the synthesis, especially if a reduction step was involved, the crude product solution can be treated with a decolorizing agent like activated carbon.[7]
-
Crystallization: Recrystallization is a powerful purification technique. For amination products, a common procedure involves dissolving the crude product in hot water, treating with a decolorizing agent and a filter-aid, filtering while hot, and then precipitating the product by adding acid (like sulfuric acid) and cooling.[7]
-
pH Adjustment: The solubility of diaminopyrimidines is often pH-dependent. Careful adjustment of the pH during workup can be used to selectively precipitate the product or impurities. For example, precipitating the sulfate salt at a pH of 0.2-0.5 is a common strategy.[7]
-
Chromatography: For small-scale purifications or when crystallization is ineffective, column chromatography can be employed. However, due to the polarity of the compound, careful selection of the stationary and mobile phases is necessary.
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on Yield in Pyrimidine Synthesis
| Starting Material(s) | Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-dichloro-5-nitropyrimidine | Catalytic Hydrogenation | Pd/C, Acetic Acid | Toluene/Ethyl Acetate | 20-25 then 35-40 | 3-4+ | 84 (assay) | [5] |
| 4,6-dichloropyrimidine & Amine | Pd-catalyzed Amination | Pd(0)/DavePhos | - | - | - | 40-60 | [6] |
| 4,6-dichloropyrimidine & Amine | Pd-catalyzed Amination | Pd(0)/Ph-JosiPhos | - | - | - | 40-60 | [6] |
| N-uracil amidines & aldehydes | Condensation | Cs₂CO₃ | Water | 100 | 15 | 64-98 | [8] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine from 5-Nitrouracil
This protocol describes the chlorination of 5-nitrouracil.
Materials:
-
5-Nitrouracil
-
Phosphorus oxychloride (POCl₃)[9]
-
N,N-dimethylformamide (DMF)[9]
-
Dichloroethane[9]
-
Ice water
-
Activated carbon[9]
-
Anhydrous sodium sulfate[9]
Procedure:
-
In a suitable reaction vessel, add 260 g of 5-nitrouracil and 1000 g of phosphorus oxychloride.[9]
-
Heat the mixture to 50°C.
-
While maintaining the temperature between 50°C and 100°C, add 25 g of DMF.
-
Heat the reaction mixture to reflux and monitor the reaction progress by gas chromatography.
-
Once the reaction is complete (product content ≥ 95%), stop the reaction.
-
Recover the excess phosphorus oxychloride by vacuum distillation until a solid precipitates.[9]
-
Cool the residue and add 600 g of dichloroethane, stirring for 10 minutes.
-
Carefully pour the mixture into 500 g of ice water and stir to separate the layers.
-
To the dichloroethane layer, add 10 g of activated carbon and heat at 50-70°C for 10-30 minutes with stirring.[9]
-
Filter the mixture and dry the filtrate with 20 g of anhydrous sodium sulfate.[9]
-
Remove the dichloroethane by vacuum distillation to obtain 2,4-dichloro-5-nitropyrimidine.[9] A typical yield is around 80%.[9]
Protocol 2: Catalytic Hydrogenation of 2,4-Dichloro-5-nitropyrimidine
This protocol describes the reduction of the nitro group to an amino group.
Materials:
-
2,4-Dichloro-5-nitropyrimidine (in toluene solution from Protocol 1)
-
Palladium on carbon (Pd/C) catalyst
-
Acetic acid
-
Ethyl acetate
-
Hydrogen gas
-
Sodium carbonate solution
-
Water
-
Methanol
-
Toluene
Procedure:
-
In a hydrogenation reactor, combine the toluene solution of 2,4-dichloro-5-nitropyrimidine with ethyl acetate, acetic acid, and the Pd/C catalyst.[5]
-
Pressurize the reactor with hydrogen gas to 4-5 bar.
-
Maintain the reaction temperature at 20-25°C for 3-4 hours with stirring.[5]
-
Increase the temperature to 35-40°C and continue the reaction at 4-5 bar until completion, monitoring by a suitable analytical method (e.g., TLC or HPLC).[5]
-
After the reaction is complete, depressurize the reactor and filter the reaction mixture to remove the catalyst.
-
Work up the filtrate with sodium carbonate solution and water.
-
Concentrate the organic layer.
-
Purify the crude product by recrystallization from methanol/water followed by toluene/ethyl acetate to obtain high-purity 2,4-dichloro-5-aminopyrimidine.[5]
Visualizations
Caption: A generalized workflow for the multi-step synthesis of this compound.
Caption: A logical flowchart for troubleshooting low yields in synthesis reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 13754-19-3 [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 5. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Side Reactions in Purine Synthesis from 4,5-Diaminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of purines from 4,5-diaminopyrimidine derivatives.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.
Issue 1: Incomplete cyclization, isolation of a formylated intermediate instead of the desired purine.
Question: My reaction with formic acid did not yield the expected purine. Instead, I've isolated a product that seems to be the 5-formamido-4-aminopyrimidine intermediate. How can I confirm this and drive the reaction to completion?
Answer:
This is a common issue where the reaction stalls after the initial formylation of the more nucleophilic 5-amino group.
Confirmation of the Intermediate:
-
Mass Spectrometry (MS): The isolated intermediate will have a molecular weight corresponding to the starting diaminopyrimidine plus 28.01 Da (the mass of a formyl group, CHO).
-
¹H NMR Spectroscopy: You will observe a new singlet in the range of 8.0-8.5 ppm corresponding to the formyl proton. The signals for the pyrimidine ring protons and the amino groups will also be present, though potentially shifted.
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹ characteristic of an amide.
Troubleshooting and Resolution:
-
Increase Reaction Temperature and Time: The cyclization step (dehydration) typically requires more forcing conditions than the initial formylation. Refluxing in higher boiling point solvents like formamide or Dowtherm A can promote cyclization.
-
Use a Dehydrating Agent: The addition of a dehydrating agent can facilitate the final ring closure.
-
Change the Cyclization Reagent: If formic acid is not effective, consider using diethoxymethyl acetate or a mixture of an orthoester and an acid anhydride.[1]
Issue 2: Formation of a Thiazolo[5,4-d]pyrimidine Side Product.
Question: I am trying to synthesize a 6-thiopurine derivative from 4,5-diamino-6-mercaptopyrimidine, but I am getting a significant amount of an unexpected, isomeric byproduct. How can I identify and minimize this side reaction?
Answer:
When using a this compound with a thiol group at the C6 position, there is a known propensity for the reaction to yield a thiazolo[5,4-d]pyrimidine side product through an alternative cyclization pathway.
Identification of the Side Product:
-
Mass Spectrometry (MS): The thiazolo[5,4-d]pyrimidine will have the same molecular weight as the desired 6-thiopurine, making it an isomer.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the fused ring system will be distinct. Specifically, the carbon atom at the junction of the two rings will have a characteristic shift.
-
X-ray Crystallography: If a suitable crystal can be obtained, this is the most definitive method for structure elucidation.
Minimizing the Side Reaction:
-
Choice of Cyclization Reagent: The use of formic acid can lead to the formation of the thiazolo[5,4-d]pyrimidine. Using dithioformic acid has been reported to be superior in favoring the formation of the desired purine-6(1H)-thione.[1]
-
Reaction Conditions: The cyclization of the 5-formamido derivative of this compound-6-thiol under alkaline conditions has been shown to give the desired purine-6(1H)-thione in good yield.[1]
Issue 3: Formation of an N9-Substituted Isomer instead of the Expected N7- or N6-Substituted Purine.
Question: My synthesis using a this compound with a secondary amine at the C6 position is yielding a mixture of isomers, with a significant portion being the N9-substituted purine. How can I control the regioselectivity of the cyclization?
Answer:
The presence of a secondary amino group at the C6 position introduces ambiguity in the cyclization step, as either the N7 or N9 nitrogen of the resulting purine can be substituted. The N9 isomer is often the thermodynamically more stable product.
Identification of Isomers:
-
¹H and ¹³C NMR Spectroscopy: The chemical shifts of the substituent on the purine ring and the purine ring protons/carbons themselves will differ between the N7 and N9 isomers. 2D NMR techniques like HMBC and NOESY can be invaluable in establishing the connectivity and spatial relationships to confirm the substitution pattern.[2]
-
HPLC Analysis: Different isomers will likely have different retention times on a reverse-phase HPLC column, allowing for their separation and quantification.
Controlling Regioselectivity:
-
Protecting Groups: Temporarily protecting one of the nitrogens of the secondary amine at C6 can direct the cyclization.
-
Reaction Conditions: The choice of solvent and temperature can influence the kinetic versus thermodynamic product ratio. Exploring milder conditions may favor the kinetic N7 product.
-
Starting Material Design: Modifying the substituent on the secondary amine can introduce steric hindrance that disfavors N9 substitution.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound and an aldehyde is giving a complex mixture of products. What are the likely side reactions?
A1: When using aldehydes for cyclization, several side reactions can occur. The initial condensation can form a Schiff base, which might undergo further reactions before cyclization. Over-oxidation of the intermediate can lead to fully aromatic purines, while incomplete oxidation might result in dihydropurine derivatives. Additionally, the aldehyde can undergo self-condensation or other reactions under the reaction conditions, leading to a complex product mixture. Careful control of stoichiometry and the use of a mild oxidizing agent in a two-step process can sometimes afford cleaner reactions.[3][4]
Q2: I am using urea to synthesize an 8-oxopurine, but the yield is low and I have multiple spots on my TLC. What could be the issue?
A2: Fusion reactions with urea require high temperatures, which can lead to decomposition of both the starting material and the product. Side reactions can include the formation of oligomeric or polymeric materials. The reaction of urea with itself can also produce byproducts like biuret and cyanuric acid, which might complicate the purification process. It's crucial to maintain a homogenous melt and control the temperature carefully. Using a high-boiling point solvent might offer better temperature control and improved yields.
Q3: How can I effectively monitor the progress of my purine synthesis and identify side products?
A3: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is highly effective. TLC can give you a quick qualitative assessment of the reaction progress. For more detailed analysis, HPLC coupled with a UV detector is excellent for separating and quantifying the starting material, desired product, and various byproducts. For structural elucidation of unknown side products, collecting fractions from the HPLC for analysis by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach.
Q4: Are there any general tips to minimize side reactions in Traube purine synthesis?
A4: Yes, here are a few general recommendations:
-
Purity of Starting Materials: Always use high-purity this compound. Impurities can act as catalysts for side reactions or be incorporated into unwanted products.[3]
-
Inert Atmosphere: 4,5-diaminopyrimidines can be sensitive to air oxidation, especially at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored, oxidized byproducts.
-
Stepwise Approach: In some cases, a two-step procedure involving the isolation of the formylated intermediate followed by a separate cyclization step under optimized conditions can provide a cleaner product and higher overall yield.
Data Presentation
Table 1: Hypothetical Yields of Purine vs. Side Products under Different Reaction Conditions
| Starting Material | Cyclization Reagent | Conditions | Desired Product Yield (%) | Side Product(s) | Side Product Yield (%) |
| This compound | Formic Acid | Reflux, 4h | 75 | 5-Formamido-4-aminopyrimidine | 15 |
| 4,5-Diamino-6-mercaptopyrimidine | Formic Acid | Reflux, 6h | 40 | Thiazolo[5,4-d]pyrimidine | 50 |
| 4,5-Diamino-6-mercaptopyrimidine | Dithioformic Acid | 100°C, 2h | 85 | Thiazolo[5,4-d]pyrimidine | <5 |
| 4,5-Diamino-6-(methylamino)pyrimidine | Formic Acid | Reflux, 8h | 60 | N9-methyl-6-aminopurine | 30 |
Note: The data in this table is illustrative and intended to demonstrate how reaction conditions can influence product distribution. Actual yields will vary depending on the specific substrates and experimental setup.
Experimental Protocols
Protocol 1: Synthesis of Purine via Formic Acid Cyclization (Illustrative Main Reaction)
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add an excess of 98-100% formic acid (e.g., 10-20 equivalents or as solvent).
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and remove the excess formic acid under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Conditions Favoring Incomplete Cyclization (Isolation of Formylated Intermediate)
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF).
-
Add a milder formylating agent, such as acetic formic anhydride (1.1 eq), at room temperature.
-
Stir the reaction for a few hours and monitor by TLC.
-
Once the starting material is consumed and a new, more polar spot appears (the formylated intermediate), quench the reaction with water.
-
Extract the product with an appropriate organic solvent and purify by column chromatography.
Visualizations
Diagram 1: Key Signaling Pathways in Traube Purine Synthesis and Side Reactions
Caption: Reaction pathways in purine synthesis and common side reactions.
Diagram 2: Experimental Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in purine synthesis.
Diagram 3: Logical Relationship for Side Product Formation
Caption: Relationship between reaction conditions and likely side products.
References
- 1. Synthesis of purines by cyclization of the Michael-type adducts from 6-aminopyrimidines and 4-phenyl-1,2,4-triazoline-3,5-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
optimization of reaction conditions for 4,5-Diaminopyrimidine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-diaminopyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A greatly improved method for preparing this compound, a crucial starting material for pteridine and purine syntheses, has been described. This route begins with thiouracil and involves eight stages, with the advantage of avoiding intermediate purifications.[1]
Q2: I am observing a significant amount of unreacted starting materials, leading to a low yield. What are the likely causes and solutions?
Low conversion of starting materials can be attributed to several factors, including inefficient catalysts, suboptimal reaction conditions, or issues with reactant purity.[2] To address this, consider the following:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, verify that the concentration is appropriate.[2]
-
Reaction Time and Temperature: The reaction may need a longer duration or a moderate increase in temperature to proceed to completion. It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]
-
Solvent Choice: The solvent can significantly impact the solubility of reactants and the reaction rate. While ethanol is commonly used, exploring other solvents or solvent-free conditions might improve yields for specific substrates.[2]
-
Purity of Reactants: Impurities in your starting materials can inhibit the reaction. Ensure all reactants are of high purity.[2]
Q3: My reaction is producing unexpected side products. How can I minimize their formation?
The formation of byproducts is a common issue. For instance, in the Biginelli reaction for pyrimidine synthesis, a frequent fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing with the desired pathway.[2] To mitigate this:
-
Control Reaction Temperature: Higher temperatures can favor the formation of side products. Running the reaction at a lower temperature can significantly reduce their formation.[2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the desired reaction and side reactions. Some Lewis acids may favor one pathway over the other.[2]
-
Order of Addition: In some cases, adding urea last can help minimize its decomposition into ammonia, which can participate in side reactions.[2]
Q4: What are the recommended purification strategies for this compound derivatives?
Purification can be challenging due to the polar nature of many pyrimidine derivatives.[3] Common purification methods include:
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol.[2]
-
Column Chromatography: For products that are difficult to crystallize, column chromatography on silica gel or neutral alumina is a viable option.[2][3]
-
Aqueous Workup: Be cautious with aqueous workups, as highly water-soluble products can lead to significant loss.[3] It is advisable to minimize water washes or use alternative purification techniques.[3]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound derivatives.
Issue 1: Low or No Product Formation
Issue 2: Formation of Multiple Products
Experimental Protocols
Protocol 1: Synthesis of 5,6-dihydropyrimido[4,5-d]pyrimidines
This protocol describes the synthesis of 5,6-dihydropyrimido[4,5-d]pyrimidines through the condensation of N-uracil amidines and functionalized aldehydes.[4]
Materials:
-
N-uracil amidine
-
Functionalized aldehyde
-
Cesium carbonate (Cs₂CO₃)
-
Water (solvent)
-
Nitrogen gas
Procedure:
-
In a reaction vessel, combine the N-uracil amidine and the functionalized aldehyde in water.
-
Add Cs₂CO₃ to the mixture.
-
Place the reaction under a nitrogen atmosphere.
-
Heat the reaction mixture to 100°C and stir for 15 hours.
-
After the reaction is complete, proceed with an appropriate work-up procedure.
Expected Outcome:
This method has been reported to produce substituted 5,6-dihydropyrimido[4,5-d]pyrimidines in yields ranging from 64% to 98%.[4]
Protocol 2: General Synthesis of 2,4-Diaminopyrimidine Derivatives
This protocol outlines a general approach for the synthesis of 2,4-diaminopyrimidine derivatives starting from 2,4-diamino-6-hydroxypyrimidine.[5]
Step 1: Chlorination
-
Add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to POCl₃ (9 mL).
-
Stir the mixture at 97°C for 17 hours.
-
Slowly add the reaction solution to ice water and then stir at 90°C for 1 hour.
-
Adjust the pH of the solution to 8 with NaOH.
-
Extract the product with EtOAc (3 x 150 mL).
-
Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to yield 2,4-diamino-6-chloropyrimidine.
Step 2: Nucleophilic Substitution
-
Prepare the desired nucleophile (e.g., by reacting a substituted methanol with sodium hydride in dry DMSO or THF).
-
React the nucleophile with 2,4-diamino-6-chloropyrimidine to yield the corresponding 2,4-diamino-6-substituted pyrimidine.
Data Summary
| Product | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Substituted 5,6-dihydropyrimido[4,5-d]pyrimidines | N-uracil amidines, Aldehydes | Cs₂CO₃ | Water | 100 | 15 | 64-98 | [4] |
| 2,4-Diamino-6-chloropyrimidine | 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | - | 97 | 17 | 85 | [5] |
| 2,4-Diamino-6-substituted pyrimidines | 2,4-Diamino-6-chloropyrimidine, Substituted methanols | NaH | DMSO or THF | - | - | 61-79 | [5] |
Experimental Workflow Diagram
References
Technical Support Center: Purification of Crude 4,5-Diaminopyrimidine
Welcome to the technical support center for the purification of crude 4,5-diaminopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for obtaining high-purity this compound, a critical intermediate in the synthesis of various biologically active molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route. A common route involves the amination of a di-substituted pyrimidine followed by the reduction of a nitro group. Potential impurities include:
-
Incompletely reacted starting materials: Such as 2,4-dichloro-5-nitropyrimidine.[1]
-
Mono-amino substituted intermediates: For example, 4-amino-2-chloro-5-nitropyrimidine or 2-amino-4-chloro-5-nitropyrimidine.
-
Partially reduced intermediates: Such as 4,5-diamino-2-chloropyrimidine if a dechlorination step is intended.
-
Side-products from amination: Over-amination can lead to the formation of tri- or tetra-substituted pyrimidines.
-
Residual catalysts and reagents: Such as palladium on carbon (Pd/C) from a hydrogenation step, or residual acids/bases.
Q2: My purified this compound is colored. What is the likely cause and how can I remove the color?
A2: A colored product often indicates the presence of trace impurities, which may include oxidized species or residual starting materials like 2,4-dichloro-5-nitropyrimidine, which is a yellow solid.[2] Decolorization can often be achieved by treating a solution of the crude product with activated charcoal before the final crystallization step.
Q3: I am experiencing low yield after recrystallization. What are the common reasons for this?
A3: Low recovery during recrystallization can be due to several factors:
-
Using too much solvent: The product has some solubility even in the cold solvent, and excess solvent will retain more of your product in solution.
-
The chosen solvent is too "good": An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of fine crystals or a precipitate, which can trap impurities and be difficult to filter, leading to loss.
-
Washing the collected crystals with a solvent at room temperature: The wash solvent should always be ice-cold to minimize dissolution of the purified product.[3]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To address this:
-
Add more solvent: This will lower the saturation point.
-
Use a lower boiling point solvent.
-
Employ a mixed solvent system: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.[4][5]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Solution is not saturated.- Supersaturation has occurred. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure this compound. |
| Oiling out | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is too soluble in the chosen solvent. | - Use a lower-boiling solvent.- Add more solvent to the hot solution.- Use a mixed-solvent system.[4][5] |
| Low recovery of pure product | - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-heated funnel for hot filtration to prevent crystallization. |
| Product is still impure after recrystallization | - Cooling was too rapid, trapping impurities.- The chosen solvent is not effective at separating the specific impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try a different recrystallization solvent or a mixed-solvent system. Perform a second recrystallization. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC | - The polarity of the mobile phase is too high or too low. | - Adjust the solvent ratio. For polar compounds like this compound, a more polar mobile phase (e.g., higher methanol content in dichloromethane) is usually required. An ideal Rf value for the desired compound is between 0.2 and 0.4 for good separation on a column.[6] |
| Compound is stuck on the column | - The mobile phase is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, adding a small amount of a more polar solvent like methanol to the eluent can be effective. |
| Streaking of spots on TLC/column | - The sample is overloaded.- The compound is sparingly soluble in the mobile phase.- The compound is interacting strongly with the stationary phase (silica gel is acidic). | - Load less sample onto the column.- Try a different mobile phase in which the compound is more soluble.- Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize the silica gel and improve the elution of basic compounds like aminopyrimidines. |
| Cracks in the silica gel bed | - The column was packed improperly or has run dry. | - Ensure the column is packed uniformly as a slurry and never allow the solvent level to drop below the top of the silica gel. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The choice of solvent may need to be optimized based on the specific impurities present in your crude this compound.
1. Solvent Selection:
-
Test the solubility of a small amount of your crude material in various solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone, and mixtures like ethanol/water) at room temperature and at their boiling points.
-
An ideal solvent will show low solubility at room temperature and high solubility at its boiling point. A mixed solvent system, such as ethanol and water, is often effective for diaminopyrimidines.[3]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the "good" solvent of a mixed pair) while stirring and heating until the solid is completely dissolved.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product).
-
Reheat the mixture to boiling for a few minutes.
4. Hot Filtration (if charcoal or insoluble impurities are present):
-
Pre-heat a funnel and a receiving flask.
-
Filter the hot solution through a fluted filter paper to remove the activated charcoal and any other insoluble impurities.
5. Crystallization:
-
If using a mixed-solvent system, add the "poor" solvent dropwise to the hot solution until a persistent cloudiness is observed. Then, add a few drops of the "good" solvent to redissolve the precipitate.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
6. Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
7. Drying:
-
Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
1. TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol or dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using different solvent systems to find one that gives good separation of the desired product from impurities. A common starting point for aminopyrimidines is a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v).[7] The desired product should have an Rf value of approximately 0.2-0.4.
2. Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica bed.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and then evaporating the solvent to obtain a dry powder.
-
Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.
4. Elution:
-
Begin eluting the column with the mobile phase determined from the TLC analysis.
-
If necessary, gradually increase the polarity of the mobile phase during the elution (gradient elution) to elute more polar compounds.
5. Fraction Collection and Analysis:
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure this compound.
6. Product Isolation:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Visualizations
Logical Workflow for Purification Method Selection
Caption: A decision-making workflow for selecting the appropriate purification method for crude this compound.
General Troubleshooting Logic for Impure Product
Caption: A logical flow diagram for troubleshooting the purification of this compound based on impurity polarity.
References
- 1. US6172227B1 - this compound derivatives and a method for the preparation thereof - Google Patents [patents.google.com]
- 2. lookchem.com [lookchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 6. Home Page [chem.ualberta.ca]
- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
Technical Support Center: Purification of 4,5-Diaminopyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 4,5-Diaminopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most prevalent impurities are typically related to the synthetic route employed. For the common synthesis involving the reduction of 4-amino-5-nitropyrimidine, impurities may include:
-
Unreacted Starting Material: Residual 4-amino-5-nitropyrimidine.
-
Partially Reduced Intermediates: Such as 4-amino-5-nitrosopyrimidine or 4-amino-5-hydroxylaminopyrimidine.
-
Catalyst Residues: If catalytic hydrogenation is used, trace metals from the catalyst (e.g., Palladium on carbon) may be present.
-
Side-Reaction Byproducts: Depending on the reaction conditions, side reactions can lead to various pyrimidine-based impurities.
Q2: My purified this compound is discolored (e.g., yellow or brown). What is the cause and how can I fix it?
A2: Discoloration in diaminopyrimidines is often due to the presence of oxidized impurities. Aromatic amines are susceptible to air oxidation, which can be accelerated by light and heat. These colored impurities are often present in trace amounts but can significantly impact the appearance of the final product.
Solution:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities.
-
Inert Atmosphere: Handle and store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light Protection: Store the compound in an amber-colored vial or a container protected from light.
Q3: What are the recommended analytical techniques to assess the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reversed-phase C18 column is often suitable.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Persistent Presence of Starting Material (4-amino-5-nitropyrimidine)
Cause: Incomplete reduction reaction.
Solution:
-
Reaction Optimization: Ensure the reduction reaction goes to completion by optimizing reaction time, temperature, and catalyst loading.
-
Purification Strategy: If the starting material is still present in the crude product, a careful choice of purification method is necessary.
| Purification Method | Recommendation |
| Recrystallization | Select a solvent system where the solubility of this compound and the nitro-precursor differ significantly with temperature. |
| Column Chromatography | The nitro-precursor is generally less polar than the di-amino product. A gradient elution can effectively separate the two compounds. |
Issue 2: Low Yield After Purification
Cause: This can be due to several factors, including product loss during transfers, sub-optimal purification conditions, or product degradation.
Solution:
-
Recrystallization:
-
Solvent Choice: Use a minimal amount of hot solvent to dissolve the crude product. Using too much solvent will result in a lower yield.
-
Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
-
-
Column Chromatography:
-
Polarity Matching: Ensure the polarity of the eluent is appropriate to elute the product without excessive band broadening. This compound is a polar compound and may require a relatively polar eluent.
-
Stationary Phase: Due to the basic nature of the amino groups, the compound might interact strongly with the acidic silica gel, leading to tailing and poor recovery. Consider using a stationary phase with deactivated silanol groups or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may need to be optimized.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, ethanol, or a mixture)
-
Activated carbon (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but have low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the crude product) and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used): Pre-heat a second Erlenmeyer flask and a funnel with filter paper. Quickly filter the hot solution to remove the activated carbon.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Illustrative Data for Recrystallization Solvent Screening:
| Solvent System | Purity (before) | Purity (after) | Yield | Observations |
| Water | 90% | >98% | ~75% | Good for removing less polar impurities. |
| Ethanol | 90% | ~97% | ~80% | Higher solubility, may require cooling to lower temperatures. |
| Ethanol/Water (e.g., 80:20) | 90% | >99% | ~85% | A solvent pair can offer a good balance of solubility and recovery. |
Note: The data in this table is for illustrative purposes and actual results may vary.
Protocol 2: Column Chromatography of this compound
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of Dichloromethane and Methanol, or Ethyl Acetate and Hexane)
-
Triethylamine (optional, as a modifier)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Use TLC to determine a suitable eluent system. The ideal eluent should give the this compound a retention factor (Rf) of approximately 0.2-0.3. Due to the polarity of the compound, a mixture of a moderately polar solvent (like Dichloromethane or Ethyl Acetate) and a more polar solvent (like Methanol) is often effective. To mitigate peak tailing, consider adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is necessary, start with a lower polarity and gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Illustrative Data for Column Chromatography:
| Eluent System (v/v) | Rf of this compound | Separation from Starting Material (Rf ~0.6) |
| Dichloromethane:Methanol (95:5) | ~0.25 | Good |
| Dichloromethane:Methanol (90:10) | ~0.40 | Moderate |
| Ethyl Acetate | <0.1 | Poor |
Note: The data in this table is for illustrative purposes and actual results may vary.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for impurity removal.
References
increasing the solubility of 4,5-Diaminopyrimidine for biological assays
Welcome to the technical support center for 4,5-Diaminopyrimidine. This guide provides troubleshooting tips and frequently asked questions to help researchers and scientists effectively use this compound in biological assays by addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
A1: this compound is a heterocyclic compound used as a building block in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.[1][2] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 13754-19-3 | [1][3] |
| Molecular Formula | C₄H₆N₄ | [1][3] |
| Molecular Weight | 110.12 g/mol | [1][4] |
| Appearance | White to gray to brown crystalline powder | [1] |
| Melting Point | 204-206 °C | [2][3] |
| Boiling Point | 229 °C @ 32 mmHg | [2][3] |
Q2: What is the general solubility of this compound?
Q3: Why is solubility a critical issue for biological assays?
A3: For a compound to be accurately evaluated in a biological assay, it must be fully dissolved in the assay buffer. Poor solubility can lead to several problems, including:
-
Underestimation of Potency: Only the dissolved portion of the compound is active, leading to inaccurate IC50 or EC50 values.
-
Poor Reproducibility: Inconsistent dissolution between experiments results in high variability in the data.[8]
-
Compound Precipitation: The compound may precipitate out of solution when a concentrated stock is diluted into an aqueous assay buffer, which can interfere with assay readings (e.g., in optical-based assays).[9]
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological screening.[8][10] It is a powerful, polar aprotic solvent that can dissolve a wide array of organic materials.[10] For best results, use anhydrous, high-purity DMSO to prepare fresh stock solutions to minimize compound degradation.[8]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in biological assays.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution | The compound's solubility limit is exceeded in the final aqueous buffer. Localized high concentration during dilution. | 1. Optimize Dilution: Add the stock solution to the assay buffer while vortexing to ensure rapid mixing.[9]2. Use a Co-solvent: If tolerated by the assay, increase the final percentage of DMSO (e.g., from 0.1% to 0.5%).[9]3. Gentle Heating: Briefly warm the final solution in a water bath (e.g., 37°C) to aid dissolution.[9]4. Lower the pH: If your assay permits, slightly lowering the pH of the buffer can increase solubility. |
| Compound is not dissolving | The compound has low intrinsic aqueous solubility. The solvent choice is not optimal. | 1. Use an Organic Co-solvent: Prepare a concentrated stock solution in 100% DMSO and then dilute it into your assay buffer.[9]2. pH Modification: Since this compound is basic, its solubility will increase in acidic conditions (lower pH).[7][11] Prepare the solution in a buffer with a pH below the compound's pKa. |
| Inconsistent assay results | The compound may be degrading in the stock solution. Incomplete solubilization of the compound. | 1. Prepare Fresh Solutions: Prepare stock solutions fresh for each experiment.[8]2. Proper Storage: If storage is necessary, aliquot single-use amounts and store at -80°C to minimize freeze-thaw cycles.[8]3. Confirm Dissolution: Visually inspect for any particulates before use. Consider a formal solubility test by measuring turbidity.[8] |
| Solvent is affecting the assay | The concentration of the organic solvent (e.g., DMSO) is too high, causing cellular toxicity or enzyme inhibition. | 1. Include Solvent Controls: Always run a control with the same final concentration of the solvent to measure its effect.[8]2. Minimize Solvent Concentration: Keep the final solvent concentration as low as possible, typically below 1%.3. Switch Solvents: Consider using a different, potentially less disruptive solvent like ethanol.[9] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using an Organic Co-solvent (DMSO)
This protocol describes the standard method for preparing a concentrated stock solution.
-
Weigh Compound: Accurately weigh a precise amount of this compound powder.
-
Add Solvent: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).[9]
-
Dissolve: Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved.
-
Gentle Heating (Optional): If the compound does not fully dissolve, place the vial in a 37°C water bath for 5-10 minutes, then vortex again.[9] Be cautious, as excessive heat can cause degradation.[9]
-
Storage: Store the stock solution as single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[8]
Protocol 2: pH-Dependent Solubilization
This method leverages the basic nature of this compound to increase its aqueous solubility.
-
Determine Target pH: Identify a pH below the compound's pKa that is compatible with your biological assay. For basic compounds, a lower pH increases solubility.[11]
-
Prepare Acidic Buffer: Prepare your desired aqueous buffer (e.g., citrate or phosphate buffer) and adjust the pH to the target acidic value using a suitable acid like HCl.
-
Dissolve Compound: Directly dissolve the weighed this compound powder into the prepared acidic buffer.
-
Vortex/Sonicate: Vortex vigorously. If needed, use a sonicator bath for several minutes to aid dissolution.
-
Final pH Adjustment (Optional): If the assay requires a specific final pH, you can dilute this acidic stock into the final assay buffer, being mindful that the final pH will shift. A final adjustment with dilute acid or base may be necessary.[9]
Visualizations
Caption: Workflow for preparing this compound for assays.
Caption: pH-dependent solubility of a basic compound like this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 13754-19-3 [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound 95 13754-19-3 [sigmaaldrich.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 4,5-Diaminopyrimidine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4,5-Diaminopyrimidine in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a diaminopyrimidine compound. It serves as a crucial building block in the synthesis of various biologically active molecules, including purines, pteridines, and certain therapeutic agents. Its applications are prominent in pharmaceutical research and drug development.
Q2: What are the main causes of this compound degradation in solution?
A2: The primary causes of degradation for this compound in solution are oxidation, exposure to light (photodegradation), and hydrolysis, particularly at non-optimal pH levels. Being air-sensitive, its handling and storage are critical to maintaining its integrity.[1]
Q3: What are the likely degradation products of this compound?
A3: While specific studies on this compound are limited, based on structurally similar compounds like 3,4-diaminopyridine, the expected degradation products primarily result from oxidation. These can include the formation of N-oxides and nitro-derivatives.
Q4: How can I visually detect if my this compound solution has degraded?
A4: A freshly prepared solution of high-purity this compound should be clear and colorless to slightly off-white. The appearance of a distinct yellow or brown color, or the formation of a precipitate, can be an indicator of degradation. However, significant degradation can occur without obvious visual cues, necessitating analytical confirmation.
Q5: What are the recommended storage conditions for this compound as a solid and in solution?
A5: As a solid, this compound should be stored in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For solutions, it is recommended to prepare them fresh. If short-term storage is necessary, store the solution at 2-8°C, protected from light, and purged with an inert gas. For longer-term storage, consider freezing the solution at -20°C or below, though stability under these conditions should be validated for your specific application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in the stock or working solution. | 1. Prepare fresh solutions for each experiment. 2. Use deoxygenated solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes). 3. Add an antioxidant, such as Dithiothreitol (DTT) or Thiourea, to the solution if compatible with your experimental system. 4. Verify the purity of your current batch of this compound using a stability-indicating analytical method like HPLC. |
| Solution turns yellow or brown over a short period. | Oxidation of the this compound. | 1. Ensure the solvent was properly deoxygenated before use. 2. Store the solution under an inert atmosphere. 3. Minimize the headspace in the storage vial to reduce the amount of trapped air. 4. Protect the solution from light, as light can accelerate oxidative processes. |
| Low yield in a synthesis reaction using this compound. | Degradation of the starting material before or during the reaction. | 1. Confirm the purity of the solid this compound before use. 2. If the reaction is performed in solution, ensure the solvent is deoxygenated and the reaction is carried out under an inert atmosphere. 3. Consider the pH of your reaction mixture, as extreme pH can lead to hydrolytic degradation. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products and their retention times. 2. Based on the likely degradation products (N-oxides, nitro-derivatives), predict their mass and fragmentation patterns to aid in identification by mass spectrometry. 3. Adjust your chromatographic method to ensure separation of the parent compound from all degradation products. |
Stability of this compound in Solution: A Data Summary
Direct quantitative stability data for this compound is not extensively available in the literature. However, based on studies of structurally similar aminopyrimidines and general principles of chemical stability, the following recommendations can be made. The stability of a related compound, 3,4-diaminopyridine, has been studied, providing valuable insights.
Table 1: Factors Affecting the Stability of Diaminopyrimidines in Solution
| Factor | Effect on Stability | Recommendations for Mitigation |
| Oxygen | High susceptibility to oxidation, leading to the formation of N-oxides and nitro-derivatives. | - Use deoxygenated solvents. - Work under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). - Store solutions under argon or nitrogen. |
| pH | Stability is pH-dependent. Generally more stable in slightly acidic to neutral pH. Both highly acidic and highly alkaline conditions can promote hydrolysis. | - Buffer solutions to a pH range of 4-7 for optimal stability. - Avoid prolonged exposure to strong acids or bases. |
| Temperature | Higher temperatures accelerate the rate of degradation (both oxidative and hydrolytic). | - Prepare solutions in a cool environment. - Store solutions at 2-8°C for short-term use. - For longer storage, consider freezing at -20°C or below after flash-freezing in liquid nitrogen to minimize segregation. |
| Light | Exposure to UV and visible light can lead to photodegradation. | - Use amber vials or wrap containers in aluminum foil. - Minimize exposure to ambient light during experiments. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol outlines the steps to prepare a solution of this compound with enhanced stability for use in typical laboratory experiments.
-
Solvent Deoxygenation:
-
Take the desired volume of your chosen solvent (e.g., water, buffer, DMSO) in a flask with a sidearm.
-
Sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Seal the flask under the inert atmosphere.
-
-
Weighing and Dissolution:
-
Weigh the required amount of solid this compound in a clean, dry vial, preferably in a glovebox under an inert atmosphere.
-
Using a syringe, transfer the deoxygenated solvent to the vial containing the this compound.
-
Gently swirl or sonicate the vial until the solid is completely dissolved.
-
-
Storage:
-
If not for immediate use, cap the vial tightly.
-
For enhanced protection, flush the headspace of the vial with inert gas before sealing.
-
Wrap the vial in aluminum foil to protect it from light.
-
Store at the appropriate temperature (2-8°C for short-term, -20°C or below for longer-term).
-
Protocol 2: Forced Degradation Study of this compound
This protocol provides a framework for intentionally degrading this compound under controlled stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).
-
-
Stress Conditions (perform each in a separate vial):
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a vial of the stock solution to a photostability chamber (with UV and visible light) for a defined period (e.g., as per ICH Q1B guidelines). Keep a control sample wrapped in foil in the same chamber.
-
-
Sample Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the stressed samples and a non-stressed control sample by a suitable stability-indicating method (e.g., HPLC-UV/MS).
-
Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
-
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Recommended workflow for preparing and handling this compound solutions.
Caption: Troubleshooting logic for experiments involving this compound.
References
Technical Support Center: Catalyst Selection and Optimization for 4,5-Diaminopyrimidine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in catalyst selection and optimization for reactions involving 4,5-diaminopyrimidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound, such as purine and pteridine syntheses.
Issue 1: Low Yield in Traube Purine Synthesis
Question: I am attempting a Traube purine synthesis by reacting this compound with formic acid, but I am consistently obtaining a low yield of the desired purine product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Traube synthesis can stem from several factors. A primary issue is often incomplete cyclization, where the reaction stalls after the formylation of the 5-amino group, failing to form the imidazole ring of the purine.[1][2]
Here are some troubleshooting steps:
-
Reaction Temperature and Time: Ensure the reaction is heated sufficiently to drive the cyclodehydration step. For cyclization with formic acid, temperatures are often raised significantly, for instance, to 210°C.[3] Refluxing for an extended period (e.g., 4-5 hours) is also common.[3]
-
Purity of Starting Materials: Impurities in the this compound or the cyclizing reagent can interfere with the reaction.[2] Ensure your starting materials are of high purity.
-
Choice of Cyclizing Reagent: While formic acid is standard, other reagents can be used and may be more effective depending on the specific substrate.[3][4] Options include diethoxymethyl acetate or formamide, though the latter's high boiling point can be a disadvantage.[3][4]
-
Atmosphere: Conducting the reaction under an inert atmosphere, such as carbon dioxide, can be beneficial.[3]
Issue 2: Formation of Side Products or Incomplete Reaction
Question: My reaction mixture shows multiple spots on TLC, and I suspect side products or unreacted starting material. How can I minimize these?
Answer:
The formation of byproducts or incomplete reactions can be due to suboptimal conditions or the inherent reactivity of the starting materials.
-
Formylated Intermediate: As mentioned, a common "side product" is actually the 5-formylamino intermediate that has failed to cyclize.[5] To address this, increasing the reaction temperature and/or time is the primary strategy.
-
Purity of this compound: This starting material can be prone to oxidation or degradation. Using freshly prepared or purified this compound is crucial.
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC or another appropriate analytical technique to determine the optimal reaction time and prevent potential degradation of the product under prolonged heating.
Issue 3: Poor Regioselectivity in Pteridine Synthesis (Gabriel-Isay Reaction)
Question: I am performing a Gabriel-Isay synthesis by condensing a substituted this compound with an unsymmetrical 1,2-dicarbonyl compound and obtaining a mixture of regioisomers. How can I control the regioselectivity?
Answer:
Regioselectivity in the Gabriel-Isay synthesis is a known challenge and is influenced by the electronic and steric properties of both reactants.[6] The C5-amino group of the diaminopyrimidine is generally more nucleophilic than the C4-amino group.[6]
-
pH Control: The pH of the reaction medium can significantly influence the regioselectivity.[7] For instance, in the reaction with benzylglyoxal, a pH of 9-10 is optimal for forming the 7-benzyl pteridine.[7] Experiment with different pH conditions to favor the desired isomer.
-
Use of Additives: Additives like sodium bisulfite (NaHSO₃) in combination with sodium bicarbonate (NaHCO₃) have been shown to drive regioselectivity in certain Gabriel-Isay condensations, allowing for the separation of isomers.[6]
-
Alternative Synthetic Routes: If controlling regioselectivity remains challenging, consider an alternative strategy like the Timmis reaction, which involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group.[6][7] This method offers a regioselective approach to pteridine synthesis.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts or reagents for cyclization reactions with this compound?
A1: For the synthesis of purines via the Traube synthesis, a one-carbon cyclizing reagent is typically used.[3] Common choices include:
-
Formic acid: Widely used, often requiring high temperatures for cyclization.[3]
-
Formamide: Another option, though its high boiling point can be a practical challenge.[3][4]
-
Orthoesters: Can be used for direct cyclization to diaminopurines.[3]
-
Urea or Thiourea: Lead to 8-oxo or 8-thioxo purine derivatives.[2]
For pteridine synthesis via the Gabriel-Isay reaction, the reaction is a condensation with a 1,2-dicarbonyl compound and is often promoted by adjusting the pH rather than using a specific catalyst.[6][7]
Q2: How can I improve the solubility of this compound and its derivatives in reaction solvents?
A2: this compound and its salts can have limited solubility in common organic solvents.
-
Solvent Selection: Depending on the subsequent reaction, aqueous or alcoholic solvents may be suitable, especially for pteridine synthesis.[7] For other transformations, polar aprotic solvents like DMF or DMSO might be necessary.
-
Salt Form: Using a salt form of the diaminopyrimidine (e.g., sulfate or dihydrochloride) can sometimes improve solubility in aqueous media.[7]
-
Temperature: Gently heating the solvent while adding the diaminopyrimidine can aid in dissolution.
Q3: What are some general tips for optimizing catalyst loading and reaction conditions?
A3: While many reactions with this compound are stoichiometric rather than catalytic, general optimization principles apply:
-
Systematic Variation: If using a catalyst, systematically vary the loading (e.g., from 1 to 10 mol%) to find the optimal concentration.
-
Temperature Screening: Screen a range of temperatures to find the balance between reaction rate and prevention of side product formation or degradation.
-
Solvent Screening: The choice of solvent can impact reaction rates and selectivity. Test a variety of solvents with different polarities.
-
Reactant Purity: Always use high-purity reactants and anhydrous solvents, as impurities can poison catalysts and interfere with the reaction.
Quantitative Data Summary
The following tables summarize yield data for key reactions involving this compound derivatives.
Table 1: Traube Purine Synthesis Yields
| This compound Derivative | Cyclizing Reagent | Product | Yield (%) | Reference |
| 2,5,6-Triaminopyrimidin-4-ol | 90% Formic Acid | Guanine | 65-75% | [3] |
| This compound | Formamide | Adenine | 72% | [3] |
Table 2: Pteridine Synthesis Yields
| This compound Derivative | 1,2-Dicarbonyl Compound | Product | Yield (%) | Reference |
| 2,4,5,6-Tetraaminopyrimidine dihydrochloride | Dihydroxyacetone | 2,4-Diamino-6-hydroxymethylpteridine | up to 96% | [7] |
| 2,4,5,6-Tetraaminopyrimidine sulfate | Methylglyoxal | 4,6-Pteridinediamine | up to 48% | [8] |
Experimental Protocols
Protocol 1: Traube Synthesis of Purine [3]
This protocol describes the synthesis of the parent purine molecule from this compound using formic acid.
-
Materials:
-
This compound (4.0 g, 36 mmol)
-
98-100% Formic acid (23 mL)
-
Carbon dioxide source
-
-
Procedure:
-
In a suitable reaction vessel, dissolve this compound in formic acid.
-
Heat the solution in an oil bath at 100°C for 30 minutes while bubbling a stream of CO₂ through the solution.
-
Over 45 minutes, raise the temperature to 210°C and maintain it for 30 minutes.
-
Lower the temperature to 110°C and continue bubbling CO₂ through the solution for 2 hours to drive off the excess formic acid.
-
The resulting residue is the purine product, which can be further purified by crystallization.
-
Protocol 2: Gabriel-Isay Synthesis of a 2,4-Diamino-6,7-disubstituted-pteridine [7]
This protocol provides a general framework for the condensation of a this compound with a 1,2-dicarbonyl compound.
-
Materials:
-
2,4,5,6-Tetraaminopyrimidine (or its salt, 1 equivalent)
-
1,2-Dicarbonyl compound (e.g., diacetyl, benzil) (1 equivalent)
-
Suitable solvent (aqueous or alcoholic)
-
Acid or base for pH adjustment
-
-
Procedure:
-
Dissolve the 2,4,5,6-tetraaminopyrimidine or its salt in the chosen solvent.
-
Adjust the pH to the desired level using an appropriate acid or base. The optimal pH will depend on the specific reactants.
-
Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC. Reaction times can range from minutes to several hours.
-
Upon completion, cool the reaction mixture. The pteridine product often precipitates and can be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent.
-
Visualizations
Caption: Catalyst and reagent selection logic for purine and pteridine synthesis.
Caption: Experimental workflow for the Traube purine synthesis.
Caption: Experimental workflow for the Gabriel-Isay pteridine synthesis.
References
- 1. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 2. chemistry-online.com [chemistry-online.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Traube Purine Synthesis [drugfuture.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
troubleshooting guide for scaling up 4,5-Diaminopyrimidine synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4,5-Diaminopyrimidine, with a particular focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: We are experiencing a significant drop in yield for our this compound synthesis upon scaling up from lab to pilot scale. What are the most likely causes and how can we address this?
A1: A decrease in yield during scale-up is a common challenge. Several factors, often related to mass and heat transfer, can contribute to this issue.
Potential Causes and Troubleshooting Steps:
-
Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Re-evaluate the reactor's agitation system (impeller type, speed, and position). For heterogeneous reactions, ensure efficient suspension of solids.
-
-
Suboptimal Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making temperature control more difficult. Exothermic reactions can overheat, leading to thermal degradation of reactants, intermediates, or the final product.
-
Solution: Implement a more robust temperature control system. Consider a jacketed reactor with a high-performance thermal fluid. For highly exothermic steps, such as nitrosation or reduction, a semi-batch process (slow addition of a reactant) can help manage heat evolution.[1]
-
-
Changes in Reagent Addition Rate: The rate of reagent addition, which is often not critically controlled on a small scale, becomes crucial during scale-up.
-
Solution: Optimize and control the addition rate of key reagents. For instance, in reductions using reagents like sodium dithionite or zinc dust, slow and controlled addition is often necessary to maintain the optimal reaction temperature and minimize side-product formation.[1]
-
-
Purity of Starting Materials: Impurities in starting materials can have a more pronounced effect at a larger scale, potentially poisoning catalysts or participating in side reactions.[2]
-
Solution: Ensure all reagents and solvents are of a suitable grade for scale-up and that their purity is consistent across batches.
-
Q2: During the purification of our scaled-up batch of this compound, we are observing a persistent, difficult-to-remove impurity. How can we identify and eliminate it?
A2: The appearance of new or more abundant impurities on a larger scale often points to side reactions that were negligible at the lab scale.
Impurity Identification and Mitigation Strategy:
-
Characterization: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using analytical techniques such as LC-MS, NMR, and FT-IR.
-
Identify the Source:
-
Starting Material Impurity: Does the impurity's structure resemble any known impurities in your starting materials? Re-analyze the starting materials used for the large-scale batch.
-
Side Product: Compare the impurity's structure to plausible side products. Common side reactions in pyrimidine synthesis include over-amination, dimerization, or incomplete reduction of nitroso intermediates.[3] For example, in syntheses starting from dichloropyrimidines, the formation of di-substituted or oligomeric products can occur.[3]
-
Degradation Product: The impurity might be a result of product degradation under the reaction or work-up conditions, possibly due to prolonged reaction times or excessive temperatures during scale-up.
-
-
Mitigation:
-
Reaction Optimization: Adjusting reaction parameters can often minimize the formation of the impurity. This could involve lowering the reaction temperature, reducing the reaction time, or changing the stoichiometry of the reactants.
-
Work-up and Purification: Modify the work-up procedure. For example, if the impurity is an acid-labile byproduct, ensure the pH is carefully controlled during extraction and isolation.[4] Develop a more effective recrystallization protocol by screening different solvent systems.
-
Q3: Our reduction of the 5-nitroso-2,4,6-triaminopyrimidine intermediate is sluggish and incomplete at a larger scale. What can be done to improve this critical step?
A3: The reduction of the nitroso group is a key step in many synthetic routes to this compound and can be challenging to scale up effectively.[1]
Troubleshooting the Reduction Step:
-
Choice of Reducing Agent: While sodium dithionite is commonly used, it can lead to the formation of sulfamate impurities that are difficult to remove.[1] Catalytic hydrogenation (e.g., using Pd/C) or metal-based reductions (e.g., Zinc dust in an acidic medium) are common alternatives.[1][5]
-
Catalytic Hydrogenation: Ensure the catalyst is active and not poisoned. The efficiency of this heterogeneous reaction is highly dependent on agitation to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Zinc Reduction: The activity of zinc dust can vary. Ensure it is finely divided and activated if necessary. The reaction is often sensitive to pH, which should be carefully controlled throughout the addition of the acid.[1]
-
-
Solvent and Temperature: The solubility of the nitroso-pyrimidine intermediate can be low. Ensure the chosen solvent and reaction temperature are adequate to maintain a reasonable concentration of the substrate in the solution phase.
-
Monitoring the Reaction: Use in-process controls (e.g., TLC or HPLC) to monitor the disappearance of the starting material and the appearance of the product to determine the optimal reaction time.
Quantitative Data Summary
The following table summarizes typical reaction parameters that may be adjusted during the optimization and scaling up of key steps in this compound synthesis. The values are illustrative and should be optimized for your specific process.
| Parameter | Lab Scale (1-10g) | Pilot Scale (1-10kg) | Key Considerations for Scale-Up |
| Nitrosation Step | |||
| Temperature | 0-10 °C | 0-10 °C | Crucial to maintain low temperature to prevent decomposition. Requires efficient cooling. |
| Reagent Addition Time | 15-30 min | 2-4 hours | Slow addition is critical to control exotherm. |
| Reduction Step (e.g., with Zn/HCl) | |||
| Temperature | 25-65 °C | 50-65 °C | Monitor internal temperature closely; may require active cooling.[1] |
| pH Control | Manual addition | Automated pH probe & acid dosing | Precise pH control is vital for reaction completion and minimizing byproducts.[1] |
| Final Product Isolation | |||
| Crystallization Cooling Rate | Rapid (ice bath) | Slow, controlled cooling (e.g., 10°C/hr) | Controlled cooling is essential for consistent crystal size and purity. |
| Filtration Time | < 10 min | 1-3 hours | Ensure adequate filter size and type to handle larger volumes. |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
This protocol is adapted from a common route towards 4,5-diaminopyrimidines.[5]
-
Setup: In a suitable reactor equipped with mechanical stirring and temperature control, add 2,4-diamino-6-hydroxypyrimidine (1.0 eq) to water (approx. 20 volumes).
-
Sodium Nitrite Addition: Add a solution of sodium nitrite (1.05 eq) in water (2 volumes) to the suspension.
-
Acidification: Cool the mixture to 10-15°C. Slowly add glacial acetic acid (1.5 eq) dropwise over 1-2 hours, ensuring the temperature does not exceed 20°C.
-
Reaction: Stir the resulting red-colored suspension at room temperature for 16 hours.
-
Isolation: Filter the precipitate, wash thoroughly with distilled water, followed by ethanol.
-
Drying: Dry the product under vacuum at 50-60°C to yield the desired nitroso intermediate.
Protocol 2: Reduction to this compound (Illustrative)
This protocol is based on a general catalytic hydrogenation method.[5]
-
Setup: Charge a hydrogenation reactor with the 5-nitroso-pyrimidine intermediate (1.0 eq), a suitable solvent (e.g., water or ethanol), and a palladium on carbon catalyst (5-10% Pd/C, 1-5 mol%).
-
Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi). Heat the mixture to 40-60°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by the cessation of hydrogen uptake and by TLC/HPLC analysis.
-
Work-up: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude this compound can then be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Visualizations
Caption: A general workflow for troubleshooting scale-up issues in chemical synthesis.
Caption: Relationship between key reaction parameters and process outcomes.
Caption: Logical decision tree for troubleshooting low product yield.
References
- 1. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6172227B1 - this compound derivatives and a method for the preparation thereof - Google Patents [patents.google.com]
- 5. tsijournals.com [tsijournals.com]
identifying byproducts in 4,5-Diaminopyrimidine synthesis by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are identifying byproducts in 4,5-Diaminopyrimidine synthesis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the LC-MS analysis of the this compound synthesis reaction mixture.
Q1: I see an unexpected peak in my total ion chromatogram (TIC). How can I begin to identify this potential byproduct?
A1: Identifying an unknown peak involves a systematic approach.
-
Analyze a Blank: First, inject a solvent blank (the same solvent used to dilute your sample) to ensure the peak is not a system contaminant, from the mobile phase, or carryover from a previous injection.[1][2]
-
Examine the Mass Spectrum: Determine the monoisotopic mass of the ion ([M+H]⁺ or [M-H]⁻) from the mass spectrum associated with the unknown peak. This compound is basic and will readily form an [M+H]⁺ ion in positive ionization mode.
-
Check for Common Adducts: The peak could be your target molecule or a byproduct complexed with salts or solvents. Look for masses corresponding to common adducts like [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺.[3]
-
Consult Reaction Pathway: Consider the starting materials, reagents, and intermediates in your synthesis. Could the peak correspond to unreacted starting material, an intermediate, or a plausible side reaction product (e.g., hydrolysis, oxidation, or dimerization)?
-
Perform MS/MS: Isolate the parent ion of the unknown peak and perform fragmentation (MS/MS or tandem MS). The resulting fragment ions provide structural information that can be used to elucidate the structure of the byproduct.[4][5]
Q2: My LC-MS data shows a peak with a mass-to-charge ratio (m/z) that doesn't match my product or known intermediates. What are the next steps?
A2: When a peak's m/z is entirely unexpected, consider these possibilities:
-
Contamination: The contaminant could be introduced during sample preparation or from laboratory equipment. Re-run the sample after thoroughly cleaning all glassware and using fresh, high-purity solvents.[2]
-
Matrix Effects: Components in your crude reaction mixture could be suppressing or enhancing the ionization of your target molecule, leading to confusing spectra. Try diluting the sample further.[6]
-
Unexpected Side Reaction: Your reaction conditions may have enabled an unforeseen chemical transformation. Review the chemistry of your reagents for potential alternative reaction pathways. For example, pyrimidine rings can undergo various substitutions or ring-opening reactions under certain conditions.
-
Isotopes: Check the isotopic pattern of the peak. The presence of specific isotopic patterns can indicate the presence of certain elements like chlorine or bromine if they were used in the synthesis.
Q3: The peak shape for this compound is broad or tailing. What causes this and how can I fix it?
A3: Poor peak shape is often a chromatographic issue.
-
Secondary Interactions: The basic amine groups on this compound can interact with residual acidic silanol groups on standard silica-based C18 columns, causing peak tailing.
-
Solution 1: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase, or ensure the pH is low enough (e.g., by adding formic acid) to keep the amines protonated.
-
Solution 2: Use a column with end-capping or a different stationary phase, such as a polar-embedded phase or HILIC (Hydrophilic Interaction Liquid Chromatography), which is well-suited for polar compounds.
-
-
Column Overload: Injecting too concentrated a sample can lead to broad, fronting, or tailing peaks. Dilute your sample and reinject.
-
Column Contamination/Degradation: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent or replace it if performance does not improve.[1]
Q4: How can I differentiate between isomers of this compound or its byproducts using LC-MS?
A4: Differentiating isomers can be challenging as they have the same mass.
-
Chromatographic Separation: The primary way to distinguish isomers is through liquid chromatography. By optimizing the column, mobile phase composition, and gradient, you can often achieve baseline separation of isomeric compounds based on their different polarities and interactions with the stationary phase.
-
MS/MS Fragmentation: While isomers have the same parent mass, their fragmentation patterns in an MS/MS experiment can sometimes be different. Different bond stabilities or the potential for different rearrangement pathways can lead to unique fragment ions or different relative abundances of common fragments, providing a basis for differentiation.
Data on Potential Byproducts
The following table summarizes the key mass spectrometry data for this compound and several plausible byproducts or impurities that could arise from common synthetic routes, such as those starting from nitropyrimidines or chloropyrimidines.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Potential Origin |
| This compound | C₄H₆N₄ | 110.12 | 111.12 | Target Product |
| 4-Amino-5-nitropyrimidine | C₄H₄N₄O₂ | 140.10 | 141.11 | Incomplete reduction of a nitro group. |
| 4,5,6-Triaminopyrimidine | C₄H₇N₅ | 125.13 | 126.14 | A common starting material or related impurity. |
| 4-Amino-6-chloro-5-nitropyrimidine | C₄H₃ClN₄O₂ | 174.54 | 175.55 | Starting material in some synthesis routes. |
| 4,5-Diamino-6-chloropyrimidine | C₄H₅ClN₄ | 144.57 | 145.57 | Incomplete dehalogenation of a chloro-precursor. |
| 4,5-Diaminopyrimidin-6-ol | C₄H₆N₄O | 126.12 | 127.12 | Hydrolysis of a chloro- or other leaving group at the 6-position. |
Experimental Protocols
Protocol: LC-MS Analysis of this compound Reaction Mixture
This protocol provides a general method for the analysis of this compound and its related impurities. Optimization may be required based on the specific reaction mixture and available instrumentation.
1. Sample Preparation a. Quench a small aliquot of the reaction mixture. b. Dilute the aliquot 1:1000 (or as appropriate to avoid detector saturation) with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). c. Vortex the sample to ensure homogeneity. d. Centrifuge the sample to pellet any particulate matter. e. Transfer the supernatant to an autosampler vial for injection.
2. Liquid Chromatography (LC) Conditions
-
LC System: Agilent 1260 Infinity II or equivalent.
-
Column: Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm, or equivalent polar-endcapped C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
3. Mass Spectrometry (MS) Conditions
-
MS System: Agilent 6545 Q-TOF or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode:
-
Full Scan (MS1): m/z range 70–500 to detect all potential ions.
-
Auto MS/MS (MS2): Data-dependent acquisition to trigger fragmentation of the most abundant peaks from the full scan.
-
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage (Vcap): 3500 V.
-
Collision Energy (CE): 10-40 V (for MS/MS).
Visualizations
Workflow for Byproduct Identification
The following diagram illustrates a logical workflow for identifying an unknown peak observed during LC-MS analysis.
Caption: Logical workflow for the identification of unknown peaks.
Potential Side Reaction: Incomplete Reduction
This diagram shows a simplified reaction pathway where an incomplete reduction of a nitro-precursor leads to a common byproduct in this compound synthesis.
Caption: Formation of a byproduct via incomplete reduction.
References
strategies to avoid dimerization of 4,5-Diaminopyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Diaminopyrimidine. The primary focus is on strategies to prevent its dimerization, a common issue that can impact experimental outcomes.
Troubleshooting Guides
Issue 1: Rapid Discoloration and/or Precipitation of this compound in Solution
Possible Cause: Oxidative Dimerization. This compound is susceptible to oxidation, especially when dissolved in solvents exposed to air. This oxidation can lead to the formation of colored dimers and other degradation products, which may be less soluble and precipitate out of solution.
Solutions:
-
Inert Atmosphere: The most effective preventative measure is to handle the solid and its solutions under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or sonication.
-
Antioxidant Addition: For applications where rigorous inert atmosphere techniques are not feasible, the addition of antioxidants to the solution can be effective.
Experimental Protocol: Stabilization with Antioxidants
This protocol provides a starting point for using antioxidants to stabilize this compound solutions. Note: The optimal antioxidant and its concentration may vary depending on the solvent, reaction conditions, and downstream applications. It is recommended to perform a small-scale pilot experiment to determine the most effective conditions.
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., DMSO, DMF, or an appropriate alcohol)
-
Antioxidant stock solutions (e.g., 1 M Ascorbic Acid in degassed water or 1 M Butylated Hydroxytoluene (BHT) in degassed ethanol). Prepare fresh.
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk flasks or similar glassware for handling under inert atmosphere
Procedure:
-
Place the desired amount of this compound into a clean, dry Schlenk flask.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the desired volume of degassed solvent to the flask via a cannula or gas-tight syringe.
-
If using an antioxidant, add a small aliquot of the stock solution to achieve the desired final concentration. Start with a concentration in the range of 1-10 mol% relative to the this compound.
-
Stir the solution at room temperature until the solid is fully dissolved.
-
Maintain the solution under a positive pressure of inert gas during storage and use.
Logical Workflow for Troubleshooting Solution Instability:
Caption: Troubleshooting workflow for unstable this compound solutions.
Issue 2: Unwanted Side Products in Reactions Involving this compound
Possible Cause: Dimerization or reaction of the amino groups. The two amino groups of this compound are nucleophilic and can participate in side reactions, including dimerization, especially under conditions that favor oxidation or in the presence of electrophilic reagents not intended to react with the diamine.
Solution: Use of protecting groups. Temporarily blocking one or both amino groups with a protecting group can prevent unwanted side reactions. The choice of protecting group depends on the subsequent reaction conditions. The tert-butyloxycarbonyl (Boc) group is a common choice as it is stable to many reaction conditions but can be removed under acidic conditions.
Experimental Protocol: Mono-Boc Protection of this compound (Adapted from General Procedures)
This protocol is adapted from general methods for the mono-protection of diamines and may require optimization for this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask.
-
Add the base (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.05 equivalents) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the mono-Boc protected this compound.
Deprotection: The Boc group can be removed by treatment with a strong acid such as trifluoroacetic acid (TFA) in DCM or with HCl in dioxane.
Logical Relationship of Protective Group Strategy:
Caption: Workflow for using a protective group strategy with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway is oxidative dimerization, where two molecules of this compound couple, often through the formation of an azo bridge or other C-N or N-N bonds. This process is accelerated by the presence of oxygen and can be catalyzed by trace metals.
Q2: How can I monitor the dimerization of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method. A reversed-phase C18 column can be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The appearance of new peaks with longer retention times than the starting material is indicative of dimer formation. Mass spectrometry can be coupled with HPLC (LC-MS) to identify the mass of the degradation products.
Q3: What are the ideal storage conditions for solid this compound?
A3: Solid this compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, it is recommended to store it under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen or argon) to minimize oxidation.
Q4: Can I use a single protecting group for both amino functions?
A4: Yes, it is possible to protect both amino groups, for example, by using an excess of the protecting group reagent (e.g., 2.2 equivalents of (Boc)₂O). This would result in the di-Boc protected derivative. This can be useful if both amino groups need to be protected during a synthetic sequence.
Q5: Are there alternatives to Boc protection?
A5: Yes, other amine protecting groups can be used. The fluorenylmethyloxycarbonyl (Fmoc) group is another common option, which is stable to acidic conditions but cleaved by bases like piperidine. The choice of protecting group should be guided by the overall synthetic strategy and the compatibility with other functional groups in the molecule and the planned reaction conditions.
Data Summary
The following table summarizes qualitative data regarding strategies to avoid the dimerization of this compound. Quantitative data in the literature for this specific molecule is limited; therefore, the effectiveness is described in relative terms.
| Strategy | Method | Reagents/Conditions | Relative Effectiveness | Key Considerations |
| Exclusion of Oxygen | Inert Atmosphere | Nitrogen or Argon gas | High | Requires specialized glassware (e.g., Schlenk line) and techniques. |
| Degassed Solvents | Sparging, Freeze-Pump-Thaw | High | Essential for minimizing dissolved oxygen in solutions. | |
| Antioxidant Use | Free Radical Scavenging | Ascorbic Acid (1-10 mol%) | Moderate to High | Water-soluble; may not be suitable for all organic solvents. |
| Free Radical Scavenging | Butylated Hydroxytoluene (BHT) (1-10 mol%) | Moderate to High | Soluble in many organic solvents. | |
| Protective Groups | Covalent Modification | Di-tert-butyl dicarbonate ((Boc)₂O) | High | Requires additional synthetic steps for protection and deprotection. |
| Covalent Modification | Fmoc-Cl or Fmoc-OSu | High | Orthogonal to Boc protection; requires basic conditions for deprotection. |
Technical Support Center: Optimizing Regioselectivity of Reactions with 4,5-Diaminopyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-diaminopyrimidine. The following sections address common issues encountered during experiments and offer guidance on optimizing the regioselectivity of N-alkylation, N-acylation, and N-arylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of reactions with this compound?
A1: The regioselectivity of reactions involving the two amino groups (N4 and N5) of this compound is primarily governed by a combination of electronic and steric factors. The N4 amino group is generally considered more nucleophilic due to the electron-withdrawing nature of the adjacent pyrimidine nitrogen atoms, which has a lesser effect on N4 compared to N5. However, the reaction conditions, including the choice of solvent, base, temperature, and catalyst, can significantly influence which nitrogen atom reacts preferentially.
Q2: How can I selectively achieve monosubstitution on this compound?
A2: Achieving selective monosubstitution over disubstitution requires careful control of reaction stoichiometry and conditions. Using a slight excess (1.0-1.2 equivalents) of the electrophile (alkylating, acylating, or arylating agent) is a common starting point. Running the reaction at lower temperatures can also help to favor monosubstitution by reducing the overall reactivity. The choice of a suitable solvent and base is also critical and can modulate the nucleophilicity of the amino groups differently.
Q3: Which analytical techniques are best for distinguishing between N4- and N5-substituted isomers of this compound?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for differentiating between N4 and N5 isomers.
-
¹H NMR: The chemical shifts of the pyrimidine ring protons and the amino protons will be different for the two isomers. The coupling patterns may also provide structural information.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring are sensitive to the substitution pattern.
-
2D NMR techniques: Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide definitive evidence for the site of substitution by showing correlations between the substituent and the pyrimidine ring.
X-ray crystallography can also provide unambiguous structural determination if suitable crystals can be obtained.
Q4: Can protecting groups be used to control regioselectivity?
A4: Yes, a protecting group strategy is a viable approach to achieve high regioselectivity. One of the amino groups can be selectively protected, allowing the other to react. The choice of protecting group is crucial and should be orthogonal to the reaction conditions of the desired substitution and subsequent deprotection steps. Common amine protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), though their application to this compound would require careful optimization.
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity in N-Alkylation
Problem: My N-alkylation reaction on this compound yields a mixture of N4-alkyl, N5-alkyl, and N4,N5-dialkyl products with no clear selectivity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Reactivity of Reagents and Conditions | - Lower the reaction temperature. Start at 0°C or even -78°C and slowly warm to room temperature. - Use a less reactive alkylating agent if possible (e.g., an alkyl bromide instead of an alkyl iodide). |
| Inappropriate Base | - The choice of base can significantly impact the relative nucleophilicity of the two amino groups. Experiment with different bases, ranging from weaker organic bases (e.g., triethylamine, DIPEA) to stronger inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic strong bases (e.g., NaH, LiHMDS). |
| Solvent Effects | - The polarity of the solvent can influence the reaction pathway. Test a range of solvents, including polar aprotic (e.g., DMF, DMSO, acetonitrile) and nonpolar solvents (e.g., toluene, THF, dichloromethane). Polar aprotic solvents may favor reaction at the more nucleophilic N4 position. |
| Stoichiometry | - Carefully control the stoichiometry. Use no more than 1.1 equivalents of the alkylating agent for mono-alkylation. Adding the alkylating agent slowly via a syringe pump can also improve selectivity. |
Experimental Protocol: General Procedure for Mono-N-Alkylation
-
Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., DMF, 10 mL/mmol).
-
Add the base (e.g., K₂CO₃, 1.2 eq) and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to the desired temperature (e.g., 0°C).
-
Slowly add the alkylating agent (1.05 eq) dropwise over 30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel to separate the isomers.
Issue 2: Low Yield in N-Arylation Reactions
Problem: My palladium-catalyzed N-arylation of this compound is giving low yields of the desired mono-arylated product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst that is activated in situ. - Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., Xantphos, BINAP, DavePhos). The choice of ligand is often critical for successful cross-coupling with amino-heterocycles.[1] |
| Inappropriate Base | - The base is crucial in palladium-catalyzed aminations. Stronger, non-nucleophilic bases are often required. Consider using NaOtBu, K₃PO₄, or Cs₂CO₃. |
| Reaction Temperature | - These reactions often require elevated temperatures. If the reaction is sluggish, try increasing the temperature incrementally (e.g., from 80°C to 100°C or 120°C). |
| Oxygen Sensitivity | - Palladium-catalyzed reactions are often sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. |
Experimental Protocol: General Procedure for Mono-N-Arylation (Buchwald-Hartwig type)
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the aryl halide (1.1 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 10 mL/mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Issue 3: Difficulty in Achieving Selective N-Acylation
Problem: My N-acylation reaction results in a mixture of N4-acyl, N5-acyl, and di-acylated products, or the reaction does not proceed to completion.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Over-acylation | - Use a less reactive acylating agent (e.g., an acid anhydride instead of an acyl chloride). - Perform the reaction at a lower temperature (e.g., 0°C). - Use a non-nucleophilic base like pyridine or triethylamine in stoichiometric amounts. |
| Low Reactivity | - If the reaction is slow, a catalytic amount of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) can be added. Be cautious, as this may also increase the rate of di-acylation. |
| Steric Hindrance | - The steric bulk of the acylating agent can influence regioselectivity. A bulkier acylating agent may preferentially react at the more sterically accessible N4 position. |
Experimental Protocol: General Procedure for Mono-N-Acylation
-
Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF, 15 mL/mmol).
-
Add a base (e.g., triethylamine, 1.2 eq).
-
Cool the mixture to 0°C.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.05 eq) dropwise.
-
Allow the reaction to stir at 0°C and then warm to room temperature while monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Expected Regioselectivity in Mono-substitution Reactions of this compound (Qualitative Trends)
| Reaction Type | Reagent/Conditions Favoring N4-Substitution | Reagent/Conditions Favoring N5-Substitution | Key Influencing Factors |
| N-Alkylation | - Less sterically hindered alkyl halides. - Polar aprotic solvents (e.g., DMF, DMSO). - Milder bases (e.g., K₂CO₃). | - More sterically hindered alkyl halides may show some preference for the less hindered position, though this is not always predictable. - Non-polar solvents may alter selectivity. | - Electronic effects (N4 is generally more nucleophilic). - Steric hindrance from the electrophile and existing substituents. |
| N-Arylation | - Palladium-catalyzed reactions with bulky phosphine ligands often favor the more accessible N4 position. | - Highly specific catalyst/ligand combinations might alter selectivity, but N4 is typically favored. | - Ligand size and electronics in Pd-catalyzed reactions.[1] - Steric accessibility of the amino groups. |
| N-Acylation | - Sterically demanding acylating agents. - Reactions at lower temperatures. | - Less sterically hindered acylating agents under certain conditions. | - Steric bulk of the acylating agent. - Reactivity of the acylating agent. |
Visualizations
Caption: General experimental workflow for the regioselective substitution of this compound.
Caption: Troubleshooting logic for addressing poor regioselectivity in reactions with this compound.
References
dealing with poor reactivity of 4,5-Diaminopyrimidine in certain reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-diaminopyrimidine. The information is designed to address common issues related to its reactivity in various chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often poorly reactive in condensation reactions?
A1: The reduced reactivity of this compound can be attributed to the electron-donating nature of the two amino groups. These groups increase the electron density of the pyrimidine ring, making it less electrophilic and thus less susceptible to nucleophilic attack by condensing partners. Additionally, the presence of two nucleophilic amino groups can lead to side reactions and complex product mixtures if not properly controlled.
Q2: How can I improve the solubility of this compound in my reaction?
A2: this compound has limited solubility in many common organic solvents. To improve solubility, consider using polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). In some cases, heating the reaction mixture can also improve solubility and reaction rates. For certain reactions, using a co-solvent system or performing the reaction under aqueous conditions with a suitable base may be beneficial.[1]
Q3: I am observing the formation of multiple products in my reaction. What are the likely side reactions?
A3: With two amino groups, this compound can undergo several side reactions. In acylation and alkylation reactions, di-substituted products are common. In condensation reactions, self-condensation or polymerization can occur, especially at elevated temperatures. During purine synthesis, the reaction may stall at the intermediate formylated stage without complete cyclization.[2]
Q4: Can I selectively functionalize one of the amino groups?
A4: Achieving selective monofunctionalization of this compound is challenging due to the similar reactivity of the two amino groups. However, some degree of selectivity can be achieved by carefully controlling reaction conditions such as temperature, stoichiometry of reagents, and the choice of solvent and catalyst. For instance, using bulky acylating or alkylating agents may favor reaction at the less sterically hindered amino group.
Troubleshooting Guides
Poor Reactivity in Traube Purine Synthesis
The Traube synthesis is a fundamental method for synthesizing purines from 4,5-diaminopyrimidines. However, poor yields and incomplete reactions are common hurdles.
Problem: Low to no yield of the desired purine product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Cyclization | The reaction often stops after the initial formylation of the 5-amino group. Increase the reaction temperature or prolong the reaction time to promote cyclodehydration. | Formation of the purine ring. Monitor progress by TLC or LC-MS. |
| Suboptimal Reagent | Formic acid is a common cyclizing agent. For less reactive substrates, consider using a more reactive derivative like triethyl orthoformate with an acid catalyst (e.g., p-toluenesulfonic acid). | Improved conversion to the purine product.[3] |
| Reaction Temperature Too Low | Higher temperatures are often required for the final cyclization step. For cyclization with formic acid, temperatures can range from 100°C to 210°C.[4] | Increased reaction rate and product formation. |
| Solvent Effects | The choice of solvent can influence the reaction. While often performed neat in the cyclizing agent, high-boiling point solvents like DMF or toluene can be used. | Better solubility of starting materials and improved reaction kinetics. |
Experimental Protocol: Optimized Traube Purine Synthesis
This protocol describes a general procedure for the synthesis of purine from this compound using formic acid.
Materials:
-
This compound
-
98-100% Formic Acid
-
Carbon Dioxide or Nitrogen gas source
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 4.0 g, 36 mmol) in 98-100% formic acid (e.g., 23 mL).[4]
-
Bubble a slow stream of carbon dioxide or nitrogen through the solution.
-
Heat the mixture in an oil bath to 100°C for 30 minutes.[4]
-
Gradually increase the temperature to 210°C over 45 minutes and maintain it for 30 minutes.[4]
-
Lower the temperature to 110°C and continue to pass gas through the solution to drive off the excess formic acid (approximately 2 hours).[4]
-
Cool the reaction mixture and purify the resulting purine product, typically by crystallization.
Low Yields in Condensation Reactions with Aldehydes
Condensation of this compound with aldehydes to form pyrimido[4,5-d]pyrimidines can be sluggish.
Problem: Poor conversion of starting materials and low product yield.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Catalyst Activity | While some condensations can be performed without a catalyst, an acid or base catalyst can significantly improve the reaction rate. For base-catalyzed reactions, consider using cesium carbonate (Cs₂CO₃).[1] For acid-catalyzed reactions, a Lewis acid or a Brønsted acid can be employed. | Increased reaction rate and higher yield of the condensed product. |
| Inappropriate Solvent | The choice of solvent is crucial. Water can be an effective "green" solvent for these reactions, especially with a base catalyst at elevated temperatures.[1] Alternatively, polar aprotic solvents like DMF or DMSO can be used. | Improved solubility and reaction efficiency. |
| Reaction Conditions Not Optimized | These reactions often require elevated temperatures (e.g., 100°C) and extended reaction times (e.g., 15 hours).[1] | Driving the reaction to completion. |
| Side Reactions | Aldehydes can undergo self-condensation or other side reactions. Ensure high purity of the aldehyde and consider adding it slowly to the reaction mixture. | Minimized side product formation and increased yield of the desired product. |
Experimental Protocol: Condensation with Aromatic Aldehydes
This protocol provides a general method for the condensation of a this compound derivative with an aromatic aldehyde in an aqueous medium.
Materials:
-
This compound derivative (e.g., N-uracil amidine)
-
Aromatic aldehyde
-
Cesium Carbonate (Cs₂CO₃)
-
Water
-
Round-bottom flask with reflux condenser
-
Nitrogen atmosphere setup
-
Heating mantle and magnetic stirrer
Procedure:
-
To a round-bottom flask, add the this compound derivative (1.0 eq), the aromatic aldehyde (1.0-1.2 eq), and cesium carbonate (1.5-2.0 eq).
-
Add deionized water to the flask.
-
Place the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 100°C with vigorous stirring for 15 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for the Traube purine synthesis.
Caption: Reactivity challenges of this compound's amino groups.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
Unveiling the Anticancer Potential of Novel 4,5-Diaminopyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and selective anticancer agents has led to the exploration of diverse chemical scaffolds. Among these, 4,5-diaminopyrimidine derivatives have emerged as a promising class of compounds, demonstrating potent inhibitory activity against various cancer cell lines. This guide provides an objective comparison of the performance of these novel derivatives against other alternatives, supported by experimental data and detailed methodologies, to aid in their evaluation and potential development as next-generation cancer therapeutics.
Comparative Efficacy Against Cancer Cell Lines
The anticancer activity of novel this compound derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been a key metric in these assessments. The following tables summarize the IC50 values of selected novel this compound derivatives compared to established inhibitors.
Table 1: Anticancer Activity of FAK-Targeting this compound Derivatives
| Compound | Target | A549 (Lung Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| A12 | FAK | 0.130 | 0.094 | TAE-226 | > A12 in A549 |
As demonstrated, compound A12 exhibits potent anticancer activity against A549 and MDA-MB-231 cell lines, with IC50 values of 130 nM and 94 nM, respectively.[1] Notably, in A549 lung cancer cells, all tested compounds in this series showed antiproliferative activity superior to that of the reference compound TAE-226.[1]
Table 2: Anticancer Activity of CDK-Targeting Pyrimido[4,5-d]pyrimidine Derivatives
| Compound | Target | HCT-116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| 7f | CDK2 | Not Reported | Not Reported | Roscovitine | > 0.05 |
| 7e | CDK2 | Not Reported | Not Reported | Roscovitine | > 0.25 |
| 7a | CDK2 | Not Reported | Not Reported | Roscovitine | > 0.31 |
In a study focused on pyrimido[4,5-d]pyrimidine derivatives as CDK2 inhibitors, compound 7f was identified as being more active than the reference compound roscovitine, with an IC50 value of 0.05 µM.[2] Compounds 7e and 7a also showed significant inhibition with IC50 values of 0.25 µM and 0.31 µM, respectively.[2]
Table 3: Broad-Spectrum Anticancer Activity of Novel 2,4-Diaminopyrimidine Derivatives
| Compound | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 9k | 2.14 | 3.59 | 5.52 | 3.69 |
| 13f | 1.98 | 2.78 | 4.27 | 4.01 |
Two series of novel 2,4-diaminopyrimidine derivatives were synthesized and evaluated, with compounds 9k and 13f demonstrating the most potent and broad-spectrum antitumor activities against A549, HCT-116, PC-3, and MCF-7 cell lines.[3]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay is a widely used method to assess cell viability and the cytotoxic effects of potential anticancer drugs.
Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. A known anticancer drug can be used as a positive control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[5]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2) to allow for the formation of formazan crystals.[5]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[5] The reference wavelength should be more than 650 nm.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Annexin V & Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[7] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7]
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the this compound derivatives for a specified time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells with cold 1X PBS.[1]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[1]
-
Staining: Add Annexin V-FITC and PI staining solutions to the cell suspension.[1]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1][8]
-
Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[1]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Principle: Propidium iodide (PI) stoichiometrically binds to the major groove of double-stranded DNA.[9] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[9] Therefore, cells in the G2/M phase (with 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA content), while cells in the S phase will have an intermediate DNA content.[9]
Protocol:
-
Cell Treatment: Treat cells with the this compound derivatives for a specific duration.
-
Cell Harvesting and Fixation: Collect the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[10]
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[10]
-
Incubation: Incubate the cells in the dark at room temperature.[10]
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting a sufficient number of events per sample.[10]
-
Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in each phase of the cell cycle.
Visualizing the Mechanism of Action
To better understand the biological processes affected by these novel compounds, the following diagrams illustrate a general experimental workflow and key signaling pathways that are often targeted by this compound derivatives.
Experimental workflow for validating anticancer activity.
Targeted Signaling Pathways
Many this compound derivatives exert their anticancer effects by inhibiting key protein kinases involved in cell growth, proliferation, and survival. The following diagrams illustrate the signaling pathways of three such important targets: Focal Adhesion Kinase (FAK), Cyclin-Dependent Kinase 2 (CDK2), and Epidermal Growth Factor Receptor (EGFR).
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Annexin V and propidium iodide (PI) staining for apoptosis assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
comparative analysis of different synthetic routes to 4,5-Diaminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
4,5-Diaminopyrimidine is a critical building block in the synthesis of numerous biologically active compounds, including purines, pteridines, and various pharmaceuticals. Its versatile reactivity makes it a sought-after intermediate in drug discovery and development. This guide provides a comparative analysis of different synthetic routes to this compound, offering a detailed look at starting materials, reaction conditions, yields, and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies at a Glance
Several synthetic pathways to this compound have been established, each with its own set of advantages and disadvantages. The most common strategies involve the construction of the pyrimidine ring followed by the introduction or modification of amino groups. The primary routes detailed in this guide start from readily available precursors: malononitrile, 4-amino-5-nitropyrimidine, 4-chloro-5-nitropyrimidine, and thiouracil.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiency and requirements.
| Starting Material | Key Intermediates | Reagents & Conditions | Number of Steps | Overall Yield (%) | Reference |
| Malononitrile | Aminomalononitrile | Formamidine hydrochloride, Sodium ethoxide, Ethanol | 2 | ~65-75 | [1] |
| 4-Amino-5-nitropyrimidine | - | Pd/C, H₂, Ethanol | 1 | High | [2] |
| 4-Chloro-5-nitropyrimidine | 4-Amino-5-nitropyrimidine | NH₃/Ethanol, then Pd/C, H₂ | 2 | Moderate-High | [3] |
| Thiouracil | 2-Mercapto-4-amino-5-nitropyrimidine, 4-Amino-5-nitropyrimidine | HNO₃/H₂SO₄, NH₃, Raney Nickel | 8 | Not specified | [3] |
Detailed Experimental Protocols
Route 1: From Malononitrile
This two-step synthesis involves the initial formation of aminomalononitrile, which is then cyclized with formamidine to yield this compound. This method is advantageous due to the commercial availability and low cost of the starting materials.
Step 1: Synthesis of Aminomalononitrile
-
Materials: Malononitrile, Sodium ethoxide, Ethanol.
-
Procedure: A solution of malononitrile in ethanol is treated with sodium ethoxide at low temperatures. The reaction mixture is stirred for a specified period, followed by neutralization to precipitate the aminomalononitrile.
Step 2: Synthesis of this compound
-
Materials: Aminomalononitrile, Formamidine hydrochloride, Sodium ethoxide, Ethanol.
-
Procedure: Aminomalononitrile is reacted with formamidine hydrochloride in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is refluxed, and upon cooling, the product crystallizes and can be isolated by filtration.
Route 2: From 4-Amino-5-nitropyrimidine (Reduction)
This is a direct, one-step approach that relies on the catalytic hydrogenation of the nitro group to an amino group. This method is often preferred for its simplicity and high yields, provided the starting material is readily accessible.
-
Materials: 4-Amino-5-nitropyrimidine, 10% Palladium on carbon (Pd/C), Hydrogen gas, Ethanol.
-
Procedure: 4-Amino-5-nitropyrimidine is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of Pd/C is added to the solution. The vessel is then purged with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere at a specified pressure and temperature until the starting material is consumed (monitored by TLC or LC-MS). The catalyst is removed by filtration through celite, and the filtrate is concentrated to yield this compound.[2]
Route 3: From 4-Chloro-5-nitropyrimidine
This two-step synthesis first involves the amination of the 4-chloro position, followed by the reduction of the 5-nitro group. This route offers flexibility as the chloro-substituent can be displaced by various nucleophiles.
Step 1: Synthesis of 4-Amino-5-nitropyrimidine
-
Materials: 4-Chloro-5-nitropyrimidine, Ammonia, Ethanol.
-
Procedure: A solution of 4-chloro-5-nitropyrimidine in ethanol is saturated with ammonia gas in a sealed reaction vessel. The mixture is heated to a specified temperature for several hours. After cooling, the solvent is evaporated, and the resulting solid is purified to give 4-amino-5-nitropyrimidine.[3]
Step 2: Reduction of 4-Amino-5-nitropyrimidine
-
Procedure: The protocol is identical to that described in Route 2.
Route 4: From Thiouracil
This is a multi-step synthesis that builds the desired functionality onto the pyrimidine ring starting from thiouracil. While it is a longer route, it provides access to various functionalized pyrimidine intermediates. An improved version of this route involves eight stages without the need for purification of intermediates, which can be advantageous for large-scale synthesis.[3]
A detailed step-by-step protocol for this multi-step synthesis is beyond the scope of this summary but can be found in the cited literature. The general strategy involves nitration, amination, and desulfurization steps.
Visualizing the Synthetic Pathways
To better understand the logical flow of the key synthetic routes, the following diagrams illustrate the transformations from starting materials to the final product, this compound.
References
- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Diaminopyrimidine and Other Heterocyclic Cores in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences potency, selectivity, and pharmacokinetic properties. Among the myriad of options, the diaminopyrimidine core has emerged as a prominent scaffold, frequently employed in the design of potent and selective kinase inhibitors. This guide provides an objective, data-driven comparison of diaminopyrimidine-based inhibitors with those built around other common heterocyclic cores, such as purines, quinazolines, and benzimidazoles.
The Privileged Scaffold: Diaminopyrimidine in Kinase Inhibition
The 2,4-diaminopyrimidine scaffold has proven to be a particularly successful motif in the development of kinase inhibitors. Its key feature is the ability to form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a fundamental interaction for potent inhibition. This bidentate hydrogen bonding pattern mimics the interaction of the adenine ring of ATP with the kinase hinge.
While direct head-to-head comparative data for the 4,5-diaminopyrimidine isomer is limited in publicly available literature, the closely related 2,4- and 4,6-diaminopyrimidine isomers serve as excellent surrogates for understanding the potential of this chemical class. The following sections will present comparative data for these diaminopyrimidine derivatives against other well-established heterocyclic cores.
Quantitative Comparison of Heterocyclic Cores
The following tables summarize the inhibitory activities (IC50 values) of various kinase inhibitors, categorized by their core heterocyclic structure. The data has been compiled from different studies, and while efforts have been made to select comparable assays, variations in experimental conditions should be considered when interpreting the results.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a key target in oncology. The following table compares a diaminopyrimidine-based inhibitor with a quinazoline-based inhibitor.
| Heterocyclic Core | Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| Diaminopyrimidine | Osimertinib | EGFR (T790M mutant) | ~1 | ~15 (H1975 cells) | |
| Quinazoline | Erlotinib | EGFR (T790M mutant) | ~200 | >5000 (H1975 cells) | |
| Diaminopyrimidine | Osimertinib | EGFR (wild-type) | ~15 | - | |
| Quinazoline | Erlotinib | EGFR (wild-type) | ~2 | - |
Table 1: Comparison of a diaminopyrimidine- and a quinazoline-based inhibitor against EGFR. Osimertinib demonstrates significantly higher potency against the T790M mutant of EGFR, a common resistance mutation.
Troponin I-Interacting Kinase (TNNI3K) Inhibition
The development of TNNI3K inhibitors for cardiovascular diseases provides an interesting case study of scaffold hopping from a purine to a diaminopyrimidine core.
| Heterocyclic Core | Compound | Target | Biochemical IC50 (nM) | Reference |
| Purine | Lead Compound | TNNI3K | 130 | [1] |
| Diaminopyrimidine | GSK854 | TNNI3K | <10 | [1] |
Table 2: Evolution of TNNI3K inhibitors from a purine to a more potent 4,6-diaminopyrimidine scaffold.[1]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of inhibitor potency. Below are representative protocols for common in vitro kinase assays.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Materials:
-
Kinase of interest
-
Kinase substrate
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Kinase Reaction:
-
Add 2.5 µL of 2X kinase solution to each well of the 384-well plate.
-
Add 2.5 µL of test compound dilution.
-
Initiate the reaction by adding 5 µL of 2X substrate/ATP mixture.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
HTRF® assays are a popular choice for high-throughput screening, combining the sensitivity of fluorescence with a low background signal.
Materials:
-
Kinase of interest
-
Biotinylated kinase substrate
-
Test compounds (dissolved in DMSO)
-
HTRF® KinEASE™ Kit (Cisbio)
-
Kinase buffer
-
Low-volume 384-well plates
-
HTRF®-compatible plate reader
Protocol:
-
Reagent Preparation: Prepare working solutions of the kinase, biotinylated substrate, and ATP in the supplemented enzymatic buffer. Prepare the detection reagents (Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665) in the detection buffer containing EDTA.
-
Kinase Reaction:
-
Dispense 2 µL of the test compound into the assay plate.
-
Add 4 µL of the kinase solution.
-
Initiate the reaction by adding 4 µL of the substrate/ATP mixture.
-
Incubate at room temperature for the optimized reaction time.
-
-
Detection: Add 10 µL of the premixed detection reagents to stop the reaction and initiate the FRET signal development. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the percent inhibition and IC50 values.
Signaling Pathway Visualizations
Understanding the context in which these inhibitors function is crucial. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by kinase inhibitors.
Caption: Simplified EGFR signaling pathway and the point of inhibition by ATP-competitive inhibitors.
Caption: General experimental workflow for an in vitro kinase assay like ADP-Glo.
Conclusion: The Versatility of the Diaminopyrimidine Core
The diaminopyrimidine scaffold stands as a robust and versatile core for the design of potent and selective kinase inhibitors. Its ability to effectively mimic the adenine of ATP in binding to the kinase hinge region provides a strong foundation for inhibitor design. While direct comparative data for the this compound isomer remains an area for future investigation, the demonstrated success of 2,4- and 4,6-diaminopyrimidine derivatives in achieving high potency, often superior to other heterocyclic cores like quinazolines and purines, underscores the value of this scaffold. The strategic application of bioisosteric replacement, moving from one heterocyclic core to another, can lead to significant improvements in biological activity and drug-like properties. Researchers and drug development professionals should consider the diaminopyrimidine core as a prime candidate in their kinase inhibitor design strategies.
References
assessing the selectivity of 4,5-Diaminopyrimidine-based enzyme inhibitors
A Comprehensive Comparison of 4,5-Diaminopyrimidine-Based Enzyme Inhibitors: Selectivity and Performance
This guide provides a detailed comparison of the selectivity and performance of this compound-based enzyme inhibitors, with a focus on their application as kinase inhibitors. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and evaluation of these compounds for therapeutic development.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of enzyme inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites has made it a popular starting point for the design of potent kinase inhibitors. However, achieving selectivity remains a significant challenge due to the high degree of conservation in the ATP-binding pocket across the human kinome. This guide assesses the selectivity of several prominent this compound-based inhibitors against their primary targets and a panel of off-target enzymes, supported by experimental data and detailed protocols.
Data Presentation: Comparative Selectivity of this compound-Based Inhibitors
The following tables summarize the inhibitory activity (IC50 values) of representative this compound-based inhibitors against their intended targets and a selection of off-target enzymes. Lower IC50 values indicate higher potency.
Table 1: Selectivity Profile of MTHFD Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Off-Target Enzyme | IC50 (nM) | Selectivity Fold (Off-Target/Target) |
| Compound 1 | MTHFD2 | 11 | MTHFD1 | 0.5 | 0.045 |
| MTHFD2L | 27 | 2.45 | |||
| Compound 2 | MTHFD2 | 254 | MTHFD1 | 89 | 0.35 |
| MTHFD2L | 126 | 0.5 | |||
| Compound 3 | MTHFD2 | 47 | MTHFD1 | 16 | 0.34 |
| MTHFD2L | 47 | 1 |
Data compiled from studies on diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2, and MTHFD2L.[1][2][3] As shown, these compounds exhibit potent inhibition of MTHFD2 but also significant activity against the closely related isoforms MTHFD1 and MTHFD2L, indicating a lack of selectivity.[1][2][3]
Table 2: Selectivity Profile of FAK Inhibitor TAE226 and Analogs
| Compound | Target Enzyme | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity Fold (Off-Target/Target) |
| TAE226 | FAK | 5.5 | IGF-1R | 140 | 25.5 |
| InsR | 44 | 8 | |||
| Compound A12 | FAK | 10.8 | TRKA | 20.6 | 1.9 |
| PLK4 | 15.1 | 1.4 |
Data for TAE226 compiled from various studies.[4][5][6][7][8] Data for Compound A12 from a study on novel diaminopyrimidine derivatives.[5] TAE226, a well-characterized FAK inhibitor, also shows activity against IGF-1R and InsR.[4][6] The newer derivative, Compound A12, while potent against FAK, demonstrates multi-kinase inhibitory activity with low selectivity against TRKA and PLK4.[5]
Table 3: Selectivity of Pyrimidine-Based Inhibitors Against Other Kinases
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity Fold (Off-Target/Target) |
| Compound 22 | EGFR | 74 | VEGFR-2 | 1150 | 15.5 |
| Compound 29 | EGFR | 72 | VEGFR-2 | 1600 | 22.2 |
| PF-4800567 | CK1ε | 32 | CK1δ | >320 | >10 |
Data for Compounds 22 and 29 from a study on dual EGFR/VEGFR-2 inhibitors. Data for PF-4800567 from a study on CK1ε inhibitors. Compounds 22 and 29, designed as dual inhibitors, show potent activity against both EGFR and VEGFR-2.[9] In contrast, PF-4800567 exhibits good selectivity for CK1ε over the closely related CK1δ.[10]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a common method for determining the in vitro potency of kinase inhibitors by quantifying the amount of ADP produced during a kinase reaction.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
Test inhibitor (e.g., this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Prepare a solution of the kinase and its specific substrate in Kinase Reaction Buffer.
-
Prepare the ATP solution at the desired concentration (often at the Kₘ for the kinase) in Kinase Reaction Buffer.[11]
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for control wells).
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.[12]
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11][13]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[11][13]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a drug in a cellular context based on the principle of ligand-induced thermal stabilization of the target protein.[14]
Materials:
-
Cell line expressing the target kinase
-
Complete cell culture medium
-
Test inhibitor
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., BCA assay) and Western blotting
Procedure:
-
Cell Treatment:
-
Heat Shock:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes for each condition.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler to create a melting curve.[14] Include a non-heated control.
-
-
Cell Lysis and Protein Extraction:
-
Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.
-
For an isothermal dose-response format, cells are treated with a range of inhibitor concentrations and heated at a single, optimized temperature.[14] The resulting dose-response curve can be used to determine the EC50 for target engagement.
-
Visualizations
Experimental Workflow: In Vitro Kinase Assay (ADP-Glo™)
Caption: Workflow for an in vitro kinase assay using the ADP-Glo™ method.
Signaling Pathway: Focal Adhesion Kinase (FAK)
Caption: Simplified FAK signaling pathway initiated by integrin engagement.
Signaling Pathway: MTHFD2 in One-Carbon Metabolism
Caption: Role of MTHFD2 in mitochondrial one-carbon metabolism.
References
- 1. Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal Structures of the FAK Kinase in Complex with TAE226 and Related Bis-Anilino Pyrimidine Inhibitors Reveal a Helical DFG Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profiling of a dual FAK/IGF-1R kinase inhibitor TAE226 in cellular and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. promega.com [promega.com]
- 12. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. bio-protocol.org [bio-protocol.org]
A Comparative Analysis of the Biological Effects of Diaminopyrimidine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological effects of three key diaminopyrimidine isomers: 2,4-diaminopyrimidine, 4,6-diaminopyrimidine, and 2,5-diaminopyrimidine. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. This document summarizes their primary biological targets, presents available quantitative data on their activity, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.
Introduction to Diaminopyrimidine Isomers
Diaminopyrimidines are heterocyclic compounds that serve as crucial pharmacophores in drug discovery. The differential positioning of the two amino groups on the pyrimidine ring leads to distinct three-dimensional structures and electronic properties, resulting in varied biological activities. While 2,4-diaminopyrimidine derivatives have been extensively studied, particularly as dihydrofolate reductase and kinase inhibitors, the biological roles of 4,6- and 2,5-diaminopyrimidine isomers are also emerging in the scientific literature. This guide aims to provide a comparative perspective on their biological effects to aid in the rational design of novel therapeutic agents.
Comparative Biological Activities
2,4-Diaminopyrimidine Derivatives
The 2,4-diaminopyrimidine scaffold is a well-established bioisostere for the pteridine ring of folic acid, leading to its prominent role in the development of dihydrofolate reductase (DHFR) inhibitors.[1][2] This structural mimicry allows these compounds to competitively inhibit DHFR, an essential enzyme in the folate metabolism pathway responsible for the synthesis of nucleotides and certain amino acids.[3] Consequently, inhibition of DHFR disrupts DNA synthesis, making it a key target for antimicrobial and anticancer therapies.[2]
Beyond DHFR, the 2,4-diaminopyrimidine core is a versatile scaffold for targeting various protein kinases. Its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases has led to the development of potent inhibitors for targets such as Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinase 7 (CDK7).[4][5]
Table 1: Selected Biological Activities of 2,4-Diaminopyrimidine Derivatives
| Compound Class | Target | IC50 / Activity | Reference |
| Trimetrexate | Human DHFR | Sub-micromolar | [6] |
| Piritrexim | Human DHFR | Sub-micromolar | [6] |
| TAE-226 Derivatives | FAK | 6.7 nM - 197 nM | [4] |
| Compound 9k | A549, HCT-116, PC-3, MCF-7 cell lines | 2.14 µM, 3.59 µM, 5.52 µM, 3.69 µM | [5] |
| Compound 22 | CDK7 | 7.21 nM | [3] |
4,6-Diaminopyrimidine Derivatives
Derivatives of 4,6-diaminopyrimidine have emerged as potent and selective inhibitors of various kinases. Notably, this scaffold has been successfully employed in the development of inhibitors for Troponin I-Interacting Kinase (TNNI3K) and Janus Kinase 3 (JAK3).[7][8] The conformational preferences of the 4,6-diaminopyrimidine core can impart high specificity for the target kinase.[7] Some derivatives have also been investigated for their ability to block the epidermal growth factor receptor (EGFR).[9]
Table 2: Selected Biological Activities of 4,6-Diaminopyrimidine Derivatives
| Compound Class | Target | IC50 / Activity | Reference |
| GSK854 | TNNI3K | Potent inhibitor | [7] |
| Compound 11e | JAK3 | 2.1 nM | [8] |
| NU6027 | CDK1/cyclinB1, CDK2/cyclinA3 | 2.9 µM, 2.2 µM | [10] |
2,5-Diaminopyrimidine Derivatives
The 2,5-diaminopyrimidine scaffold has been explored for its potential as covalent irreversible inhibitors of Bruton's tyrosine kinase (Btk), a key enzyme in B-cell signaling.[1][11] These inhibitors have shown promise in preclinical studies for treating B-cell lineage cancers.[11] Additionally, 2,5-diaminopyrimidine derivatives have been identified as inhibitors of Glycogen Synthase Kinase-3 (GSK-3) and as selective monomeric degraders of B-lymphoid tyrosine kinase (BLK).[12][13]
Table 3: Selected Biological Activities of 2,5-Diaminopyrimidine Derivatives
| Compound Class | Target | IC50 / Activity | Reference |
| Covalent Btk Inhibitors (e.g., 31 , 38 ) | Btk | Potent antiproliferative activity | [1][11] |
| Pyrimidine-based GSK-3 inhibitors | GSK-3 | <10 nM | [12] |
| Monomeric BLK degraders (e.g., 9 , 11 ) | BLK | Potent inhibitory activities in B-lymphoid cell lines | [13] |
Key Signaling Pathways and Experimental Workflows
Dihydrofolate Reductase (DHFR) and Folate Metabolism
Diaminopyrimidine-based DHFR inhibitors act by disrupting the folate metabolic pathway, which is crucial for de novo purine and thymidylate synthesis.
Caption: Inhibition of DHFR by 2,4-diaminopyrimidines blocks the folate pathway.
Focal Adhesion Kinase (FAK) Signaling
FAK is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival. Its overexpression is linked to cancer progression.
Caption: FAK signaling cascade and its inhibition by diaminopyrimidine derivatives.
Experimental Workflow for Biological Evaluation
A general workflow for assessing the biological effects of diaminopyrimidine isomers involves a series of in vitro assays.
Caption: General experimental workflow for evaluating diaminopyrimidine isomers.
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)
This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified recombinant DHFR enzyme
-
Dihydrofolic acid (DHF) substrate
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (diaminopyrimidine isomers) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the DHFR enzyme in each well of the microplate.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., methotrexate).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DHF substrate to all wells.
-
Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Kinase Inhibition Assay (e.g., FAK, CDK7)
This protocol describes a general method for measuring kinase activity and its inhibition using an ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., FAK, CDK7/Cyclin H/MAT1)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase Assay Buffer
-
Test compounds (diaminopyrimidine isomers) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Add the test compounds at various concentrations to the wells of the assay plate.
-
Add the kinase and substrate peptide solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition based on the luminescent signal and determine the IC50 value by plotting the data as described for the DHFR assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (diaminopyrimidine isomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
Conclusion
The diaminopyrimidine scaffold represents a privileged structure in medicinal chemistry, with its isomers demonstrating a diverse range of biological activities. The 2,4-diaminopyrimidine core is well-established as a potent inhibitor of DHFR and various kinases. Emerging research on 4,6- and 2,5-diaminopyrimidine derivatives reveals their potential as selective kinase inhibitors and in other therapeutic areas. While direct comparative studies across all isomers are limited, the available data underscores the importance of the amino group positioning in determining target specificity and biological effect. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of novel diaminopyrimidine-based therapeutic agents. Further research into direct comparative analyses will be invaluable for a more comprehensive understanding of the structure-activity relationships within this important class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,6-Diaminopyrimidines as Highly Preferred Troponin I-Interacting Kinase (TNNI3K) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 9. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 2,5-diaminopyrimidine derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 4,5-Diaminopyrimidine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4,5-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These compounds have demonstrated a diverse range of biological activities, primarily by acting as competitive inhibitors of key enzymes involved in cellular signaling and metabolism. This guide provides a comprehensive comparison of this compound derivatives with alternative compounds, supported by experimental data, to validate their mechanism of action.
Kinase Inhibition: A Primary Mechanism of Action
A predominant mechanism of action for many this compound compounds is the inhibition of protein kinases. Their structural similarity to the purine core of ATP allows them to bind to the ATP-binding site of various kinases, thereby blocking their catalytic activity. This inhibition can disrupt signaling pathways that are often dysregulated in diseases such as cancer.
Focal Adhesion Kinase (FAK) Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival.[1] Its overexpression is linked to tumor progression and metastasis, making it a key target for cancer therapy.[1] Several this compound derivatives have been developed as potent FAK inhibitors.
A notable example is a series of diaminopyrimidine derivatives designed based on the lead compound TAE-226.[2] One of the most potent compounds from this series, designated as A12 , exhibited significant anti-proliferative activity against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines, which have high FAK expression.[2]
Comparative Analysis of FAK Inhibitors:
| Compound | Class | Target Kinase(s) | IC50 (nM) - A549 Cells | IC50 (nM) - MDA-MB-231 Cells |
| A12 | This compound Derivative | FAK (multi-kinase) | 130 | 94 |
| TAE-226 | Phenylamino-pyrimidine | FAK/IGF-1R | >A12's activity | >A12's activity |
| VS-4718 | FAK Inhibitor | FAK | 1.5 (enzymatic) | Not specified |
| BI-853520 | FAK Inhibitor | FAK | 1.0 (enzymatic) | Not specified |
| Defactinib (VS-6063) | FAK/Pyk2 Inhibitor | FAK, Pyk2 | 0.6 (enzymatic) | Not specified |
Experimental Protocol: MTT Assay for Cell Proliferation
The anti-proliferative activity of the diaminopyrimidine derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay.
-
Cell Seeding: A549 and MDA-MB-231 cells were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for an additional 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.[2]
Signaling Pathway: FAK Inhibition
Caption: Inhibition of FAK by a this compound compound blocks downstream signaling.
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Their dysregulation is a hallmark of cancer, making them attractive therapeutic targets. Pyrimido[4,5-d]pyrimidine derivatives, a class of fused 4,5-diaminopyrimidines, have been designed as potent CDK2 inhibitors.[3]
Comparative Analysis of CDK2 Inhibitors:
| Compound | Class | Target Kinase(s) | IC50 (µM) - CDK2 | IC50 (µM) - CDK4 |
| Compound 7f | Pyrimido[4,5-d]pyrimidine | CDK2 | 0.05 | 0.86 |
| Compound 7e | Pyrimido[4,5-d]pyrimidine | CDK2 | 0.25 | >10 |
| Compound 7a | Pyrimido[4,5-d]pyrimidine | CDK2 | 0.31 | >10 |
| Roscovitine | Purine derivative | CDK2, CDK5, CDK7 | Not specified | Not specified |
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against CDK2 and CDK4 was determined using a biochemical assay.
-
Reaction Mixture: The assay was performed in a buffer containing the respective kinase, its cyclin partner (e.g., Cyclin E for CDK2), a substrate (e.g., Histone H1), and ATP.
-
Compound Addition: The test compounds were added at various concentrations.
-
Incubation: The reaction mixture was incubated at 30°C for a specified time.
-
Detection of Phosphorylation: The amount of substrate phosphorylation was quantified, typically using a radioactive ATP isotope ([γ-³²P]ATP) followed by autoradiography, or by using a specific antibody that recognizes the phosphorylated substrate.
-
IC50 Calculation: The IC50 values were determined by plotting the percentage of inhibition against the compound concentration.[3]
Signaling Pathway: CDK2 Inhibition and Cell Cycle Arrest
Caption: Inhibition of the Cyclin E/CDK2 complex by a pyrimido[4,5-d]pyrimidine.
Antifolate Activity: Targeting Nucleotide Synthesis
Certain 2,4-diaminopyrimidine derivatives act as antifolates by inhibiting dihydrofolate reductase (DHFR).[4] DHFR is a crucial enzyme in the folate metabolic pathway, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[5] Inhibition of DHFR leads to the depletion of these precursors, thereby halting DNA synthesis and cell proliferation.[5] This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and certain microbes.
Comparative Analysis of DHFR Inhibitors:
| Compound | Class | Organism/Cell Line | Ki (pM) |
| 2,4-Diamino-5-cyclohexyl-6-methylpyrimidine | 2,4-Diaminopyrimidine | Mammalian (TA3 cells) | 0.07-0.04 |
| 2,4-Diamino-5-(1-naphthyl)-6-methylpyrimidine | 2,4-Diaminopyrimidine | Mammalian (TA3 cells) | 56 (non-competitive) |
| Methotrexate | Classical Antifolate | Various | Varies |
Experimental Protocol: DHFR Inhibition Assay
The inhibitory activity of the compounds against DHFR was determined by measuring the rate of NADPH oxidation.
-
Reaction Mixture: The assay mixture contained DHFR enzyme, dihydrofolate (DHF), and NADPH in a suitable buffer.
-
Compound Addition: The test compounds were added at various concentrations.
-
Reaction Initiation: The reaction was initiated by the addition of the enzyme or substrate.
-
Monitoring NADPH Oxidation: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, was monitored over time using a spectrophotometer.
-
Ki Calculation: The inhibition constant (Ki) was determined from the reaction rates at different substrate and inhibitor concentrations using appropriate kinetic models (e.g., Michaelis-Menten for competitive inhibition).[4]
Signaling Pathway: Disruption of Folate Metabolism
Caption: Inhibition of DHFR by a 2,4-diaminopyrimidine disrupts nucleotide synthesis.
Conclusion
The this compound scaffold serves as a versatile platform for the design of potent and selective inhibitors of various enzymes crucial for cell proliferation and survival. The primary mechanism of action for many of these compounds is the competitive inhibition of kinases, such as FAK and CDKs, leading to the disruption of oncogenic signaling pathways. Additionally, certain derivatives exhibit antifolate activity by targeting DHFR, thereby interfering with nucleotide biosynthesis. The comparative data presented in this guide highlights the efficacy of this compound compounds against established alternatives and validates their mechanisms of action, underscoring their potential in the development of novel therapeutics. Further research into the structure-activity relationships and selectivity profiles of these compounds will continue to drive the discovery of new and improved drug candidates.
References
- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Navigating the Selectivity Landscape of 4,5-Diaminopyrimidine-Based Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount to developing safe and effective therapeutics. The 4,5-diaminopyrimidine scaffold is a privileged structure in kinase inhibitor design, forming the basis for numerous clinical candidates. This guide provides an objective comparison of the cross-reactivity and selectivity of prominent this compound-based inhibitors, supported by experimental data and detailed protocols to aid in the interpretation and design of future studies.
The promiscuity of kinase inhibitors, where a compound inhibits multiple kinases beyond its intended target, can lead to off-target toxicities and unexpected pharmacological effects.[1] Conversely, for certain indications like cancer, polypharmacology can be advantageous. Therefore, a thorough understanding of an inhibitor's selectivity is crucial. This guide focuses on this compound-based inhibitors targeting a range of kinases and other enzymes, providing a comparative analysis of their performance against homologous proteins and broader kinase panels.
Quantitative Comparison of Inhibitor Activity
The following tables summarize the inhibitory activity (IC50 or Ki values) of various this compound-based compounds against their primary targets and key off-targets. This data, extracted from published studies, allows for a direct comparison of potency and selectivity.
| Inhibitor | Primary Target | IC50 / Ki (nM) | Off-Target(s) | IC50 / Ki (nM) | Fold Selectivity | Reference |
| Compound 1 | MTHFD2 | 11 | MTHFD1 | 0.5 | 0.045 | [2] |
| MTHFD2L | 27 | 2.45 | [2] | |||
| Compound 2 | MTHFD2 | 254 | MTHFD1 | 89 | 0.35 | [2] |
| MTHFD2L | 126 | 0.5 | [2] | |||
| Compound 3 | MTHFD2 | 47 | MTHFD1 | 16 | 0.34 | [2] |
| MTHFD2L | 47 | 1 | [2] | |||
| Compound A12 | FAK | 10.8 | Multi-kinase inhibitor | Not specified | Not specified | [3] |
| Compound 30h | CDK9 | - | CDK2 | - | ~90-fold | [4] |
| Compound 30i | CDK9 | 20 | CDK2 | - | 28-fold | [4] |
| Compound 30j | CDK9 | - | CDK2 | - | ~12-fold | [4] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The data presented here is for comparative purposes.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of inhibitor cross-reactivity. Below are methodologies for key assays commonly used in the profiling of this compound-based inhibitors.
Radiometric Kinase Assay
This biochemical assay is a widely used method to determine the potency of an inhibitor against a purified kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a substrate (peptide or protein), and a buffer solution with appropriate cofactors (e.g., MgCl2, MnCl2).
-
Inhibitor Addition: The this compound-based inhibitor is added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-33P]ATP) at a concentration typically near the Km for ATP of the specific kinase.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is quantified. This is often achieved by spotting the reaction mixture onto a filter membrane, washing away unincorporated ATP, and measuring the radioactivity of the filter using a scintillation counter.[5]
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This cell-based assay assesses the effect of an inhibitor on the proliferation of cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549 lung cancer cells or MDA-MB-231 breast cancer cells) are seeded into 96-well plates and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are treated with various concentrations of the this compound-based inhibitor for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each inhibitor concentration, and the GI50 (concentration for 50% growth inhibition) or IC50 value is determined.[4]
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: FAK signaling pathway and the point of inhibition by this compound-based inhibitors.
Caption: Experimental workflow for determining the cross-reactivity of kinase inhibitors.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. reactionbiology.com [reactionbiology.com]
comparing the cost-effectiveness of different 4,5-Diaminopyrimidine syntheses
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key chemical intermediates is paramount. 4,5-Diaminopyrimidine, a crucial building block for numerous pharmaceuticals, including antiviral and anticancer agents, is no exception. This guide provides an objective comparison of different synthetic routes to this compound, focusing on cost-effectiveness, with supporting data and detailed experimental insights to inform methodological selection.
This analysis explores three primary synthetic pathways to this compound, starting from readily available precursors: malononitrile and formamidine, 4-amino-6-hydroxypyrimidine (via a Traube-like synthesis), and thiouracil. Each route is evaluated based on the cost of starting materials, reaction yields, and procedural complexity.
Key Synthesis Routes at a Glance
| Starting Material(s) | Brief Description | Theoretical Yield | Purity | Estimated Starting Material Cost per Gram of Product * |
| Malononitrile & Formamidine | A direct, one-pot condensation reaction. | High | Good | Most Economical |
| 4-Amino-6-hydroxypyrimidine | A two-step process involving nitrosation followed by catalytic reduction (Traube-like synthesis). | Moderate to High | High | Moderately Economical |
| Thiouracil | A multi-step synthesis involving several intermediates. | Variable | Good to High | Least Economical |
*Estimated costs are based on currently available market prices for starting materials and may vary depending on supplier and scale.
Visualizing the Synthetic Pathways
To illustrate the procedural flow of the compared synthetic approaches, the following diagrams depict the key stages of each route.
Detailed Methodologies and Cost Analysis
Route 1: Synthesis from Malononitrile and Formamidine
This approach represents a highly efficient and direct synthesis of this compound. The condensation of malononitrile with formamidine is typically carried out in a suitable solvent and can provide the desired product in a single step.
Experimental Protocol: A detailed experimental protocol for this route involves the reaction of malononitrile and formamidine acetate in a suitable solvent, often with heating. While specific, high-yield procedures for the parent this compound are proprietary or less commonly published, the analogous synthesis of substituted pyrimidines from ketones and formamidine acetate highlights the potential for high efficiency. For instance, the reaction of various ketones with formamidine acetate in n-propanol at 100°C has been shown to produce 4,5-disubstituted pyrimidines in good to excellent yields.[1]
Cost-Effectiveness: This route is anticipated to be the most cost-effective. Malononitrile and formamidine are inexpensive and readily available bulk chemicals. The one-pot nature of the reaction reduces processing time and solvent usage, further contributing to its economic viability.
Route 2: Traube-like Synthesis from 4-Amino-6-hydroxypyrimidine
The Traube synthesis is a classical and versatile method for the preparation of purines and can be adapted for the synthesis of 4,5-diaminopyrimidines.[2][3] This route typically involves two key steps: the nitrosation of a 4-aminopyrimidine derivative to introduce a nitroso group at the 5-position, followed by the reduction of the nitroso (or nitro) group to an amino group.
Experimental Protocol:
-
Nitrosation: 4-Amino-6-hydroxypyrimidine is treated with a nitrosating agent, such as sodium nitrite in an acidic medium (e.g., acetic acid or hydrochloric acid), to yield 4-amino-6-hydroxy-5-nitrosopyrimidine.
-
Reduction: The resulting 5-nitroso or 5-nitro derivative is then reduced to 4,5-diamino-6-hydroxypyrimidine. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents like sodium dithionite or iron in acetic acid. Subsequent removal of the 6-hydroxy group, if necessary, would add further steps. A more direct approach involves the catalytic reduction of a pre-synthesized 4-amino-5-nitropyrimidine.
Cost-Effectiveness: This route is moderately economical. 4-Amino-6-hydroxypyrimidine is a commercially available starting material. The reagents for nitrosation and reduction are also relatively inexpensive. However, the two-step process and the need for purification of the intermediate can increase the overall cost compared to the one-pot synthesis from malononitrile.
Route 3: Multi-step Synthesis from Thiouracil
A multi-step synthesis starting from thiouracil has been described as a greatly improved method, involving eight stages but notably avoiding intermediate purifications.[4]
Experimental Protocol: While the specific details of all eight steps are not fully elucidated in a single public-domain source, the general strategy involves a series of transformations of the pyrimidine ring, including desulfurization, chlorination, nitration, and amination steps to build the desired functionality. The avoidance of intermediate purifications is a key advantage in terms of process efficiency.
Cost-Effectiveness: This route is likely the least economical of the three for large-scale production. Although thiouracil is a relatively inexpensive starting material, the multi-step nature of the synthesis inherently increases labor, solvent, and energy costs. The accumulation of costs over eight steps, even without intermediate purifications, would likely make this route more expensive than the more direct methods.
Conclusion for Researchers and Drug Development Professionals
For researchers and drug development professionals seeking a cost-effective and efficient synthesis of this compound, the one-pot condensation of malononitrile and formamidine presents the most promising route. Its use of inexpensive starting materials and a streamlined procedure makes it highly attractive for both laboratory-scale and industrial applications.
The Traube-like synthesis from 4-amino-6-hydroxypyrimidine offers a reliable and well-established alternative, particularly when high purity is a critical requirement and a two-step process is acceptable.
The multi-step synthesis from thiouracil , while offering an elegant chemical pathway, is likely to be the most resource-intensive and, therefore, less cost-effective for the production of the parent this compound.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, purity needs, and available resources. However, for cost-driven decisions, the direct condensation approach stands out as the superior choice.
References
A Comparative Guide to the ADME Properties of 4,5-Diaminopyrimidine Derivatives
The 4,5-diaminopyrimidine scaffold is a crucial pharmacophore in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology and immunology. The journey of a drug candidate from a promising hit to a clinical reality is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A thorough evaluation of these pharmacokinetic parameters is essential to optimize drug efficacy, ensure safety, and design appropriate dosing regimens. This guide provides a comparative overview of the ADME properties of selected aminopyrimidine derivatives, offering insights for researchers and drug development professionals. Due to the limited availability of a comprehensive ADME dataset for a wide range of this compound derivatives in publicly accessible literature, this guide utilizes data from closely related aminopyrimidine analogs to provide a representative comparison.
Comparative In Vitro ADME Profiling
The following table summarizes key in vitro ADME parameters for a selection of aminopyrimidine derivatives. These compounds have been chosen to illustrate the impact of structural modifications on fundamental pharmacokinetic properties. It is important to note that these values are illustrative and can vary significantly based on the specific substitutions on the pyrimidine core.
Table 1: In Vitro ADME Properties of Selected Aminopyrimidine Derivatives
| Compound ID | Target/Class | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) in Human Liver Microsomes | Plasma Protein Binding (%) | Data Source |
| Compound 9l | Kinase Inhibitor | Not Reported | Not Reported | > 60 | Not Reported | [1] |
| Compound 9h | Kinase Inhibitor | Not Reported | Not Reported | < 10 | Not Reported | [1] |
| Compound 7 | Not Specified | Not Reported | High (Predicted) | Not Reported | Not Reported | [1] |
| Compound 6q | EGFR Inhibitor | Not Reported | High GI Absorption (Predicted) | Not Reported | Not Reported | [1] |
| Compound 15 | Not Specified | Not Reported | Promising Permeability | Not Reported | Not Reported | [1] |
| ZM241385 | A2A Receptor Antagonist | Not Reported | Not Reported | Moderate Clearance | Not Reported | [2] |
Note: "Not Reported" indicates that the specific data point was not available in the cited literature. Predicted values are based on in silico models and should be interpreted with caution.
In Vivo Pharmacokinetic Parameters
The following table presents in vivo pharmacokinetic data for ZM241385, a pyrimidine derivative, in rats. This data provides a snapshot of how in vitro properties can translate to an in vivo setting.
Table 2: In Vivo Pharmacokinetic Parameters of ZM241385 in Rats
| Parameter | IV Administration (5 mg/kg) | PO Administration (1 mg/kg) | PO Administration (5 mg/kg) | Data Source |
| Cmax (ng/mL) | 4458.03 | Not Reported | Not Reported | [2] |
| AUC_last (ng·min/mL) | 100,446.26 | Not Reported | Not Reported | [2] |
| Clearance (Cl) (mL/min/kg) | 54.57 | Not Reported | Not Reported | [2] |
| Volume of Distribution (Vss) (mL/kg) | 1880.38 | Not Reported | Not Reported | [2] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and accurate interpretation of ADME data. Below are methodologies for key in vitro assays.
Caco-2 Permeability Assay
This assay is a widely accepted method for predicting in vivo drug absorption across the intestinal epithelium.[1]
-
Cell Culture and Monolayer Formation: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[3] The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[3]
-
Compound Application: The test compound is added to the apical (A) side of the monolayer to assess permeability in the absorptive direction (A to B). To evaluate active efflux, the compound is added to the basolateral (B) side, and transport to the apical side (B to A) is measured.[4]
-
Sampling: At predetermined time points (e.g., 60, 90, 120 minutes), samples are collected from the receiver compartment.
-
Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.[3]
Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes, providing an indication of its in vivo half-life.[5]
-
Incubation: The test compound is incubated with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes) at 37°C.[6]
-
Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile.
-
Analysis: The samples are then analyzed by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Data Calculation: The half-life (t½) of the compound is calculated from the rate of its disappearance.[7]
Plasma Protein Binding (Equilibrium Dialysis)
This assay determines the fraction of a drug that binds to plasma proteins, which is crucial as only the unbound fraction is pharmacologically active.[8]
-
Apparatus Setup: An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane.[9] One chamber is filled with plasma containing the test compound, and the other chamber is filled with a protein-free buffer.[9]
-
Equilibration: The apparatus is incubated at 37°C, allowing the unbound compound to diffuse across the membrane until equilibrium is reached between the two chambers.[8]
-
Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in both samples is measured by LC-MS/MS.
-
Calculation: The percentage of plasma protein binding is calculated from the difference in compound concentration between the plasma and buffer chambers.[9]
ADME Evaluation Workflow
The following diagram illustrates a typical workflow for the evaluation of ADME properties of a new chemical entity.
Caption: General workflow for the evaluation of ADME properties of drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nuvisan.com [nuvisan.com]
- 8. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 9. enamine.net [enamine.net]
A Comparative Guide to the Structure-Activity Relationship of 4,5-Diaminopyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4,5-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, with a focus on their inhibitory activity against key oncological targets such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK). The information presented is collated from peer-reviewed scientific literature to aid in the rational design of novel and potent kinase inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of representative this compound analogs against their target kinases and selected cancer cell lines. The data highlights how modifications to the core structure influence potency.
| Compound ID | Target Kinase | R1 Group | R2 Group | IC50 (Kinase) µM | IC50 (A549 Cell Line) µM | IC50 (PC-3 Cell Line) µM | IC50 (HepG2 Cell Line) µM | Reference |
| Series 1: Dianilinopyrimidines as EGFR Inhibitors | ||||||||
| 4c | EGFR | 2-((N-methylthiophene-3-carboxamido) | 4-(3-fluorobenzamido)phenyl)amino | Not Reported | 0.56 | 2.46 | 2.21 | [1] |
| Series 2: Diaminopyrimidines as FAK Inhibitors | ||||||||
| A12 | FAK | Not Specified in Abstract | Not Specified in Abstract | Not Reported | 0.13 | Not Reported | Not Reported | [2] |
| MDA-MB-231 Cell Line | ||||||||
| A12 | FAK | Not Specified in Abstract | Not Specified in Abstract | Not Reported | 0.094 | [2] | ||
| Series 3: Pyrimido[4,5-d]pyrimidines as CDK2 Inhibitors | ||||||||
| 7f | CDK2 | Not Specified in Abstract | Not Specified in Abstract | 0.05 | Not Reported | Not Reported | Not Reported | [3] |
Structure-Activity Relationship (SAR) Insights
The data reveals several key SAR trends for this compound analogs:
-
Substitutions at the 2 and 4 positions of the pyrimidine ring are critical for activity. The nature of the aniline or other aromatic moieties at these positions significantly dictates the inhibitory potency and selectivity.
-
For the dianilinopyrimidine series targeting EGFR, the presence of a substituted benzamido group on the aniline at the 2-position, such as in compound 4c , leads to potent anti-proliferative activity against A549, PC-3, and HepG2 cancer cell lines.[1]
-
In the case of FAK inhibitors, while the specific substitutions for the highly potent compound A12 are not detailed in the abstract, the study highlights the importance of the diaminopyrimidine core in achieving nanomolar efficacy against A549 and MDA-MB-231 cell lines.[2]
-
For CDK2 inhibitors, the fused pyrimido[4,5-d]pyrimidine system in compounds like 7f demonstrates high potency, with an IC50 value of 0.05 µM.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against target kinases is typically determined using an in vitro kinase assay. A common method involves the following steps:
-
Enzyme and Substrate Preparation: The purified recombinant kinase and a suitable substrate (e.g., a synthetic peptide) are prepared in an assay buffer.
-
Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the kinase in the assay buffer for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to allow for binding.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Reaction Termination and Detection: After a defined incubation period, the reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be achieved through various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizations
EGFR Signaling Pathway
The following diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and a common target for this compound-based inhibitors.
Caption: Simplified EGFR signaling cascade and the inhibitory action of this compound analogs.
Experimental Workflow for SAR Studies
The diagram below outlines a typical workflow for conducting structure-activity relationship studies of novel chemical compounds.
Caption: General workflow for the structure-activity relationship (SAR) analysis of chemical compounds.
References
- 1. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Precision in Kinase Inhibition: A Comparative Docking Analysis of 4,5-Diaminopyrimidine Derivatives
A deep dive into the molecular interactions and inhibitory potential of 4,5-diaminopyrimidine derivatives reveals their promise as selective kinase inhibitors. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their performance in the active sites of key kinases, supported by quantitative data and detailed experimental protocols.
The this compound scaffold has emerged as a privileged structure in the design of kinase inhibitors, owing to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes. This comparative guide synthesizes data from various studies to offer an objective look at the binding affinities and inhibitory concentrations of these derivatives against several critical cancer-related kinases.
Comparative Analysis of Inhibitor Potency
The efficacy of this compound derivatives has been evaluated against multiple kinase targets. The following tables summarize the quantitative data from docking and in vitro studies, providing a clear comparison of their potential.
Table 1: Inhibitory Activity of this compound Derivatives against Focal Adhesion Kinase (FAK)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| A12 | FAK | 130 (in A549 cells), 94 (in MDA-MB-231 cells) | [1][2] |
| Q6 | FAK | 3.2 | [3] |
| Compound 54 | FAK | 3.0 | [3] |
| Compound 55 | FAK | 0.6 | [3] |
| Compound 58 | FAK | 3.2 | [3] |
Table 2: Inhibitory Activity and Docking Scores of 2,4-Diaminopyrimidine Derivatives against p21-activated kinase 4 (PAK4)
| Compound ID | Target Kinase | IC50 (nM) | Docking Energy (kcal/mol) | Reference |
| A2 | PAK4 | 18.4 | Not Reported | [4][5] |
| B6 | PAK4 | 5.9 | -7.593 | [4][5] |
| B8 | PAK4 | 20.4 | Not Reported | [4][5] |
Table 3: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against Cyclin-Dependent Kinase 7 (CDK7)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 22 | CDK7 | 7.21 | [6] |
Table 4: Docking Results of Pyrimidine Derivatives against Cyclin-Dependent Kinase 2 (CDK2)
| Compound ID | Target Kinase | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| 4c | CDK2 | -7.9 | THR 165, GLU 12, LYS 33, THR 14 | [7][8] |
| 4a | CDK2 | -7.7 | LYS 33, THR 14, THR 165, GLU 12 | [7][8] |
| 4h | CDK2 | -7.5 | THR 14, ILE 10 | [7][8] |
| 4b | CDK2 | -7.4 | Not specified | [7][8] |
Visualizing the Path to Inhibition
To better understand the processes involved in these comparative studies and the biological context of the targeted kinases, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.
Caption: A typical workflow for comparative molecular docking studies.
Caption: Simplified Focal Adhesion Kinase (FAK) signaling pathway.
Experimental Protocols
To ensure the reproducibility and transparency of the findings presented, a generalized experimental protocol for molecular docking studies is detailed below. This protocol is a synthesis of methodologies commonly employed in the referenced studies.[8][9][10]
1. Software and Hardware:
-
Molecular Docking Software: AutoDock, Surflex-Dock in SYBYL, or similar programs are frequently used.[10]
-
Visualization Software: PyMOL, Discovery Studio, or other molecular graphics systems are used for analyzing interactions.[8]
-
Hardware: High-performance computing clusters are typically required for the computational demands of docking simulations.
2. Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
The structures are then converted to 3D and energetically minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed, and non-polar hydrogens are merged. The final structures are saved in a suitable format like PDBQT for AutoDock.
3. Protein Preparation:
-
The 3D crystal structure of the target kinase is downloaded from the Protein Data Bank (PDB).[1]
-
All water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogens are added to the protein, and Kollman charges are assigned.
-
The prepared protein structure is saved in PDBQT format.
4. Grid Generation:
-
A grid box is defined to encompass the active site of the kinase. The dimensions and center of the grid are chosen to include all the key residues involved in ligand binding.
5. Molecular Docking:
-
The prepared ligand and protein files, along with the grid parameter file, are used as input for the docking program.
-
A search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is employed to explore various conformations of the ligand within the active site.[8]
-
The program calculates the binding energy for each conformation, and the results are clustered based on conformational similarity.
6. Analysis of Results:
-
The docking results are analyzed to identify the best-docked conformation, which is typically the one with the lowest binding energy in the most populated cluster.[5]
-
The binding interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the protein residues, are visualized and analyzed using molecular graphics software.[8] This analysis provides insights into the structural basis of inhibition.
References
- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 4,5-Diaminopyrimidine: A Procedural Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of 4,5-Diaminopyrimidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[1][3]
Personal Protective Equipment (PPE) is mandatory. The minimum required PPE for handling this compound includes:
-
Eye Protection: Safety glasses with side-shields or chemical goggles.[1][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[3]
-
Body Protection: A laboratory coat and, if there is a risk of significant exposure, disposable protective clothing.[3]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator should be used if dust formation is likely or if working outside of a fume hood.[1][3]
In the event of a spill, immediately evacuate unnecessary personnel from the area.[3] For solid spills, carefully dampen the material with water to prevent it from becoming airborne and collect it using absorbent paper for transfer into a labeled hazardous waste container.[3]
Logistical Disposal Plan
The disposal of this compound must adhere to all federal, state, and local regulations. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[2][4][5] This compound should be treated as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, and weighing paper), as hazardous waste.
-
Segregate this waste from other waste streams to prevent accidental reactions.[6][7][8] Specifically, keep it separate from incompatible materials such as strong oxidizing agents.[1][2][9]
-
-
Waste Collection and Containment:
-
Collect all waste in a designated, compatible, and clearly labeled hazardous waste container.[3][9][10] Plastic containers are often preferred to minimize the risk of breakage.[5]
-
The container must have a tight-fitting screw cap and be kept closed except when adding waste.[4][8]
-
Do not fill liquid waste containers to more than 75% capacity to allow for expansion.[11]
-
-
Labeling:
-
Storage:
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[3]
-
The recommended method of disposal for pyrimidine-based compounds is controlled incineration with flue gas scrubbing.[3][12]
-
-
Container Decontamination:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (such as water or another solvent capable of removing the residue).[5][7]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[5][13]
-
After triple-rinsing and allowing the container to dry, deface or remove the original label.[6][7] The container can then typically be disposed of as regular trash, but always check your institution's specific policies.[5][7]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH for Aqueous Waste | Must not be between ≤ 2 and ≥ 12.5 for drain disposal (Note: Drain disposal of this chemical is prohibited) | [4] |
| SAA Accumulation Limit | A maximum of 55 gallons of hazardous waste. | [4] |
| SAA Time Limit | Up to 12 months from the accumulation start date, provided accumulation limits are not exceeded. | [4] |
| Spill Isolation (Solid) | Isolate the area for at least 25 meters (75 feet) in all directions. | [3] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the proper disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. benchchem.com [benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. chemicalbook.com [chemicalbook.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Your Research: A Comprehensive Guide to Handling 4,5-Diaminopyrimidine
Essential safety protocols and logistical plans for the operational use and disposal of 4,5-Diaminopyrimidine are critical for ensuring a secure laboratory environment. This guide provides detailed, procedural instructions to support researchers, scientists, and drug development professionals in the safe handling of this compound, reinforcing our commitment to being your trusted partner in laboratory safety.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a solid powder that can cause skin, eye, and respiratory irritation, a comprehensive approach to personal protective equipment is paramount. The following table summarizes the recommended PPE for various tasks. Due to the absence of specific chemical resistance data for this compound, recommendations for glove materials are based on guidelines for the broader classes of aromatic and heterocyclic amines.
| Level of Contact | Task Example | Eyes and Face | Respiratory Protection | Hand Protection (Gloves) | Body Protection |
| Low/Incidental | Weighing small quantities in a ventilated enclosure | Safety glasses with side shields | Not typically required if handled in a fume hood or ventilated enclosure | Disposable nitrile gloves (for splash protection, must be changed immediately upon contact) | Standard lab coat |
| Moderate/Direct | Preparing solutions, transfers | Chemical safety goggles | Type N95 (US) or Type P2 (EN 143) respirator mask if dust is generated outside of a fume hood[1] | Thicker gauge nitrile or neoprene gloves. Double gloving is recommended. | Chemical-resistant lab coat or apron |
| High/Spill Cleanup | Cleaning up a significant spill | Face shield and chemical safety goggles | Air-purifying respirator with appropriate cartridges | Heavy-duty butyl or Viton™ gloves | Chemical-resistant suit or coveralls |
Glove Material Chemical Resistance - Qualitative Guidance
| Glove Material | Recommendation for Aromatic/Heterocyclic Amines | Rationale |
| Nitrile | Fair (short-term splash protection only) | Generally has poor resistance to amines with prolonged contact.[2] |
| Latex (Natural Rubber) | Fair | Offers good dexterity but may not provide sufficient chemical resistance. |
| Neoprene | Good | Provides good resistance to a range of chemicals, including some amines. |
| PVC (Polyvinyl Chloride) | Good | Known to be resistant to amines.[3] |
| Butyl Rubber | Excellent | Offers high resistance to a wide variety of chemicals. |
| Viton™ (Fluoroelastomer) | Excellent | Provides excellent resistance to aromatic hydrocarbons and other challenging chemicals.[3] |
| Laminated Film (e.g., SilverShield®/4H®) | Excellent | Offers the broadest range of chemical protection, especially for unknown hazards.[4] |
Disclaimer: The glove compatibility information is based on general chemical resistance guides for related chemical classes. No specific permeation or degradation data for this compound was found. It is crucial to consult the glove manufacturer's specific chemical resistance data and to conduct an internal risk assessment before use. For any direct or prolonged contact, testing the selected glove material against this compound under site-specific conditions is highly recommended.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring powder, a certified chemical fume hood is mandatory.
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.
-
Decontamination Supplies: Prepare a designated area with appropriate cleaning and decontamination materials before beginning work.
2. Personal Protective Equipment (PPE) Donning:
-
Before entering the designated handling area, don the appropriate PPE as outlined in the table above.
-
Inspect all PPE for any signs of damage (e.g., tears, holes in gloves) before use.
3. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Use anti-static weighing dishes to minimize the dispersal of the powder.
-
Close the primary container tightly immediately after use.
4. Solution Preparation:
-
When dissolving the solid, add the powder slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Keep the container covered as much as possible during the dissolution process.
5. Post-Handling Procedures:
-
Decontamination: Thoroughly wipe down all work surfaces, equipment, and any reusable items with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.
-
PPE Doffing: Remove PPE in the designated doffing area, being careful to avoid self-contamination. Remove gloves last, turning them inside out as you remove them.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE and before leaving the laboratory.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including used weighing paper, contaminated PPE (gloves, lab coats), and spill cleanup materials, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not pour this chemical down the drain.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container for hazardous chemical waste.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date of initial waste accumulation.
3. Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure that incompatible waste streams are segregated to prevent accidental reactions.
4. Final Disposal:
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Spill Management Protocol
In the event of a spill, a prompt and appropriate response is critical to mitigate potential hazards.
1. Immediate Actions:
-
Evacuate: Alert personnel in the immediate area and evacuate the spill zone.
-
Ventilate: If safe to do so, increase ventilation in the area by opening fume hood sashes.
-
Isolate: Restrict access to the spill area.
2. Spill Assessment:
-
Small Spill (<1 gram, contained): If you are trained and have the appropriate PPE and spill kit, you may clean up the spill.
-
Large Spill (>1 gram, uncontained, or outside of a fume hood): Evacuate the laboratory, close the doors, and contact your institution's EHS or emergency response team immediately.
3. Cleanup Procedure for a Small Powder Spill:
-
Don PPE: Wear the appropriate PPE for a high-contact scenario, including a respirator, chemical goggles, a face shield, a chemical-resistant lab coat, and heavy-duty gloves.
-
Cover the Spill: Gently cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne. Do not use a dry sweeping motion.
-
Collect the Material: Carefully scoop the dampened material into a labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup must be disposed of as hazardous waste.
Visual Workflow Guides
To further clarify these critical procedures, the following diagrams illustrate the logical workflows for PPE selection and the overall handling and disposal process.
Caption: PPE selection workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
